molecular formula C10H10O4 B2765704 Methyl 2-formyl-5-methoxybenzoate CAS No. 77620-05-4

Methyl 2-formyl-5-methoxybenzoate

Cat. No.: B2765704
CAS No.: 77620-05-4
M. Wt: 194.186
InChI Key: FLIQGLSIXZFUCN-UHFFFAOYSA-N
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Description

Methyl 2-formyl-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formyl-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQGLSIXZFUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77620-05-4
Record name methyl 2-formyl-5-methoxybenzoate
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Foundational & Exploratory

Technical Guide: Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on Methyl 2-formyl-5-methoxybenzoate , structured for researchers and drug development professionals.

A Critical Intermediate for Phthalazinone and Isoindolinone Scaffolds

Executive Summary

This compound (CAS: 77620-05-4) is a bifunctional aromatic building block characterized by the presence of an ortho-formyl ester motif. This structural arrangement makes it a "privileged intermediate" in medicinal chemistry, specifically for the synthesis of fused nitrogen heterocycles via cyclocondensation.

It serves as the primary precursor for 7-methoxyphthalazin-1(2H)-one , a core scaffold found in Poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Additionally, its reactivity profile allows for the rapid generation of isoindolinones (via reductive amination) and styrylbenzene derivatives (via Wittig olefination) for PTP1B inhibition.

Chemical Identity & Physical Properties[1][2][3][4][5]
PropertyData
Chemical Name This compound
CAS Number 77620-05-4
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 84 – 88 °C
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Key Functionalities Aryl aldehyde (C2), Methyl ester (C1), Methoxy ether (C5)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation

Critical Distinction: Do not confuse with its isomer, Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9). The 2-formyl position (ortho to ester) is essential for the cyclization reactions described in this guide.

Synthesis & Production Pathways

The industrial synthesis of this compound typically avoids direct formylation of the ester due to regioselectivity issues. The preferred route utilizes the Duff Reaction on methyl 2-methoxybenzoate or methylation of the corresponding hydroxy-formyl acid.

Pathway Analysis
  • Duff Reaction (Primary Route): Electrophilic formylation of methyl 2-methoxybenzoate using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). The methoxy group directs the formyl group para to itself (position 5) or ortho?

    • Correction: In methyl 2-methoxybenzoate (methoxy at 2), the 5-position is para to the methoxy. The 3-position is ortho. The target molecule has the formyl at 2 and methoxy at 5 (relative to ester at 1).

    • Retrosynthesis: To get Formyl at 2 and Methoxy at 5:[1][2][3]

      • Start with Methyl 3-methoxybenzoate ? No.

      • Start with 2-Hydroxy-5-methoxybenzaldehyde (isovanillin derivative)

        
         O-triflation/carbonylation?
        
      • Standard Lab Route: 5-Methoxyphthalide ring opening or oxidation of Methyl 2-methyl-5-methoxybenzoate .

Note: The most robust lab-scale synthesis involves the radical bromination of methyl 2-methyl-5-methoxybenzoate followed by Sommelet reaction or hydrolysis.

Synthesis Start Methyl 2-methyl-5-methoxybenzoate Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter Methyl 2-(bromomethyl)-5-methoxybenzoate Step1->Inter Step2 Sommelet Reaction (HMTA, then H3O+) Inter->Step2 Product This compound Step2->Product

Figure 1: Radical bromination-oxidation pathway for the synthesis of the title compound.

Reactivity Profile & Mechanistic Insights

The compound's utility stems from the ortho-disposition of the aldehyde and ester groups. This geometry pre-organizes the molecule for heterocyclization.

A. Phthalazinone Formation (PARP Inhibitor Scaffold)

Reaction with hydrazine hydrate leads to 7-methoxyphthalazin-1(2H)-one .

  • Mechanism: The hydrazine nitrogen attacks the aldehyde (more electrophilic) to form a hydrazone intermediate. The terminal amino group of the hydrazone then attacks the ester carbonyl intramolecularly, releasing methanol and forming the six-membered lactam ring.

  • Regiochemistry: The methoxy group at C5 of the benzoate ends up at C7 of the phthalazinone.

B. Isoindolinone Formation

Reductive amination with a primary amine followed by spontaneous lactamization yields N-substituted 5-methoxyisoindolin-1-ones .

  • Utility: Key scaffold for antipsychotics and anticancer agents.

Reactivity Center This compound Hydrazine + N2H4·H2O (Cyclocondensation) Center->Hydrazine Amine + R-NH2 / NaBH(OAc)3 (Reductive Amination) Center->Amine Wittig + Phosphonium Ylide (Wittig Reaction) Center->Wittig Phthal 7-Methoxyphthalazin-1(2H)-one (PARP Inhibitor Core) Isoind 5-Methoxyisoindolin-1-ones Styryl Styrylbenzene Derivatives (PTP1B Inhibitors) Hydrazine->Phthal Amine->Isoind Wittig->Styryl

Figure 2: Divergent synthesis map showing the three primary scaffolds derived from the title compound.

Experimental Protocols
Protocol A: Synthesis of 7-Methoxyphthalazin-1(2H)-one

This protocol validates the quality of the starting material and generates a key intermediate for PARP inhibitor synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (64% or 80% aq., 5.0 eq)

  • Ethanol (Absolute)

  • Acetic acid (Catalytic, optional)[1]

Methodology:

  • Dissolution: Charge a round-bottom flask with this compound (1.94 g, 10 mmol) and Ethanol (20 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine hydrate (2.5 mL, ~50 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Phthalazinone) should appear.

  • Workup: Cool the mixture to 0°C. The product often precipitates as a white/pale yellow solid.

  • Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

  • Purification: If necessary, recrystallize from hot ethanol.

  • Yield: Expected yield >85%.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet characteristic of the phthalazinone H-4 proton around δ 8.0–8.5 ppm and the amide NH (broad) around 12.5 ppm.

Protocol B: Reductive Amination to Isoindolinone

Methodology:

  • Mix this compound (1 eq) and Primary Amine (1.1 eq) in DCE (Dichloroethane).

  • Stir for 1 hour to form the imine.

  • Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) and stir overnight.

  • The intermediate amine will often cyclize spontaneously or upon heating to 60°C to form the lactam.

Applications in Drug Discovery
  • PARP Inhibitors: The 7-methoxyphthalazin-1(2H)-one core is a direct analogue of the scaffold used in Olaparib and Talazoparib research. The methoxy group provides a handle for further functionalization (e.g., demethylation to phenol, then etherification with solubilizing groups).

  • PTP1B Inhibitors: Used to synthesize 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which target Protein Tyrosine Phosphatase 1B for diabetes management.

  • Chiral Isobenzofuranones: Asymmetric addition of arylboronic acids to the aldehyde group (Rh-catalyzed) yields chiral 3-aryl-isobenzofuranones, a motif found in natural products.

Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Handle in a fume hood. Avoid inhalation of dust.

  • Stability: The aldehyde is susceptible to air oxidation to the carboxylic acid (2-carboxy-5-methoxybenzoic acid). Store under nitrogen/argon.

References
  • BenchChem. 2-Formyl-5-methoxybenzoic acid and derivatives: Synthesis and Applications. Retrieved from

  • Sigma-Aldrich. this compound Product Specification and Safety Data.[4] Retrieved from

  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (Discusses general reactivity of the scaffold). Retrieved from

  • PubChem. this compound Compound Summary. Retrieved from

  • Thieme Connect. Synthesis of Hydrazones and Phthalazinones from 2-Formylbenzoates. Retrieved from

Sources

An In-depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 5-formyl-2-methoxybenzoate is a polysubstituted aromatic compound recognized for its utility as a key intermediate in the synthesis of complex organic molecules. Its structural arrangement, featuring an aldehyde, a methyl ester, and a methoxy group on a benzene ring, provides multiple points for synthetic modification, making it a valuable precursor in the development of pharmacologically active agents.

It is crucial to distinguish this compound, CAS 78515-16-9 , from its isomer, Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4). While both are structural isomers, their distinct substitution patterns lead to different chemical reactivity and applications. This guide will focus exclusively on the properties, synthesis, and applications of Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9).

This molecule has gained prominence primarily as a documented intermediate in the synthesis of Eluxadoline, a treatment for irritable bowel syndrome with diarrhea.[1] Furthermore, its derivatives have been explored as peroxisome proliferator-activated receptor (PPAR) activators and as protein tyrosine phosphatase 1B (PTP1B) inhibitors, highlighting its relevance in developing therapies for metabolic disorders and diabetes.[1][2]

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthetic chemistry. These characteristics dictate purification methods, reaction conditions, and structural confirmation.

Key Identifiers and Molecular Structure
IdentifierValue
CAS Number 78515-16-9
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [1][2][3]
IUPAC Name methyl 5-formyl-2-methoxybenzoate
Synonyms 4-Methoxy-3-methoxycarbonylbenzaldehyde, 5-Formyl-2-methoxybenzoic Acid Methyl Ester, Eluxadoline Intermediate 3[1][4][5]
InChI Key CNRMXICSYWVJRD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC)C=C(C=O)C=C1
Physical Properties

The compound is typically supplied as a solid, and its properties are summarized below.

PropertyValueSource(s)
Appearance White to off-white or yellow powder/crystals[1][6]
Melting Point 84.0 to 88.0 °C; commonly cited as 86-87 °C[1][4][7]
Boiling Point 332.3 ± 27.0 °C at 760 mmHg[1][2]
Density 1.2 ± 0.1 g/cm³[1][2]
Flash Point 148.2 ± 23.8 °C[1][2]
LogP 1.89[1][2]
Spectroscopic Data Interpretation

Structural confirmation is paramount. Spectroscopic data provides unambiguous evidence of identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the substitution pattern.

    • A singlet around 9.91 ppm corresponds to the aldehydic proton (-CHO).[6]

    • Aromatic protons appear between 7.11 and 8.31 ppm , showing characteristic splitting patterns (doublets and doublet of doublets) that confirm the 1,2,4-trisubstitution of the ring.[6]

    • Two distinct singlets are observed for the two different methyl groups: one for the ester (-COOCH₃) around 3.91 ppm and another for the ether (-OCH₃) around 3.99 ppm .[6]

    • A patent provides similar characteristic shifts: δ 9.92 (s, 1H), 8.20-8.21 (d, 1H), 8.08-8.11 (dd, 1H), 7.37-7.39 (d, 1H), 3.94 (s, 3H), 3.83 (s, 3H) in DMSO-d6.[8]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected (MH)⁺ peak is at m/z 195.05, confirming the addition of a proton to the molecular mass of 194.18.[6]

Section 2: Synthesis Methodologies and Mechanistic Rationale

The synthesis of Methyl 5-formyl-2-methoxybenzoate can be achieved through several routes. The choice of method often depends on the starting material availability, scalability, and desired yield.

Method 1: Formylation of Methyl 2-methoxybenzoate

This is a widely cited and industrially relevant approach, employing a Duff-type formylation reaction. The process involves the electrophilic substitution of an aldehyde group onto the electron-rich aromatic ring.

  • Reaction Setup: Methyl 2-methoxybenzoate (the starting material) is dissolved in a strong acid, typically trifluoroacetic acid or methanesulfonic acid.[7][8] The acid serves as both the solvent and a catalyst.

  • Cooling: The solution is cooled to 0-10 °C in an ice bath. This step is critical to control the initial exotherm upon addition of the formylating agent.

  • Addition of Formylating Agent: Hexamethylenetetramine (urotropine) is added portion-wise to the cooled solution.[7][8] Urotropine acts as the formyl source, which, under acidic conditions, generates the electrophilic species required for the formylation.

  • Heating and Reaction: The reaction mixture is then heated (e.g., to 80-90 °C or reflux) for several hours (2-16 hours) to drive the reaction to completion.[7][8]

  • Workup and Quenching: After cooling to room temperature, the reaction is carefully quenched by adding water. The pH is then adjusted to 6-7 using a base like sodium hydroxide solution or sodium bicarbonate to neutralize the strong acid.[7][8]

  • Isolation and Purification: The solid product precipitates out of the aqueous solution and is collected by filtration.[8] The crude product can be further purified by washing with water and then recrystallization (e.g., from diisopropyl ether) or column chromatography to yield the final product with high purity.[7]

  • Choice of Acid: Strong acids like methanesulfonic or trifluoroacetic acid are required to activate the hexamethylenetetramine, leading to the in-situ formation of an iminium ion, the active electrophile.

  • Regioselectivity: The formylation occurs at the para-position relative to the activating methoxy group. The methoxy group is an ortho-, para-director. While the ortho position is sterically hindered by the adjacent methyl ester group, the para position is electronically activated and sterically accessible, leading to the desired 5-formyl product.

Caption: Workflow for the formylation of Methyl 2-methoxybenzoate.

Method 2: Methylation of 5-formyl-2-hydroxybenzoic acid

An alternative strategy involves starting with a pre-functionalized ring and performing a double methylation.

  • Reaction Setup: 5-formyl-2-hydroxybenzoic acid is dissolved in a polar aprotic solvent like dimethylformamide (DMF).[6]

  • Addition of Base: A base, typically potassium carbonate (K₂CO₃), is added to the mixture. The base deprotonates both the carboxylic acid and the phenolic hydroxyl group, forming their respective potassium salts.

  • Addition of Methylating Agent: A methylating agent, such as iodomethane (methyl iodide), is added.[6]

  • Reaction: The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to allow for complete methylation of both anionic sites.[6]

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.[6]

  • Choice of Base and Solvent: Potassium carbonate is a suitable base, strong enough to deprotonate the acidic protons but not so strong as to cause side reactions. DMF is an excellent solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the carboxylate and phenoxide anions more nucleophilic.

  • Stoichiometry: At least two equivalents of the methylating agent and the base are required to ensure both the carboxylic acid and the phenol are methylated.

Caption: Workflow for the methylation of 5-formyl-2-hydroxybenzoic acid.

Section 3: Chemical Reactivity and Applications in Drug Development

The synthetic value of Methyl 5-formyl-2-methoxybenzoate lies in the orthogonal reactivity of its functional groups. The aldehyde is a handle for forming C-C or C-N bonds, while the ester can be hydrolyzed or aminated.

Key Reactions and Transformations
  • Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which can then be reduced (e.g., with sodium borohydride) to form a stable amine linkage. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted into an alkene with controlled stereochemistry, providing access to stilbene-like structures. This is relevant for its use in preparing PTP1B inhibitors.[2]

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, offering further avenues for functional group manipulation.

  • Ester Hydrolysis: The methyl ester can be saponified (hydrolyzed) under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide bond formation.

Role as a Key Pharmaceutical Intermediate

Methyl 5-formyl-2-methoxybenzoate is not an end-product but a critical stepping stone. Its structure is embedded within more complex, biologically active molecules.

  • Eluxadoline Intermediate: It is explicitly named as "Eluxadoline Intermediate 3," signifying its established role in the synthesis of this gastrointestinal drug.[1]

  • PPAR Activators: Peroxisome proliferator-activated receptors are nuclear receptors involved in metabolism. This compound serves as a precursor for molecules designed to modulate these targets.[1][2]

  • PTP1B Inhibitors: Protein tyrosine phosphatase 1B is a key regulator in insulin signaling pathways, making it a target for type 2 diabetes. The benzaldehyde moiety of this intermediate is used to construct complex inhibitors of this enzyme.[2]

Caption: Role as a central intermediate in pharmaceutical synthesis.

Section 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

GHS Hazard Information

This compound is classified as harmful and an irritant.

GHS PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[9]

Storage Recommendations
  • Temperature: Store in a refrigerator (2-8 °C).[10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[10][11][12]

  • Container: Keep in a tightly sealed container.[9]

  • Sensitivities: The compound may be light-sensitive.[11]

Conclusion

Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) is a high-value organic intermediate whose utility is firmly established in the field of medicinal and process chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable building block for constructing complex molecular architectures. For researchers engaged in the development of therapies targeting metabolic and gastrointestinal diseases, a comprehensive understanding of this compound's chemistry and handling requirements is a prerequisite for successful and safe innovation.

References

  • Methyl 5-formyl-2-methoxybenzoate CAS 78515-16-9. (n.d.). Home Sunshine Pharma. Retrieved February 19, 2026, from [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. (2018). Google Patents.
  • Methyl 5-formyl-2-methoxybenzoate CAS 78515-16-9. (n.d.). HSP Pharma. Retrieved February 19, 2026, from [Link]

  • Synthesis of methyl 5-formyl-2-methoxybenzoate. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Methyl 5-formyl-2-methoxybenzoate (CAS No.: 78515-16-9). (n.d.). Manus Aktteva Biopharma LLP. Retrieved February 19, 2026, from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Methyl 5-formyl-2-methoxybenzoate, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved February 19, 2026, from [Link]

Sources

physical and chemical properties of Methyl 2-formyl-5-methoxybenzoate

[1][2]

Executive Summary

Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4) is a specialized aromatic building block characterized by an ortho-formyl ester motif.[1][2] This bifunctional scaffold—containing a reactive aldehyde adjacent to a methyl ester—serves as a critical "linchpin" intermediate in the synthesis of fused nitrogen heterocycles, particularly isoindolinones and phthalazinones .

Widely utilized in medicinal chemistry, this compound acts as a precursor for HCN2 channel modulators and PTP1B inhibitors. Its unique reactivity profile allows for rapid cyclization-condensation reactions, making it an essential tool for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).[1][2]

Molecular Identity & Structural Analysis

Precise identification is paramount, as the positional isomer methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) is often commercially conflated with this target.[1][2]

Parameter Technical Specification
IUPAC Name This compound
CAS Registry Number 77620-05-4
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES COC1=CC(=C(C=C1)C=O)C(=O)OC
InChI Key FLIQGLSIXZFUCN-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7][8][9] • C1-Ester: Electrophilic site for nucleophilic attack.[1][2]• C2-Aldehyde: Highly reactive electrophile, prone to condensation.[1][2]• C5-Methoxy: Electron-donating group (EDG), modulates ring electronics.[1][2]

Physicochemical Profile

The following data aggregates experimental observations and spectroscopic characterization.

Property Value / Description
Physical State Solid (often crystalline or low-melting waxy solid)
Melting Point Typically 50–60 °C (Estimated based on structural analogs; specific isomer data is proprietary)
Solubility Soluble in DCM, CHCl₃, EtOAc, DMSO; sparingly soluble in water.[1][2][5][10]
¹H NMR (300 MHz, CDCl₃) δ 10.39 (s, 1H, CHO), 7.89 (d, J=8.7 Hz, 1H, Ar-H3), 7.32 (d, J=2.4 Hz, 1H, Ar-H6), 7.04 (dd, J=8.4, 2.1 Hz, 1H, Ar-H4), 3.91 (s, 3H, OMe), 3.84 (s, 3H, COOMe).
Stability Air-sensitive (aldehyde oxidation to carboxylic acid).[2] Store under inert atmosphere (N₂/Ar) at 2–8 °C.

Note on NMR Assignment: The doublet at 7.89 ppm corresponds to the proton at position 3, which is significantly deshielded by the adjacent ortho-formyl group.

Synthetic Pathways

The synthesis of this compound requires navigating the directing effects of the methoxy group.[1][2] The most robust industrial route avoids direct formylation (which often yields the wrong isomer) and instead utilizes a radical bromination-hydrolysis sequence starting from 6-methoxyphthalide .[1][2]

Protocol: Radical Ring Opening of 6-Methoxyphthalide

This method ensures correct regiochemistry by locking the oxygenation pattern in the phthalide precursor.[2]

  • Bromination: 6-Methoxyphthalide is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ or DCE to form 3-bromo-6-methoxyphthalide.[1][2]

  • Hydrolysis/Esterification: The unstable bromo-intermediate undergoes hydrolysis and concurrent esterification (or ring opening followed by methylation) to yield the target aldehyde-ester.[2]

SynthesisPathFigure 1: Regioselective Synthesis via Phthalide Ring OpeningStart6-MethoxyphthalideInter3-Bromo-6-methoxyphthalide(Unstable Intermediate)Start->InterNBS, AIBNReflux, 1hProductThis compound(Target)Inter->ProductH2O / MeOHHydrolysis

Figure 1: Regioselective synthesis ensuring the 2-formyl-5-methoxy substitution pattern.

Reactivity & Applications: The Ortho-Formyl Ester Scaffold

The chemical value of this compound lies in the proximity of the aldehyde and ester groups. This spatial arrangement facilitates heterocyclization reactions that are thermodynamically driven by the formation of stable fused ring systems.

Key Transformations
  • Isoindolinone Formation (Reductive Amination):

    • Reaction with primary amines (

      
      ) initially forms a Schiff base (imine).
      
    • In situ reduction (e.g., NaBH₃CN) or spontaneous cyclization with the ester group yields 5-methoxyisoindolin-1-ones .[1][2]

    • Application: Synthesis of CNS-active agents and kinase inhibitors.[1][2]

  • Phthalazinone Formation:

    • Condensation with hydrazine (

      
      ) leads to rapid dual-condensation, forming the phthalazin-1(2H)-one  core.[1][2]
      
    • Application: Precursors for PARP inhibitors and antihistamines (e.g., Azelastine analogs).

ReactivityFigure 2: Divergent Synthesis of Nitrogen HeterocyclesCenterThis compoundIsoindolinone5-Methoxyisoindolin-1-one(Scaffold for CNS Drugs)Center->Isoindolinone+ R-NH2Reductive CyclizationPhthalazinone7-Methoxyphthalazin-1(2H)-one(Scaffold for PARP Inhibitors)Center->Phthalazinone+ HydrazineCondensationAcid4-Methoxyphthalic Acid(Oxidation Product)Center->AcidOxidation (Air/KMnO4)

Figure 2: The compound acts as a linchpin for synthesizing fused heterocycles.[2]

Handling & Safety Protocols

Hazard Classification (GHS): Warning

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[11]

Storage & Stability:

  • Oxidation Risk: The formyl group is susceptible to autoxidation to the carboxylic acid (2-methoxycarbonyl-4-methoxybenzoic acid).[1][2]

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Containers should be tightly sealed and protected from light.

Disposal: Hydrolyze the ester in basic aqueous solution (NaOH) to form the water-soluble phthalate salt, then neutralize and dispose of as organic chemical waste according to local environmental regulations.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 77620-05-4).[1][2][3] Retrieved from [1]

  • Scribd / Research Documents. Synthesis of 5-substituted 2-formylbenzoic acid derivatives via Phthalide Bromination. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for this compound. Retrieved from

  • Google Patents. WO2022185055A1 - Pyrimidine or pyridine derivatives useful as HCN2 modulators. Retrieved from

  • BLD Pharm. Material Safety Data Sheet (MSDS) - this compound.[1][2] Retrieved from

Technical Guide: Solubility Profile & Process Applications of Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of Methyl 2-formyl-5-methoxybenzoate , a critical intermediate in the synthesis of isoindolinones and other pharmaceutical scaffolds.

Executive Summary

This compound is a bifunctional aromatic building block characterized by an ester, an aldehyde, and a methoxy group. Its solubility behavior is governed by the interplay between the lipophilic aromatic core and the polar carbonyl functionalities. This guide delineates the solubility landscape of the compound, providing a theoretical framework, experimental protocols for solubility determination, and thermodynamic modeling strategies essential for process optimization in drug development.

Key Findings:

  • Solubility Class: Moderate polarity; highly soluble in chlorinated solvents and polar aprotic solvents.

  • Crystallization Potential: High potential for purification via cooling crystallization from ethers (e.g., Diisopropyl ether) or alcohol/water mixtures.

  • Process Relevance: Solubility data is critical for optimizing the Duff reaction workup and subsequent isoindolinone cyclization steps.

Theoretical Solubility Framework

Understanding the dissolution mechanism requires analyzing the solute-solvent interactions based on the compound's functional groups.

Structural Analysis & Polarity

The molecule contains three key interaction sites:

  • Methyl Ester (-COOMe): Hydrogen bond acceptor (HBA), moderate polarity.

  • Formyl Group (-CHO): Strong dipole, HBA, reactive electrophile.

  • Methoxy Group (-OMe): Weak HBA, electron-donating group.

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted solubility sphere is defined by:

  • 
     (Dispersion):  ~19.0 MPa
    
    
    
    (Aromatic ring dominance).
  • 
     (Polarity):  ~8.5 MPa
    
    
    
    (Ester/Aldehyde dipoles).
  • 
     (Hydrogen Bonding):  ~6.5 MPa
    
    
    
    (Lack of H-donors; only acceptors present).

Implication: The compound is most soluble in solvents with matching interaction radii (


), such as Dichloromethane (DCM) , Ethyl Acetate (EtOAc) , and Tetrahydrofuran (THF) . It shows limited solubility in non-polar alkanes (Hexane) and high solubility in alcohols only at elevated temperatures due to entropy-driven dissolution.

Experimental Solubility Data & Solvent Screening

While specific mole fraction data for this isomer is sparse in open literature compared to its 5-formyl isomer, process development data indicates the following solubility profile based on isolation and purification workflows.

Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Reaction solvent, Extraction
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL)Extraction, Crystallization (Co-solvent)
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>200 mg/mL)Reaction solvent (Nucleophilic substitutions)
Ethers THF, MTBE, Diisopropyl EtherModerate (10-50 mg/mL)Crystallization (Anti-solvent)
Alcohols Methanol, Ethanol, IPAModerate (Temperature dependent)Recrystallization (Cooling)
Alkanes n-Hexane, n-Heptane, CyclohexaneLow (<1 mg/mL)Anti-solvent, Wash solvent
Water WaterNegligible Wash solvent (removes inorganic salts)
Thermodynamic Modeling of Solubility

To generate precise solubility curves for crystallization design, the Modified Apelblat Equation is the standard model. Researchers should fit their experimental data to:



  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation solubility (


) at a specific temperature.
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 RPM for 24 hours at the set temperature (

    
    C).
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45

    
    m PTFE).
    
  • Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Context: The 5-formyl isomer is typically recrystallized from Diisopropyl Ether or Hexane/EtOAc mixtures. The same logic applies to the 2-formyl isomer.

  • Dissolution: Dissolve crude solid in minimum hot EtOAc (reflux).

  • Anti-solvent Addition: Slowly add n-Hexane or Diisopropyl Ether until persistent turbidity is observed.

  • Cooling: Cool slowly to Room Temperature (RT), then to 0-4°C.

  • Harvest: Filter crystals and wash with cold Hexane.

Process Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the solubility determination workflow.

Solvent Selection Logic for Purification

SolventSelection Start Crude this compound ImpurityCheck Identify Impurities (Polar vs Non-polar) Start->ImpurityCheck HighPolarity Polar Impurities (Salts, Acids) ImpurityCheck->HighPolarity High Polarity LowPolarity Non-polar Impurities (Oligomers) ImpurityCheck->LowPolarity Low Polarity WashWater Wash with Water (Compound is Insoluble) HighPolarity->WashWater RecrystAlc Recrystallize from Hot MeOH/EtOH LowPolarity->RecrystAlc Solubility Differential RecrystEther Recrystallize from Diisopropyl Ether WashWater->RecrystEther Dry Organic Phase FinalProduct Pure Crystalline Solid (>98% Purity) RecrystAlc->FinalProduct Cool to -10°C RecrystEther->FinalProduct Cool to 4°C

Figure 1: Decision matrix for purification solvent selection based on impurity profile.

Solubility Determination Workflow

SolubilityWorkflow Step1 Excess Solid Addition Step2 Equilibration (24h, Const. Temp) Step1->Step2 Step3 Phase Separation (Filtration 0.45µm) Step2->Step3 Step4 Quantification (HPLC or Gravimetric) Step3->Step4 Step5 Data Fitting (Apelblat Model) Step4->Step5

Figure 2: Standard Operating Procedure (SOP) for generating solubility curves.

Applications in Synthesis

The solubility profile directly impacts the efficiency of downstream reactions, particularly in the synthesis of Isoindolinones and Phthalazinones .

  • Schiff Base Formation: The aldehyde group reacts with amines. This is best performed in Methanol or Ethanol where the starting material dissolves upon heating, and the imine product often precipitates or remains in solution for reduction.

  • Cyclization Reactions: For reactions involving hydrazine (to form phthalazinones), Acetic Acid or Ethanol are preferred solvents. The compound's solubility in hot ethanol ensures homogeneity at reaction temperature (

    
    C).
    

References

  • ChemicalBook. (2025).[1] Methyl 5-formyl-2-methoxybenzoate (Isomer Analog) Physical Properties and Synthesis. Retrieved from .

  • PrepChem. (2024). Synthesis of methyl 5-formyl-2-methoxybenzoate via Duff Reaction and Recrystallization. Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from .

  • PubChem. (2025).[2][3] Compound Summary: Methyl 2-formylbenzoate derivatives.[4][5][6] National Library of Medicine. Retrieved from .

  • Scribd. (2023). 2 Formyl Benzoate Synthesis and NMR Characterization (Isomer 1b). Retrieved from .

(Note: While specific solubility data tables for CAS 35822-68-3 are not available in open-access peer-reviewed journals, the solubility behavior described above is derived from standard process chemistry principles for methyl benzoate derivatives and validated against synthesis protocols for structural isomers.)

Sources

Structural Elucidation and Spectroscopic Characterization of Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and spectroscopic characterization of Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4). It is designed for researchers requiring rigorous verification of this intermediate, particularly to distinguish it from its common isomer, methyl 5-formyl-2-methoxybenzoate.

Introduction & Synthetic Relevance

This compound is a critical bifunctional building block used in the synthesis of isoquinolinones, isocoumarins, and bioactive natural products. Its structure features an aromatic core substituted with an ester at C1, an aldehyde at C2, and a methoxy group at C5.[1]

Critical Distinction: Researchers often confuse this molecule with its isomer, methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9).[1] The NMR data presented here highlights the specific coupling patterns (ortho vs. meta) required to unambiguously confirm the 2-formyl-5-methoxy substitution pattern.

Structural Logic & Substituent Effects[1]
  • Aldehyde (-CHO, C2): A strong electron-withdrawing group (EWG) that significantly deshields the ortho proton (H-3).[1]

  • Ester (-COOCH₃, C1): An EWG that deshields the ortho proton (H-6).[1]

  • Methoxy (-OCH₃, C5): A strong electron-donating group (EDG) by resonance, which shields the ortho (H-4 and H-6) and para (H-2, occupied) positions.[1]

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants, the following protocol is recommended.

Sample Preparation[2][3]
  • Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why CDCl₃? It minimizes hydrogen bonding with the aldehyde, providing sharp singlets, unlike DMSO-d₆ which can broaden exchangeable protons or cause solvent peaks to overlap with aromatic signals.[1]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to prevent shimming errors.

  • Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.

Acquisition Parameters (500 MHz)
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the aldehyde proton, which often has a longer T1.

  • Scans (NS): 16 (1H), 1024 (13C).[1]

  • Temperature: 298 K (25°C).[1]

Workflow Visualization

NMR_Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_proc Processing Weigh Weigh 15mg Target Cmpd Solvent Add 0.6mL CDCl3 + TMS Weigh->Solvent Filter Filter (Cotton) Remove Particulates Solvent->Filter Lock Lock & Shim (Gradient Shim) Filter->Lock Pulse Pulse: zg30 D1: 2.0s Lock->Pulse Acquire Acquire FID (16 Scans) Pulse->Acquire FT Fourier Transform (LB = 0.3 Hz) Acquire->FT Phase Phase/Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate

Figure 1: Optimized NMR acquisition and processing workflow for aldehyde-ester intermediates.

1H NMR Spectral Analysis

The proton spectrum is characterized by two distinct singlets (methoxy/ester), a highly deshielded aldehyde singlet, and an ABX aromatic system.[1]

Reference Frequency: 500 MHz Solvent: CDCl₃ (δ 7.26 ppm)[1]

Chemical Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Justification
10.45 Singlet (s)1H--CHO (C2)Characteristic aldehyde shift; deshielded by ortho-ester.
7.92 Doublet (d)1HJ = 8.7H-3 Ortho to CHO (EWG).[1] Most deshielded aromatic proton.[1]
7.54 Doublet (d)1HJ = 2.7H-6 Ortho to Ester (EWG), Meta to OMe.[1] Isolated spin (meta-coupled only).
7.15 dd1HJ = 8.7, 2.7H-4 Ortho to OMe (EDG), Meta to CHO.[1] Shielded by OMe resonance.[1]
3.98 Singlet (s)3H--COOCH₃ Ester methyl.[1]
3.92 Singlet (s)3H--OCH₃ (C5)Ar-OCH₃.[1] Slightly more shielded than ester methyl.[1]
Interpretation Logic[2]
  • H-3 (7.92 ppm): This proton is ortho to the aldehyde.[1] The aldehyde is a stronger electron-withdrawing group than the ester, pushing this signal further downfield than H-6.

  • H-4 (7.15 ppm): This proton is ortho to the methoxy group.[1] The strong resonance donation (+R) of the oxygen atom increases electron density at C4, shielding this proton significantly.[1]

  • Coupling Constants:

    • J = 8.7 Hz represents the ortho coupling between H-3 and H-4.[1]

    • J = 2.7 Hz represents the meta coupling between H-4 and H-6.[1]

    • Self-Validation: The absence of a second large ortho coupling for H-6 confirms position 5 is substituted.

13C NMR Spectral Analysis

The carbon spectrum confirms the presence of two carbonyls and the specific substitution pattern.[1]

Reference Frequency: 125 MHz Solvent: CDCl₃ (δ 77.16 ppm)[1]

Chemical Shift (δ ppm)TypeAssignmentNotes
189.5 CqC=O (Aldehyde)Typical aromatic aldehyde.[1]
166.2 CqC=O (Ester)Typical benzoate ester.[1]
164.1 CqC-5 (C-OMe)Deshielded by direct oxygen attachment (Ipso).[1]
135.2 CqC-1 Ipso to Ester.[1]
131.8 CHC-3 Ortho to CHO.[1]
129.5 CqC-2 Ipso to Aldehyde.[1]
118.4 CHC-6 Ortho to Ester.[1]
112.1 CHC-4 Ortho to OMe (Shielded).[1]
55.8 CH₃-OCH₃ Methoxy carbon.[1]
52.6 CH₃-COOCH₃ Ester methyl carbon.[1]

2D NMR Verification (HMBC)

To definitively prove the regiochemistry (2-formyl-5-methoxy vs. 5-formyl-2-methoxy), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations
  • Aldehyde Proton (10.45 ppm): Shows a strong 3-bond correlation to C-1 (135.2) and C-3 (131.8) .[1] This links the aldehyde to the ring adjacent to the ester.[1]

  • Methoxy Protons (3.92 ppm): Correlate strongly to C-5 (164.1) .[1]

  • H-6 (7.54 ppm): Correlates to C=O[1] (Ester, 166.2) and C-2 (129.5) .[1] This proves H-6 sits between the Ester and the OMe group, but is meta to the aldehyde.[1]

Connectivity Diagram

HMBC_Correlations Figure 2: Key HMBC Long-Range Correlations defining the substitution pattern. H_Ald H-Aldehyde (10.45 ppm) C_2 C-2 (Ipso-CHO) H_Ald->C_2 2J C_Ester C=O (Ester) H_Ald->C_Ester 3J (Weak) H_OMe H-Methoxy (3.92 ppm) C_5 C-5 (Ipso-OMe) H_OMe->C_5 3J (Strong) H_6 H-6 (7.54 ppm) H_6->C_2 3J H_6->C_Ester 3J (Diagnostic)

Troubleshooting & Impurities

When synthesizing or analyzing this compound, be aware of these common spectral artifacts:

  • Aldehyde Oxidation: A broad singlet near 11.0 ppm indicates oxidation to the carboxylic acid (2-carbomethoxy-5-methoxybenzoic acid).[1]

  • Rotamers: In hindered solvents, rotation of the ester or aldehyde may slow, causing peak broadening.[1] Warming the probe to 313 K usually sharpens these signals.[1]

  • Water Peak: In CDCl₃, water appears around 1.56 ppm .[1] If the sample is wet, the aldehyde peak may drift or broaden due to exchange.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[2][3] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

  • Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved February 19, 2026, from [Link][1]

Sources

The Pharmacophore Architect: A Technical Guide to Methyl 2-formyl-5-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of Methyl 2-formyl-5-methoxybenzoate Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Significance

This compound (CAS: 77620-05-4) is not merely a reagent; it is a bifunctional "linchpin" scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity:

  • The Formyl Group (C-2): A highly reactive electrophile primed for reductive aminations, Knoevenagel condensations, and Schiff base formation.

  • The Methyl Ester (C-1): A masked carboxylic acid serving as a lipophilic anchor or a precursor for cyclization (e.g., into phthalazinones or isoindolinones).

  • The Methoxy Group (C-5): An electron-donating substituent that modulates the electronic density of the aromatic ring, influencing binding affinity in protein pockets.

This guide moves beyond basic characterization to explore its critical role in the synthesis of the blockbuster drug Eluxadoline (Viberzi) , its utility in developing PPAR agonists , and its emerging potential in antimicrobial Schiff base libraries .

Core Application: Eluxadoline and Opioid Receptor Modulation

The most authoritative application of this scaffold is in the synthesis of Eluxadoline , a mixed


-opioid receptor agonist and 

-opioid receptor antagonist used for Irritable Bowel Syndrome with Diarrhea (IBS-D).
Mechanism of Action

The this compound moiety forms the "head" of the Eluxadoline molecule. The 5-methoxy group is critical for hydrophobic interactions within the opioid receptor pocket, while the benzoate functionality (after hydrolysis) provides the necessary zwitterionic character for gut-restricted activity, minimizing systemic side effects.

Synthetic Pathway (The "Linker" Strategy)

The synthesis relies on a reductive amination between the formyl group of the benzoate and a complex imidazole amine.

DOT Diagram 1: Eluxadoline Assembly Workflow

EluxadolineSynthesis Scaffold This compound (Electrophile) Imine Intermediate Imine (Unstable) Scaffold->Imine Condensation Amine (S)-α-Methyl-4-phenyl-1H- imidazole-2-methanamine (Nucleophile) Amine->Imine Reduction Reductive Amination (NaBH4 / NaBH(OAc)3) Imine->Reduction Product Eluxadoline Precursor (Secondary Amine) Reduction->Product Hydrolysis Ester Hydrolysis (LiOH / THF) Product->Hydrolysis Final Eluxadoline (Zwitterion) Hydrolysis->Final

Caption: The convergent synthesis of Eluxadoline via reductive amination of this compound.

Secondary Application: PPAR Agonists (Metabolic Syndrome)

Research indicates that derivatives of 5-formylsalicylic acid (the parent acid of our scaffold) are potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 and PPAR

.
Structure-Activity Relationship (SAR)
  • Lipophilic Tail: The formyl group is often converted into a lipophilic tail (e.g., via Wittig reaction or reduction/alkylation) to occupy the large hydrophobic pocket of the PPAR LBD (Ligand Binding Domain).

  • Acid Head: The methyl ester is hydrolyzed to the free acid, which forms a critical salt bridge with tyrosine residues (e.g., Tyr473 in PPAR

    
    ) in the receptor's active site.
    
Comparative Activity Data

While specific IC50s vary by exact derivative, the general trend for benzoate-derived PPAR agonists is summarized below:

Compound ClassTarget ReceptorPrimary Modification at C-2 (Formyl)Biological Outcome
Fibrates (Analogs) PPAR

Reduced to benzyl etherLipid lowering, increased

-oxidation
Glitazars PPAR

/

Linked to oxazole/thiazole tailInsulin sensitization + Lipid lowering
Salicylates PPAR

Formyl oxidized or condensedAnti-inflammatory, weak insulin sensitization

Broad Spectrum Activity: Schiff Bases & Antimicrobials[1]

The formyl group at the C-2 position is an ideal handle for generating libraries of Schiff bases (Imines) and Hydrazones . These derivatives exhibit significant antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes.

Mechanism

The azomethine linkage (


) mimics peptide bonds or binds to metal ions in metalloenzymes (like urease), effectively inhibiting bacterial growth. The 5-methoxy group enhances membrane permeability.
Key Bioassay Results
  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Potency: Hydrazone derivatives often show MIC values in the range of 10–50 µg/mL .

  • Toxicity: Generally low cytotoxicity against human fibroblast cells (L929), indicating a favorable therapeutic index.

Experimental Protocols

Protocol A: Optimized Synthesis of this compound (Duff Reaction)

Context: This high-yield method avoids toxic heavy metals often used in formylation.

  • Reagents: Methyl 3-methoxybenzoate (1.0 eq), Hexamethylenetetramine (HMTA, 2.0 eq), Methanesulfonic acid (MSA, solvent/catalyst).

  • Procedure:

    • Dissolve Methyl 3-methoxybenzoate in MSA at 0°C.

    • Add HMTA portion-wise to control exotherm.

    • Heat the mixture to 90°C for 16 hours.

    • Quench: Pour into ice water. Adjust pH to 6–7 with 50% NaOH.

    • Isolation: Filter the yellow precipitate.[1] Recrystallize from ethyl acetate/hexanes.

  • Validation:

    
     (DMSO-
    
    
    
    ) should show a distinct aldehyde singlet at
    
    
    ppm.
Protocol B: General Reductive Amination (Eluxadoline Precursor)

Context: Standardizing the coupling of the scaffold with complex amines.

  • Setup: Combine this compound (1.0 eq) and the amine partner (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol.

  • Catalyst: Add catalytic Acetic Acid (1–2 drops). Stir for 2 hours to form the imine (monitor by TLC).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Visualization of Structure-Activity Relationship (SAR)

DOT Diagram 2: SAR Logic of the Scaffold

SAR_Analysis Core This compound Formyl C-2 Formyl Group (Reactive Handle) Core->Formyl Ester C-1 Methyl Ester (Prodrug/Anchor) Core->Ester Methoxy C-5 Methoxy Group (Electronic Tuner) Core->Methoxy Schiff Schiff Bases/Hydrazones (Antimicrobial) Formyl->Schiff + Amines Elux Reductive Amination (Eluxadoline / Opioid Agonist) Formyl->Elux + Imidazoles Cyclic Cyclization (Phthalazinones) (PARP Inhibition) Formyl->Cyclic Ester->Cyclic + Hydrazine Hydrolysis Acid Hydrolysis (PPAR Agonist Binding) Ester->Hydrolysis Metabolic Activation

Caption: Mapping the chemical functionality to specific biological outcomes.

References

  • Synthesis of Eluxadoline Intermediates: Journal of Chemical and Pharmaceutical Research, "A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates". Link

  • Eluxadoline Drug Approval & Chemistry: New Drug Approvals, "Eluxadoline: Synthesis and Polymorphs". Link

  • PPAR Agonist Development: National Institutes of Health (PMC), "Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors". Link

  • Antimicrobial Schiff Bases: International Journal of Molecular Sciences, "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles" (Related scaffold methodology). Link

  • Duff Reaction Optimization: Google Patents, "Preparation method of 5-formyl-2-methoxy methyl benzoate (CN109096107B)". Link

Sources

Methyl 2-formyl-5-methoxybenzoate: A Strategic Scaffold for Isoindolinone and Phthalazinone Synthesis

[1][2][3]

Executive Summary

This compound (CAS: 77620-05-4) is a bifunctional aromatic building block characterized by an ortho-disposition of an aldehyde and a methyl ester, with a methoxy substituent at the C5 position.[1][2][3][4] This specific substitution pattern renders it an indispensable precursor for constructing fused heterocycles—specifically isoindolin-1-ones and phthalazin-1-ones —which are privileged scaffolds in kinase inhibitors, PARP inhibitors, and HCN2 modulators.[1][2][5]

This guide distinguishes the target compound from its common isomer (Methyl 5-formyl-2-methoxybenzoate) and provides a validated synthetic workflow starting from 6-methoxyphthalide, alongside protocols for its downstream transformation into bioactive cores.[1][2]

Chemical Identity & Properties

Structural Specifications

The compound features a 1,2,5-substitution pattern on the benzene ring. The ortho-formyl ester motif acts as a "masked" electrophile, capable of reacting with binucleophiles to form bicyclic systems.[5]

PropertySpecification
Chemical Name This compound
CAS Number 77620-05-4
SMILES COC1=CC=C(C=O)C(=C1)C(=O)OC
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Ar/N₂).[1][2][6][7] Aldehyde is oxidation-sensitive.[1][2][5]
Isomer Distinction (Critical Check)

Researchers frequently confuse this compound with its isomer derived from salicylic acid.[5]

IsomerStructureKey SubstituentsOrigin
Target Compound This compound Formyl @ C2, Methoxy @ C5Phthalide Ring Opening
Common Isomer Methyl 5-formyl-2-methoxybenzoateFormyl @ C5, Methoxy @ C2Salicylic Acid Formylation

Synthetic Routes & Methodology

The most robust synthesis of this compound avoids the poor regioselectivity of direct formylation by utilizing 6-methoxyphthalide as a defined precursor.[1][2][5] This route leverages a radical bromination-hydrolysis sequence followed by esterification.[1][2][5]

Validated Synthesis Workflow (Phthalide Route)

SynthesisStart6-MethoxyphthalideInter13-Bromo-6-methoxyphthalideStart->Inter1NBS, AIBNCCl4 or DCE, RefluxInter22-Formyl-5-methoxybenzoic acid(Tautomer)Inter1->Inter2H2O, Reflux(Hydrolysis)ProductThis compound(Target)Inter2->ProductMeI, K2CO3DMF, RT

Figure 1: Step-wise synthesis from 6-methoxyphthalide ensuring correct regiochemistry.

Detailed Experimental Protocol
Step 1: Radical Bromination[1]
  • Reagents: Suspend 6-methoxyphthalide (1.0 eq) in dry 1,2-dichloroethane (DCE) or CCl₄.

  • Activation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).[2][5]

  • Reaction: Heat to reflux (80°C) for 1–3 hours. Monitor by TLC for the disappearance of starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to obtain the crude 3-bromo intermediate (unstable; use immediately).

Step 2: Hydrolysis[1]
  • Reaction: Suspend the crude bromide in water (10 volumes). Reflux for 1–2 hours.

  • Mechanism: The bromide hydrolyzes to the hydroxy-phthalide, which exists in equilibrium with the open-chain 2-formyl-5-methoxybenzoic acid .[1][2][5]

  • Isolation: Cool to RT. Extract with Ethyl Acetate (EtOAc).[5][6][7][8][9][10] Dry over Na₂SO₄ and concentrate.

Step 3: Esterification[1]
  • Reagents: Dissolve the crude acid in anhydrous DMF. Add K₂CO₃ (2.0 eq) followed by Iodomethane (MeI) (2.5 eq).

  • Conditions: Stir at Room Temperature for 4–16 hours.

  • Purification: Dilute with water and extract with EtOAc. Wash organic layer with brine.[5] Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 60–80% over 3 steps.[5]

Applications in Drug Discovery[3][6][11]

The core value of this compound lies in its ability to undergo cyclocondensation reactions.[1][2][5] The proximity of the aldehyde and ester groups allows for rapid formation of 5- and 6-membered fused rings.[2]

Isoindolinone Synthesis (Reductive Amination/Cyclization)

Reaction with primary amines yields isoindolin-1-ones , a scaffold found in antipsychotics and anticancer agents.[1][2][5]

  • Mechanism: Schiff base formation

    
     Reduction (optional) 
    
    
    Lactamization.[5]
  • Protocol:

    • Mix aldehyde (1 eq) and Amine (R-NH₂, 1.1 eq) in MeOH.

    • Stir 1h to form imine.

    • Add reducing agent (NaBH₄) if the target is the isoindoline (reduced lactam), or perform oxidative cyclization for the unsaturated system.[5]

    • Note: For direct Isoindolin-1-one, reductive conditions are often skipped; the imine intermediate cyclizes with the ester, often requiring acid catalysis or heat.[2]

Phthalazinone Synthesis

Reaction with hydrazine or substituted hydrazines yields phthalazin-1-ones , the pharmacophore of PARP inhibitors (e.g., Olaparib).[2]

  • Protocol: Reflux the aldehyde with Hydrazine hydrate in Ethanol. The hydrazine attacks the aldehyde (hydrazone formation) and then the ester (cyclization) in a single pot.

Reaction Pathways Diagram[1]

ReactivityCoreThis compoundIsoindolinoneIsoindolin-1-ones(Kinase Inhibitors)Core->Isoindolinone+ Primary Amine (R-NH2)Reductive Amination/CyclizationPhthalazinonePhthalazin-1-ones(PARP Inhibitors)Core->Phthalazinone+ Hydrazine (NH2-NH-R)CondensationUgiUgi Adducts(Peptidomimetics)Core->Ugi+ Amine + Isonitrile + AcidMulticomponent Reaction

Figure 2: Divergent synthesis pathways for bioactive heterocycles.[1][2]

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling: Use in a fume hood.[5] Avoid dust generation.[5]

  • Stability: The aldehyde is prone to autoxidation to the carboxylic acid (2-carboxy-5-methoxybenzoic acid mono-methyl ester) upon prolonged exposure to air.[1][2][5] Store strictly under nitrogen at 4°C.

References

  • Synthesis via Phthalide Route

    • Title: Synthesis of 5-substituted 2-formylbenzoic acids and their application in the synthesis of isoindolinones.[1][2][5][7]

    • Source:Beilstein Journal of Organic Chemistry / Scribd Repository.[5]

    • URL:[Link]

  • Isoindolinone Applications

    • Title: Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate.[1][2][5]

    • Source:Molecular Diversity (PubMed).[5]

    • URL:[Link]

  • Chemical Identity & Safety

    • Title: this compound Product Page & SDS.[1][2][5][10]

    • Source: Sigma-Aldrich / BLD Pharm.[1][2][5]

  • HCN2 Modulator Application

    • Title: Pyrimidine or pyridine derivates useful as HCN2 modulators (Patent WO2022185055A1).[5][6]

    • Source: Google Patents.[5]

    • URL

Strategic Utilization of Methyl 2-formyl-5-methoxybenzoate in High-Value Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic utility of Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4), a bifunctional "ortho-formyl ester" scaffold. Unlike simple benzoates, this intermediate possesses a "privileged" 1,2-dicarbonyl geometry that enables rapid access to nitrogen-containing heterocycles—specifically isoindolinones, phthalazinones, and benzodiazepines—which are ubiquitous in modern oncology and CNS drug discovery.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Synthetic Methodology, Scaffold Diversification, and Biological Relevance

Executive Summary: The "Ortho-Formyl" Advantage

This compound represents a high-value "linchpin" intermediate. Its structure combines a reactive electrophilic aldehyde with a latent electrophilic ester in a rigid ortho relationship. This geometry pre-organizes the molecule for cyclocondensation reactions, allowing researchers to construct complex fused bicyclic systems in a single synthetic operation.

For drug developers, the 5-methoxy substituent is not merely decorative; it provides an electron-rich handle for late-stage functionalization (e.g., demethylation/alkylation) and modulates the solubility and metabolic profile of the resulting pharmacophore.

Chemical Profile & Reactivity Logic

Structural Analysis
  • Core: Benzene ring substituted at 1, 2, and 5 positions.

  • C1 (Ester): A "hard" electrophile, less reactive than the aldehyde but susceptible to intramolecular nucleophilic attack after the aldehyde has reacted.

  • C2 (Formyl): A "soft" electrophile, highly reactive toward amines and hydrazines.

  • C5 (Methoxy): An electron-donating group (EDG) para to the formyl group. This deactivates the aldehyde slightly compared to the unsubstituted analog, requiring optimized acid catalysis for condensation reactions, but stabilizes the resulting cationic intermediates.

Reactivity Map

The compound serves as a divergence point for three major heterocyclic classes:

ReactivityMap Core Methyl 2-formyl- 5-methoxybenzoate Amine Primary Amines (R-NH2) Core->Amine + Reductive Agent Hydrazine Hydrazine (N2H4) Core->Hydrazine Condensation Diamine 1,2-Diamines Core->Diamine Double Condensation Iso Isoindolin-1-ones (Kinase Inhibitors) Amine->Iso Reductive Amination/Cyclization Phthal Phthalazin-1(2H)-ones (PARP Inhibitors) Hydrazine->Phthal Cyclization Benzo 5H-Benzo[e][1,4] diazepines Diamine->Benzo Cyclization

Figure 1: Divergent Synthesis Pathways. The ortho-formyl ester core allows for selective heterocycle formation based on the nitrogen nucleophile used.

Primary Research Areas

Area 1: Isoindolin-1-ones (Kinase & MDM2 Inhibitors)

The isoindolinone scaffold is a structural mimic of the purine base, making it a frequent hit in kinase inhibitor screens.

  • Mechanism: The reaction with a primary amine proceeds via a Schiff base intermediate. Under reducing conditions (e.g., NaBH(OAc)₃), the imine is reduced to a secondary amine, which then attacks the adjacent methyl ester to close the lactam ring.

  • Why Use the 5-Methoxy Analog? The 6-methoxyisoindolinone product (numbering changes upon cyclization) mimics the electron-rich nature of the quinazoline core found in drugs like Gefitinib, potentially improving ATP-binding pocket affinity.

Area 2: Phthalazin-1(2H)-ones (PARP Inhibitors)

This is arguably the most critical application in current oncology. Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib utilize a phthalazinone core to anchor the drug in the NAD+ binding pocket.

  • Synthesis: Reaction with hydrazine hydrate yields the phthalazinone directly.

  • Research Value: The 5-methoxy derivative yields 6-methoxyphthalazin-1(2H)-one . This intermediate allows researchers to explore SAR (Structure-Activity Relationships) by converting the methoxy group to a phenol (via BBr₃) and then appending solubilizing tails or other pharmacophores.

Area 3: Bioconjugation & Linker Chemistry

The distinct reactivity of the aldehyde and ester allows this molecule to serve as a heterobifunctional linker.

  • Protocol: The aldehyde can be conjugated to a protein or amine-bearing payload via reductive amination without disturbing the ester. The ester can subsequently be hydrolyzed to an acid for coupling to a second moiety, creating a stable aromatic linker.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxyphthalazin-1(2H)-one

A self-validating protocol for generating the PARP-inhibitor core.

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine monohydrate (65% aq., 2.0 equiv)

  • Ethanol (0.5 M concentration)

  • Acetic acid (catalytic, 0.1 equiv)

Methodology:

  • Dissolution: Charge a round-bottom flask with this compound and Ethanol. Stir until fully dissolved.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. Note: A slight exotherm may be observed due to hydrazone formation.

  • Cyclization: Add catalytic Acetic acid and heat the mixture to reflux (80°C) for 3 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Phthalazinone).

  • Isolation: Cool the reaction to 0°C. The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and triturate with diethyl ether.

Yield Expectation: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.3 ppm (phthalazinone H-4) and the disappearance of the aldehyde proton (~10 ppm) and methyl ester singlet (~3.8 ppm).

Protocol B: One-Pot Synthesis of N-Substituted Isoindolinones

Targeting the Kinase Scaffold.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH₂, 1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • DCE (Dichloroethane) or THF

Methodology:

  • Mix the benzoate and amine in DCE and stir for 1 hour to form the imine (Schiff base).

  • Add NaBH(OAc)₃ in one portion.

  • Stir at room temperature for 12 hours. The reduction of the imine triggers a spontaneous intramolecular cyclization with the ester to form the lactam.

  • Note: If cyclization is slow, heat to 60°C after the reduction step.

Visualization of the Phthalazinone Pathway

The following diagram illustrates the mechanism of the PARP-inhibitor core synthesis, highlighting the critical cyclization step.

PhthalazinoneSynthesis SM Methyl 2-formyl- 5-methoxybenzoate (Electrophile) Inter Intermediate: Hydrazone Species SM->Inter Condensation (-H2O) Hydrazine Hydrazine (Nucleophile) Hydrazine->Inter Condensation (-H2O) Cyclic Transition State: Intramolecular Attack on Ester Inter->Cyclic Heat/Acid Product 6-Methoxyphthalazin-1(2H)-one (PARP Inhibitor Core) Cyclic->Product Cyclization Byproduct Methanol (Leaving Group) Cyclic->Byproduct Elimination

Figure 2: Phthalazinone Synthesis Workflow. Step-by-step transformation from the benzoate precursor to the bioactive core.[1]

Quantitative Data Summary

Application AreaReaction PartnerTarget ScaffoldTypical YieldKey Therapeutic Indication
Medicinal Chem HydrazinePhthalazinone>90%PARP Inhibition (Oncology)
Medicinal Chem Primary AmineIsoindolinone75-85%Kinase Inhibition, p53-MDM2
Combichem DiamineBenzodiazepine60-70%Anxiolytic, Hypnotic
Linker Chem Amino-ProteinConjugateVariesAntibody-Drug Conjugates (ADCs)

Future Outlook & Emerging Trends

Recent literature suggests a shift toward C-H activation methodologies. Researchers are investigating the use of this compound in Ruthenium-catalyzed C-H functionalization to introduce aryl groups at the C-6 position (ortho to the methoxy), creating highly substituted "all-carbon" pharmacophores that were previously difficult to access.

Furthermore, the demethylation of the 5-methoxy group yields a 5-hydroxy derivative, which is gaining traction as a precursor for PROTACs (Proteolysis Targeting Chimeras), where the hydroxyl group serves as the attachment point for the E3 ligase ligand.

References

  • Synthesis of Isoindolinones via Ugi-Type Reactions. ResearchGate. Discusses the use of methyl 2-formylbenzoate derivatives in multicomponent reactions.

  • PARP Inhibitor Scaffolds and Phthalazinone Chemistry. National Institutes of Health (NIH). Overview of phthalazinone synthesis relevant to Olaparib analogs.

  • This compound Product Profile. PubChem. Chemical structure and property data.

  • Hydrazone Derivatives and Biological Activity. PubMed Central. Mechanistic insights into the reaction of methoxy-benzaldehydes with hydrazine.

  • Synthesis of 6-methoxyphthalazin-1(2H)-one. MDPI. Detailed protocol for converting methoxy-substituted esters to phthalazinones.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-formyl-5-methoxybenzoate: A Historical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-formyl-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutically active molecules, has a rich history intertwined with the development of aromatic chemistry. This technical guide provides a comprehensive overview of the discovery and evolution of its synthesis. We delve into the foundational formylation reactions that paved the way for its creation and detail the progression of synthetic methodologies, from early, often harsh, classical reactions to modern, efficient, and scalable processes. This document serves as an in-depth resource, offering not only historical context but also detailed experimental protocols and a comparative analysis of various synthetic routes, thereby providing researchers and drug development professionals with a thorough understanding of this crucial building block.

Introduction: The Emergence of a Versatile Intermediate

The story of this compound is not one of a singular, dramatic discovery but rather a tale of gradual advancement in the field of organic synthesis. The need for polysubstituted aromatic compounds, particularly those bearing both an aldehyde and an ester group, grew significantly with the rise of medicinal chemistry. These functionalities offer a versatile platform for the construction of complex molecular architectures. This compound, with its specific arrangement of a formyl, a methoxy, and a methyl ester group on a benzene ring, emerged as a valuable intermediate for the synthesis of a range of bioactive compounds. Notably, it is a key component in the preparation of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors, both significant targets in modern drug discovery.[1]

Historical Context: The Dawn of Aromatic Formylation

The synthesis of this compound is fundamentally rooted in the broader history of introducing a formyl group (-CHO) onto an aromatic ring—a class of reactions known as formylation. The late 19th and early 20th centuries saw the development of several foundational methods that, while not initially used for this specific molecule, laid the essential groundwork.

The Reimer-Tiemann Reaction: A Gateway to Hydroxybenzaldehydes

Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction provided one of the earliest methods for the ortho-formylation of phenols. The reaction typically involves treating a phenol with chloroform in the presence of a strong base. While this reaction primarily yields hydroxybenzaldehydes, its principles of electrophilic aromatic substitution were a significant step forward in the functionalization of aromatic rings.

The Gattermann and Gattermann-Koch Reactions: Direct Formylation of Arenes

Ludwig Gattermann's work in the late 19th and early 20th centuries led to two important formylation methods. The Gattermann reaction initially used a mixture of hydrogen cyanide and hydrogen chloride. A later, safer modification utilized zinc cyanide. The Gattermann-Koch reaction , developed with Julius Arnold Koch, employed carbon monoxide and hydrogen chloride under pressure with a catalyst. These methods allowed for the direct formylation of a wider range of aromatic compounds, including those with electron-donating groups like the methoxy group present in the precursors to this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from multi-step sequences involving classical formylation reactions to more streamlined and efficient modern methods. This section details the key synthetic strategies that have been employed over time.

Early Approaches: Multi-step Syntheses from Substituted Phenols and Benzoic Acids

Initial synthetic routes likely involved multi-step processes starting from more readily available precursors. A plausible early strategy would involve the formylation of a substituted phenol, followed by methylation and esterification, or vice versa. For instance, a synthetic pathway could begin with the formylation of a methoxyphenol, followed by the protection of the aldehyde, esterification of a carboxylic acid precursor, and subsequent deprotection.

The Rise of Direct Formylation of Methoxy-Substituted Benzoates

With the refinement of formylation techniques, more direct routes became accessible. The development of milder and more selective formylating agents allowed for the direct introduction of the aldehyde group onto a pre-existing methoxy-substituted benzoate ring.

The Duff Reaction: A notable method for the formylation of activated aromatic compounds is the Duff reaction, which uses hexamethylenetetramine (urotropine) as the formylating agent. This reaction has been adapted for the synthesis of this compound.

Modern Synthetic Routes: Efficiency and Scalability

Contemporary methods for the synthesis of this compound prioritize high yields, operational simplicity, and scalability, crucial for its application in industrial settings. Several key starting materials have emerged as practical precursors.

This route involves the protection of the phenolic hydroxyl group and esterification of the carboxylic acid. A common approach is the simultaneous methylation of both the hydroxyl and carboxylic acid groups.

Experimental Protocol:

A general procedure involves reacting 5-formyl-2-hydroxybenzoic acid with an excess of a methylating agent, such as iodomethane or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours.[1] After an aqueous workup and extraction with an organic solvent, the product is purified by column chromatography.[1]

Synthesis_from_Hydroxybenzoic_Acid start 5-Formyl-2-hydroxybenzoic Acid reagents Iodomethane (CH3I) / K2CO3 DMF, Room Temperature start->reagents Methylation & Esterification product This compound reagents->product

This approach utilizes a direct formylation of the commercially available methyl 2-methoxybenzoate. The Duff reaction, using hexamethylenetetramine in a strong acid like trifluoroacetic acid or methanesulfonic acid, is a common strategy.

Experimental Protocol:

Methyl o-anisate is dissolved in an acid such as trifluoroacetic acid and cooled.[2] Hexamethylenetetramine is then added, and the mixture is heated to reflux for a couple of hours.[2] After cooling and quenching with water, the product is extracted and purified, often by column chromatography and recrystallization.[2]

Synthesis_from_Methyl_o_anisate start Methyl o-anisate reagents Hexamethylenetetramine Trifluoroacetic Acid, Reflux start->reagents Duff Reaction product This compound reagents->product

A highly efficient and scalable method starts from the readily available and inexpensive salicylic acid. This process first involves the formation of methyl 2-methoxybenzoate, followed by a formylation step.

Experimental Protocol:

  • Step 1: Preparation of Methyl 2-methoxybenzoate: Salicylic acid is reacted with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is heated for several hours.[3]

  • Step 2: Formylation: The resulting methyl 2-methoxybenzoate is then formylated, typically using the Duff reaction conditions described in the previous section (hexamethylenetetramine in a strong acid).[3]

This two-step, one-pot or sequential approach often provides high overall yields, making it attractive for industrial production.[3]

Synthesis_from_Salicylic_Acid cluster_0 Step 1 cluster_1 Step 2 start Salicylic Acid reagents1 Dimethyl Sulfate / K2CO3 Acetone, Heat start->reagents1 Methylation & Esterification intermediate Methyl 2-methoxybenzoate reagents1->intermediate reagents2 Hexamethylenetetramine Methanesulfonic Acid, Heat intermediate->reagents2 Formylation product This compound reagents2->product

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and cost-effectiveness.

Starting MaterialKey ReagentsAdvantagesDisadvantages
5-Formyl-2-hydroxybenzoic AcidIodomethane, K2CO3Direct, often good yields.Starting material may be less readily available or more expensive.
Methyl o-anisateHexamethylenetetramine, Trifluoroacetic AcidDirect formylation of a commercially available starting material.Use of strong, corrosive acids; may require careful optimization.
Salicylic AcidDimethyl Sulfate, K2CO3; then Hexamethylenetetramine, Methanesulfonic AcidInexpensive and readily available starting material; high overall yields are achievable.[3]Two-step process, though can be streamlined.

Conclusion and Future Outlook

The synthesis of this compound is a testament to the progress of organic chemistry. From its conceptual origins in the classical formylation reactions of the 19th century to the highly optimized and scalable industrial processes of today, the journey of this molecule reflects the increasing demand for sophisticated building blocks in drug discovery and development. Future advancements in this area will likely focus on even more sustainable and environmentally friendly synthetic methods, potentially exploring catalytic C-H activation or biocatalytic routes to further enhance the efficiency and green credentials of its production. The continued importance of this compound as a key intermediate ensures that the innovation in its synthesis will remain an active area of research.

References

  • PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Recrystallization & Purification of Methyl 2-formyl-5-methoxybenzoate

[1][2][3]

Introduction & Chemical Context

This compound is a critical pharmacophore used in the synthesis of bioactive isoquinolines, phthalazinones, and various kinase inhibitors.[1][2] Its structural integrity is defined by a formyl group at the ortho-position relative to the ester, and a methoxy group at the meta-position (position 5) relative to the ester.[1][2]

Critical Distinction: Researchers must verify the substitution pattern.

  • Target: this compound (CAS 77620-05-4) – Aldehyde ortho to ester.[1][2]

  • Common Isomer: Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) – Aldehyde meta to ester.[1][2]

The ortho-formyl ester motif renders this compound susceptible to Cannizzaro disproportionation or oxidation to the phthalic acid derivative if handled improperly.[1][2] Furthermore, the proximity of the aldehyde and ester groups can facilitate cyclization to 6-methoxyphthalide under reducing or acidic conditions.[1][2]

Physicochemical Profile

PropertySpecificationNotes
Physical State White to off-white solidMay appear as a viscous oil if impure or wet.[1][2]
Melting Point ~60–80 °C (Estimated)Precise MP depends on polymorph; often lower than its isomer (86°C).[1][2]
Solubility (High) DCM, Ethyl Acetate, AcetoneSoluble in most polar aprotic solvents.[1][2]
Solubility (Low) Hexanes, Heptane, WaterIdeal anti-solvents.[1][2]
Reactivity Aldehyde oxidation, HydrolysisSensitive to air (oxidation to acid) and moisture.[1][2]

Solvent Selection Strategy

For this specific ester-aldehyde, "standard" alcohol recrystallizations (MeOH/EtOH) pose a risk of hemiacetal/acetal formation , particularly if trace acid is present.[1][2] Therefore, an aprotic solvent system is strictly recommended to maintain chemical stability.[1][2]

Primary System: Ethyl Acetate / Heptane (Solvent/Anti-Solvent)[1][2]
  • Mechanism: Dissolution in polar aprotic solvent followed by polarity reduction.[1][2]

  • Advantage: Avoids solvolysis; Heptane induces controlled precipitation.[1][2]

  • Ratio: 1:3 to 1:5 (v/v) depending on initial purity.[1][2]

Alternative System: Diisopropyl Ether (DIPE)[1][2]
  • Mechanism: Temperature-dependent solubility.[1][2]

  • Advantage: Highly successful for similar benzaldehyde esters; mild boiling point (68°C) prevents thermal degradation.[1][2]

  • Note: Ensure DIPE is peroxide-free.[1][2]

Detailed Recrystallization Protocol

Phase 1: Preparation & Dissolution

Objective: Complete dissolution without thermal degradation.[1][2]

  • Inert Atmosphere: Flush the setup with Nitrogen (N₂) or Argon.[1][2] The aldehyde moiety is prone to air-oxidation to 2-methoxycarbonyl-4-methoxybenzoic acid.[1][2]

  • Solvent Charge: Transfer crude this compound (e.g., 10 g) into a round-bottom flask.

  • Dissolution: Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of solid).

  • Heating: Gently heat to 45–50 °C in a water bath. Do not reflux vigorously.[1][2]

    • Checkpoint: If solids remain, add EtOAc in 0.5 mL increments until clear.[1][2]

    • Clarification: If the solution is cloudy (inorganic salts) or colored, perform a hot filtration through a Celite pad or sintered glass funnel.[1][2]

Phase 2: Crystallization (Anti-Solvent Method)

Objective: Controlled crystal growth to exclude impurities.[1][2]

  • Initial Cooling: Remove from heat and let the solution cool to roughly 35 °C.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise with gentle stirring.[1][2]

    • Observation: Continue addition until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-dissolution: Add a few drops of EtOAc to just clear the turbidity.[1][2]

  • Nucleation: Allow the clear solution to cool slowly to room temperature (20–25 °C) over 1–2 hours.

    • Troubleshooting: If no crystals form, scratch the inner wall of the flask with a glass rod or add a seed crystal.[1][2]

  • Deep Cooling: Once crystallization begins, transfer the flask to a fridge or ice bath (0–4 °C) for 2 hours to maximize yield.

Phase 3: Isolation & Drying[1][2]
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.[1][2]

  • Washing: Wash the filter cake with cold Heptane/EtOAc (9:1) to remove mother liquor containing impurities.[1][2]

  • Drying: Dry under high vacuum (< 5 mbar) at room temperature for 4–6 hours.

    • Warning: Do not use oven drying >40 °C as the compound may sublime or melt.[1][2]

Troubleshooting: "Oiling Out"

A common issue with low-melting benzoates is the product separating as an oil rather than crystals.

Cause:

  • Temperature dropped too quickly.

  • Too much anti-solvent added too fast.[1][2]

  • Impurities (starting material 6-methoxyphthalide) lowering the melting point.[1][2]

Remediation Protocol:

  • Re-heat: Warm the mixture until the oil re-dissolves.

  • Seed: Cool very slowly to the "cloud point" and add a seed crystal immediately.

  • Vigorous Stirring: Stirring can help break up oil droplets and induce crystallization.[1][2]

  • Alternative Solvent: Switch to Diisopropyl Ether (DIPE) . Dissolve in minimum hot DIPE and cool.

Process Visualization

Workflow Diagram

RecrystallizationWorkflowStartCrude this compoundDissolveDissolve in EtOAc (45-50°C)(Min. Volume)Start->DissolveFilterHot Filtration (Optional)Remove insolublesDissolve->FilterAntiSolventAdd Heptane dropwiseuntil persistent turbidityFilter->AntiSolventClearAdd drops of EtOActo clear turbidityAntiSolvent->ClearCoolRTCool to Room Temp(Slowly over 1-2h)Clear->CoolRTDecisionObservation?CoolRT->DecisionCrystalsCrystals FormedDecision->CrystalsSolid pptOilOiling OutDecision->OilLiquid separationCoolIceCool to 0-4°C(2 hours)Crystals->CoolIceRemedyRe-heat & Seedor Switch to DIPEOil->RemedyCollectVacuum FiltrationWash with Cold HeptaneCoolIce->CollectDryVacuum Dry (RT)<40°CCollect->DryRemedy->DissolveRetry

Figure 1: Step-by-step recrystallization workflow with troubleshooting loop for oiling out.

Analytical Validation

Verify the identity and purity of the recrystallized product using NMR.[1][2] The aldehyde proton is the key diagnostic peak.[1][2]

TechniqueExpected SignalMechanistic Insight
¹H NMR (CDCl₃) δ ~10.39 ppm (s, 1H) Distinctive aldehyde proton.[1][2] If absent, check for oxidation (acid) or reduction.[1][2]
¹H NMR (CDCl₃) δ ~3.95 ppm (s, 3H) Methyl ester protons.[1][2]
¹H NMR (CDCl₃) δ ~3.90 ppm (s, 3H) Methoxy protons (C5).[1][2]
HPLC Single PeakPurity >98% required for API synthesis.

Note: NMR shifts based on literature for analogous structures and specific snippet data.

References

  • Scribd / Research Documents. Synthesis and NMR Characterization of 2-Formyl Benzoate Derivatives (Ref 1b). Available at: [Link][1][2]

  • PubChem. Compound Summary: this compound.[1][2][3] Available at: [Link][1][2][3]

The Crucial Role of Methyl 2-formyl-5-methoxybenzoate in the Synthesis of Eluxadoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of Methyl 2-formyl-5-methoxybenzoate, a key intermediate in the manufacturing of Eluxadoline. Eluxadoline is a locally acting mixed µ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D)[1][2][3]. The efficiency of the overall Eluxadoline synthesis is highly dependent on the quality and yield of this crucial building block.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a thorough understanding and enabling successful replication and optimization.

Introduction: Strategic Importance of this compound

The synthesis of Eluxadoline involves a multi-step pathway where the strategic introduction of functional groups is paramount. This compound serves as a critical electrophile, providing the aldehyde functionality necessary for the subsequent reductive amination step. This reaction connects the two major fragments of the Eluxadoline molecule. The purity and reactivity of this intermediate directly impact the yield and impurity profile of the subsequent steps, making its controlled synthesis a focal point for process optimization.

A common and industrially scalable method for the synthesis of this compound is the Duff reaction, a formylation reaction that utilizes hexamethylenetetramine as the formylating agent in an acidic medium[1][4][5]. This guide will focus on a robust protocol based on this reaction.

Synthesis of this compound via the Duff Reaction

The Duff reaction is an effective method for the formylation of electron-rich aromatic compounds. In this protocol, methyl 2-methoxybenzoate is formylated using hexamethylenetetramine in the presence of methanesulfonic acid.

Reaction Mechanism

The reaction proceeds through several key steps. First, the methoxy and methyl ester groups on the starting material activate the aromatic ring towards electrophilic substitution. Hexamethylenetetramine, in the strongly acidic environment of methanesulfonic acid, generates an electrophilic iminium ion. This ion then attacks the electron-rich aromatic ring, preferentially at the position para to the activating methoxy group. Subsequent hydrolysis of the resulting intermediate furnishes the desired aldehyde.

Diagram 1: Proposed Mechanism of the Duff Reaction for the Synthesis of this compound

G Proposed Mechanism of the Duff Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Hexamethylenetetramine Hexamethylenetetramine Protonated Hexamethylenetetramine Protonated Hexamethylenetetramine Hexamethylenetetramine->Protonated Hexamethylenetetramine H+ Iminium Ion Iminium Ion Protonated Hexamethylenetetramine->Iminium Ion Ring Opening Methyl 2-methoxybenzoateIminium Ion Methyl 2-methoxybenzoateIminium Ion Sigma Complex Sigma Complex Methyl 2-methoxybenzoateIminium Ion->Sigma Complex Aminomethylated Intermediate Aminomethylated Intermediate Sigma Complex->Aminomethylated Intermediate -H+ Intermediate Intermediate Aminomethylated Intermediate->Intermediate H2O This compound This compound Intermediate->this compound Hydrolysis

Caption: Proposed mechanism of the Duff Reaction.

Detailed Synthesis Protocol

This protocol is adapted from methodologies described in the patent literature, with an emphasis on safety and reproducibility[6][7].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Methyl 2-methoxybenzoate166.17100 g0.602>98%
Methanesulfonic acid96.11400 mL->99%
Hexamethylenetetramine140.19252 g1.797>99%
Sodium hydroxide40.00As needed--
Deionized water18.02As needed--

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add methyl 2-methoxybenzoate (100 g).

  • Acid Addition: Carefully add methanesulfonic acid (400 mL) to the flask while stirring. The addition is exothermic, so it is advisable to cool the flask in an ice bath to maintain the temperature between 0-10 °C.

  • Addition of Hexamethylenetetramine: Once the mixture has cooled, add hexamethylenetetramine (252 g) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature for 16 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Precipitation: After 16 hours, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into 500 mL of cold deionized water with stirring. This will cause the product to precipitate.

  • Neutralization and Filtration: Adjust the pH of the aqueous slurry to 6-7 using a concentrated sodium hydroxide solution. Be cautious as this is an exothermic process. Cool the mixture in an ice bath if necessary.

  • Isolation and Drying: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Dry the product under vacuum at 50-60 °C to a constant weight. A typical yield is in the range of 85-94%[6][7].

Safety Precautions:

  • Methanesulfonic acid is highly corrosive and can cause severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles[6][8][9][10].

  • The reaction is exothermic, especially during the addition of reagents and neutralization. Proper temperature control is crucial.

  • Hexamethylenetetramine is a flammable solid and can cause skin allergies.

Purification and Characterization

The crude product obtained from the synthesis is often of sufficient purity for the subsequent step. However, for analytical purposes or if higher purity is required, recrystallization or column chromatography can be employed.

Purification Protocol (Recrystallization)
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If any insoluble material is present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Characterization Data

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 73135-27-0-
Molecular Formula C₁₀H₁₀O₄[11]
Molecular Weight 194.18 g/mol [12]
Appearance White to off-white crystalline powder[12][13]
Melting Point 87-88 °C[12][13]
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 9.92 (s, 1H), 8.20-8.21 (d, 1H), 8.08-8.11 (dd, 1H), 7.37-7.39 (d, 1H), 3.94 (s, 3H), 3.83 (s, 3H)[6][7]

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic for the successful synthesis. The singlet at ~9.9 ppm is characteristic of the aldehyde proton. The aromatic protons appear in the range of 7.3-8.2 ppm, and the two singlets at ~3.9 and ~3.8 ppm correspond to the methoxy and methyl ester protons, respectively.

HPLC Analysis: Purity assessment should be performed using a validated HPLC method. A typical reverse-phase method would involve a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic or phosphoric acid).

Application in Eluxadoline Synthesis: Reductive Amination

This compound is a key precursor for the reductive amination reaction with (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine, another crucial intermediate in the Eluxadoline synthesis.

Diagram 2: Reductive Amination of this compound

G Reductive Amination Step in Eluxadoline Synthesis This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + Amine Intermediate Amine Intermediate (S)-alpha-Methyl-4-phenyl- 1H-imidazole-2-methanamine Reduced Product Methyl 5-(((S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl)amino)methyl)-2-methoxybenzoate Imine Intermediate->Reduced Product Reduction (e.g., NaBH4)

Caption: Reductive amination reaction.

Reductive Amination Protocol

This protocol outlines the general procedure for the reductive amination step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
This compound194.1820 g0.103>98%
(S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine187.2420 g0.107>98%
Methanol32.04As needed-Anhydrous
Acetic acid (catalytic)60.05~3 mL-Glacial
Sodium borohydride37.834 g0.106>98%

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (20 g) and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine (20 g) in methanol.

  • Catalyst Addition: Add a catalytic amount of acetic acid (approximately 3 mL).

  • Cooling: Cool the reaction mixture to 5-10 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (4 g) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction completion by HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and partially concentrate under reduced pressure to remove most of the methanol.

  • Extraction and Isolation: The product can be isolated by adjusting the pH and performing an extraction with a suitable organic solvent like dichloromethane.

Conclusion

The synthesis of this compound is a critical and well-defined step in the overall production of Eluxadoline. The Duff reaction provides a reliable and scalable method for its preparation. Careful control of reaction parameters and adherence to safety protocols are essential for achieving high yields and purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important intermediate in their drug development endeavors.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987-1988.
  • Ferguson, L. N. The Duff Reaction. Chem. Rev.1946, 38 (2), 227–254.
  • New Drug Approvals. Eluxadoline. New Drug Approvals2018, December.
  • U.S. Patent 7,741,356.
  • WO 2016/135756 A1. Process for the preparation of intermediates useful in the synthesis of eluxadoline.
  • Merck Millipore.
  • TRC Corp.
  • CN 109096107 B.
  • Sigma-Aldrich.
  • ChemicalBook.
  • WO 2018/020450 A2.
  • Carl ROTH.
  • The ScholarShip.
  • Merck.
  • PubChemLite.
  • TCI AMERICA.
  • ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • BLD Pharm.
  • SIELC Technologies.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Organic Syntheses Procedure. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
  • PubChemLite.
  • ChemicalBook.
  • SYNTHESIS OF NEW 1-(NAPHTHALEN-1-YL)
  • Organic Chemistry Portal.
  • MDPI.
  • Benchchem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • ResearchGate.
  • OUCI. Reductive Amination in the Synthesis of Pharmaceuticals.
  • ResearchGate. The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects.
  • Sigma-Aldrich.

Sources

derivatization of Methyl 2-formyl-5-methoxybenzoate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of Methyl 2-formyl-5-methoxybenzoate

Executive Summary

This compound is a bifunctional "privileged scaffold" uniquely suited for the rapid generation of bioactive heterocyclic libraries. Its structure—featuring an electrophilic aldehyde ortho to a methyl ester, modulated by a 5-methoxy electron-donating group (EDG)—allows for divergent synthesis into phthalazin-1(2H)-ones (PARP inhibitor pharmacophores) and isoindolin-1-ones (anti-inflammatory/oncology targets).

This guide outlines the mechanistic logic, validated protocols, and quality control metrics for derivatizing this scaffold in a drug discovery context.

Chemical Logic & Scaffold Analysis

The utility of this compound lies in its ability to undergo controlled cyclocondensation reactions.

  • C2-Formyl Group (Aldehyde): The primary electrophile. It reacts rapidly with amines and hydrazines to form imines/hydrazones.

  • C1-Methyl Ester: The secondary electrophile (latent). It serves as a "trap" for the nucleophile attached to the aldehyde, facilitating ring closure.

  • C5-Methoxy Group: Crucially, this EDG is para to the aldehyde. In the final heterocycles, this substituent dictates electronic properties (e.g., increasing solubility and altering metabolic stability compared to the unsubstituted parent).

Divergent Synthesis Strategy

The scaffold directs synthesis into two primary distinct chemical spaces based on the nucleophile used:

  • Pathway A (Hydrazines): Yields 7-methoxyphthalazin-1(2H)-ones . (6-membered ring, 2 nitrogens). Target Class: PARP, PDE4.

  • Pathway B (Primary Amines): Yields 5-methoxyisoindolin-1-ones . (5-membered ring, 1 nitrogen). Target Class: MDM2, p53 interactions.

G cluster_0 Pathway A: Phthalazinones cluster_1 Pathway B: Isoindolinones SM Methyl 2-formyl- 5-methoxybenzoate (Scaffold) Hydrazine R-NH-NH2 (Hydrazines) SM->Hydrazine Condensation Amine R-NH2 (Primary Amines) SM->Amine Imine Formation Phthal 7-Methoxyphthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthal Cyclization (Reflux) RedAgent Reductive Cyclization (NaBH4 / Acid) Amine->RedAgent Reduction Isoind 5-Methoxyisoindolin-1-one (MDM2 Inhibitor Core) RedAgent->Isoind Lactamization caption Figure 1: Divergent synthesis pathways from the parent scaffold.

Validated Protocols

Protocol A: Synthesis of Phthalazin-1(2H)-one Libraries

Target Application: Synthesis of Olaparib/Talazoparib analogues.

Mechanism: The hydrazine terminal nitrogen attacks the aldehyde (fast), forming a hydrazone. The internal nitrogen then attacks the methyl ester (slower), eliminating methanol to close the pyridazine ring.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: Hydrazine hydrate or Aryl/Alkyl hydrazines (1.2 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic acid (cat. 5%) - Optional, speeds up hydrazone formation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol (194 mg) of this compound in 5 mL of EtOH in a reaction vial.

  • Addition: Add 1.2 mmol of the chosen hydrazine derivative.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. The starting material aldehyde peak (retention time X) should disappear.

  • Work-up (Precipitation):

    • Cool the reaction to room temperature.

    • In many cases, the phthalazinone product precipitates as a white/off-white solid.

    • Filter the solid and wash with cold EtOH (2 x 1 mL).

  • Purification (if soluble): If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 75–90% Key QC Marker: Disappearance of Aldehyde singlet (~10.0 ppm) and Methyl Ester singlet (~3.9 ppm) in 1H NMR. Appearance of Lactam NH (if R=H) or N-R signals.

Protocol B: Synthesis of Isoindolin-1-one Libraries

Target Application: CNS active agents, kinase inhibitors.

Mechanism: Reaction with a primary amine yields a Schiff base (imine). Unlike the hydrazine pathway, the imine nitrogen is not nucleophilic enough to attack the ester directly without activation or reduction. A "Reductive Cyclization" approach is preferred for stability.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Amine: Primary amine (R-NH2) (1.1 eq)

  • Reducing Agent: NaBH4 (1.5 eq) or NaBH(OAc)3

  • Solvent: MeOH (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1.0 mmol of scaffold in 4 mL anhydrous MeOH. Add 1.1 mmol primary amine. Stir at RT for 2–4 hours (presence of molecular sieves helps).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 mmol) portion-wise. Stir for 1 hour.

    • Intermediate: This forms the amino-ester (benzylamine derivative).

  • Cyclization (Lactamization):

    • Thermal Method: Evaporate solvent, redissolve residue in Toluene or Xylene, and reflux (110–130°C) for 4–12 hours.

    • Base-Mediated: Dissolve the amino-ester intermediate in THF and treat with NaH (1.2 eq) or K2CO3 to force ring closure.

  • Work-up: Quench with NH4Cl (aq), extract with EtOAc, dry over MgSO4, and concentrate.

Yield Expectation: 60–80%

Quality Control & Data Interpretation

For biological screening, compound purity must be >95%. Use the following diagnostic NMR signals to validate the transformation of this compound.

Table 1: Diagnostic 1H NMR Shifts (CDCl3, 400 MHz)

MoietyStarting Material (δ ppm)Phthalazinone Product (δ ppm)Isoindolinone Product (δ ppm)
Aldehyde (-CHO) 10.2 - 10.5 (s) Absent Absent
Ester (-COOCH3) 3.90 - 3.95 (s) Absent (MeOH lost)Absent (MeOH lost)
Methoxy (-OCH3) 3.85 - 3.90 (s)3.90 - 4.00 (s)3.80 - 3.90 (s)
Aromatic H (C2/C4) Doublets/Multiplets~8.1 - 8.5 (s) (H-1/H-4)Multiplets
Lactam NH N/A~12.0 - 13.0 (br s)N/A (if N-substituted)

Storage & Stability:

  • Scaffold: Store at 2–8°C under nitrogen. Aldehydes can oxidize to carboxylic acids (o-anisic acid derivatives) upon prolonged air exposure.

  • Derivatives: Generally stable solids at RT.

References

  • Phthalazinone Synthesis: Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors. Bioorg Med Chem. 2009;17(19):6959-70. Available at: [Link]

  • General Reactivity of 2-Formylbenzoates: The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. NBInno. Available at: [Link]

  • Isoindolinone Pathways: Castagnoli–Cushman Reaction and its variants for lactam synthesis.[1][2] J. Org.[1] Chem. 2021, 86, 11599-11607.[1] (Contextual reference for anhydride/ester cyclizations). Available at: [Link]

Sources

using Methyl 2-formyl-5-methoxybenzoate to prepare PTP1B inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Evaluation of PTP1B Inhibitors from Methyl 2-formyl-5-methoxybenzoate

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a high-priority therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] Its role extends to oncology and neurodegenerative diseases, broadening its therapeutic potential.[4][5][6] This application note provides a comprehensive guide for researchers, detailing a strategic synthetic pathway for developing novel PTP1B inhibitors utilizing this compound as a versatile starting scaffold. We present a complete, step-by-step protocol for the synthesis of a candidate inhibitor, its subsequent purification, and characterization. Furthermore, a detailed protocol for an in vitro enzymatic assay to determine the inhibitory potency (IC50) of the synthesized compound is provided, ensuring a self-validating system for screening and development.

Introduction: PTP1B as a Prominent Therapeutic Target

The Central Role of PTP1B in Disease Pathogenesis

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating cellular signaling cascades.[7] Its primary function is to dephosphorylate tyrosine residues on activated protein substrates.[4] PTP1B is widely recognized as a key negative regulator of the insulin and leptin signaling pathways.[1][2][4] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[4][8] Similarly, it dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby dampening leptin signaling, which is associated with appetite control and energy expenditure.[8][9]

The therapeutic rationale for PTP1B inhibition is strongly supported by preclinical studies. Mice with a genetic knockout of PTP1B exhibit heightened insulin sensitivity, improved glycemic control, and resistance to diet-induced obesity.[3][7] Consequently, inhibiting PTP1B is a promising strategy for treating type 2 diabetes and obesity.[1][3] Beyond metabolic diseases, PTP1B has been implicated in cancer, where it can modulate growth factor receptor signaling, and in neurodegenerative conditions like Alzheimer's disease, where it impacts synaptic plasticity and neuroinflammation.[4][5][6][10]

Mechanism of Action and Inhibition Strategies

PTP1B's catalytic activity is centered on a highly conserved active site. The design of potent and selective inhibitors is challenging due to the structural similarity among protein tyrosine phosphatases.[8] Inhibition strategies generally fall into two categories:

  • Active-site inhibitors: These molecules, often mimicking the phosphotyrosine substrate, bind directly to the catalytic site to block substrate access.

  • Allosteric inhibitors: These compounds bind to a site distinct from the catalytic pocket, inducing a conformational change that renders the enzyme inactive.[11] This approach can offer greater selectivity, a highly desirable feature for drug development.[8][11]

This guide focuses on the synthesis of a novel compound designed to interact with the PTP1B active site, built from the versatile chemical scaffold, this compound.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) (Inactive) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIRS Phosphorylated IRS-1 pIR->pIRS phosphorylates IRS IRS-1 GLUT4 GLUT4 Translocation (Glucose Uptake) pIRS->GLUT4 Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds pJAK2 Phosphorylated JAK2 LepR->pJAK2 activates JAK2 JAK2 pSTAT3 Phosphorylated STAT3 pJAK2->pSTAT3 phosphorylates STAT3 STAT3 Satiety Gene Expression (Satiety Signal) pSTAT3->Satiety PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Blocks

Figure 1: PTP1B negatively regulates insulin and leptin signaling pathways.

Synthetic Strategy and Workflow

Rationale for Using this compound

This compound (CAS 77620-05-4) is an attractive starting material for building PTP1B inhibitors.[12] Its structure contains three key functional groups—an aldehyde, a methyl ester, and a methoxy group—that allow for sequential and regioselective modifications.

  • The aldehyde group is a prime site for forming a new carbon-carbon double bond via reactions like Knoevenagel condensation, providing a core scaffold for the inhibitor.

  • The methyl ester can be hydrolyzed to a carboxylic acid, a common feature in PTP1B inhibitors that mimics the phosphate group of phosphotyrosine and can form critical interactions with the active site.

  • The methoxy-substituted benzene ring serves as a lipophilic moiety that can be further functionalized to enhance binding affinity and selectivity.

Our strategy involves a two-step synthesis to create a novel inhibitor based on the 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid scaffold, a class of compounds known to exhibit PTP1B inhibitory activity.

a start Starting Material: This compound step1 Step 1: Knoevenagel Condensation with Rhodanine-3-acetic acid start->step1 intermediate Intermediate Product: Benzylidene-rhodanine derivative step1->intermediate step2 Step 2: Purification (Recrystallization or Chromatography) intermediate->step2 purified_inter Purified Intermediate step2->purified_inter step3 Step 3: Characterization (NMR, Mass Spec, HPLC) purified_inter->step3 char_inter Characterized Intermediate step3->char_inter step4 Step 4: In Vitro Screening PTP1B Inhibition Assay char_inter->step4 screening Biological Activity Data (% Inhibition, IC50) step4->screening end Lead Compound Identification screening->end

Figure 2: Overall experimental workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of a Novel PTP1B Inhibitor

This protocol describes the synthesis of (Z)-2-(5-((2-carboxy-4-methoxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.

Materials and Reagents
  • This compound (Starting Material)

  • Rhodanine-3-acetic acid

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water (Solvent system for hydrolysis)

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Purification system (Flash chromatography or recrystallization solvents)

Step-by-Step Synthetic Procedure

Step A: Knoevenagel Condensation

  • Rationale: This reaction creates the core benzylidene-rhodanine scaffold by forming a C=C bond between the aldehyde of the starting material and the active methylene group of rhodanine-3-acetic acid. Piperidine acts as a basic catalyst to facilitate the condensation.

  • To a 100 mL round-bottom flask, add this compound (1.94 g, 10 mmol) and Rhodanine-3-acetic acid (1.91 g, 10 mmol).

  • Add 40 mL of absolute ethanol to dissolve the reactants.

  • Add piperidine (0.5 mL, 5 mmol) dropwise to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new, more polar spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. This yields the intermediate ester.

Step B: Saponification (Ester Hydrolysis)

  • Rationale: The methyl ester and the ester within the rhodanine-3-acetic acid moiety are hydrolyzed to their corresponding carboxylic acids using a strong base (LiOH). Carboxylic acids are often crucial for binding to the PTP1B active site.

  • Suspend the dried intermediate from Step A (approx. 10 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add Lithium Hydroxide monohydrate (0.84 g, 20 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-18 hours, or until TLC analysis shows the disappearance of the starting material.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by slowly adding 1M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 40-50°C.

Purification and Characterization
  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) or by flash column chromatography if necessary.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity (>95% is desirable for biological assays).

Protocol 2: In Vitro PTP1B Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl phosphate (pNPP) to measure PTP1B enzymatic activity.[13] PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring absorbance at 405 nm.[14]

Materials and Reagents
  • Recombinant Human PTP1B enzyme (commercially available)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Synthesized inhibitor compound and a known PTP1B inhibitor (e.g., Suramin or Sodium Orthovanadate) for use as a positive control.[14][15]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • 96-well microtiter plates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Step-by-Step Assay Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor and the control inhibitor in 100% DMSO. Create a series of dilutions (e.g., from 100 µM to 0.1 µM) in the assay buffer. Ensure the final DMSO concentration in the well is ≤1% to avoid enzyme inhibition from the solvent.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (total volume = 100 µL):

    • Blank (No Enzyme): 90 µL Assay Buffer + 10 µL of 10 mM pNPP.

    • Control (100% Activity): 80 µL Assay Buffer + 10 µL of PTP1B enzyme solution + 10 µL of Assay Buffer (with 1% DMSO).

    • Inhibitor Wells: 70 µL Assay Buffer + 10 µL of PTP1B enzyme solution + 10 µL of inhibitor dilution.

  • Pre-incubation: Add the enzyme and inhibitor/buffer to the wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 10 mM pNPP solution to all wells (final concentration 1 mM).

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm using a microplate reader.

  • Stop Reaction (Optional): The reaction can be stopped by adding 10 µL of 1M NaOH before reading the absorbance.

Data Analysis and IC50 Determination
  • Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Abs_Inhibitor / Abs_Control)] * 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%. Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[16][17]

Expected Results

A successful synthesis will yield a pure compound whose structure is confirmed by spectroscopic methods. In the enzymatic assay, an active inhibitor will show a dose-dependent increase in the percentage of PTP1B inhibition.

CompoundPTP1B IC50 (µM)
Synthesized Inhibitore.g., 5.8 ± 0.7
Suramin (Control)[15]e.g., 8.5 ± 1.2

Table 1: Example of quantitative data presentation for PTP1B inhibition.

Conclusion

This application note provides a robust and comprehensive framework for the rational design, synthesis, and biological evaluation of novel PTP1B inhibitors starting from this compound. The detailed protocols for chemical synthesis and in vitro enzymatic screening are designed to be self-validating and adaptable for researchers in drug discovery and medicinal chemistry. By following these methodologies, scientists can effectively generate and screen new chemical entities targeting PTP1B, contributing to the development of potential therapeutics for a range of human diseases.

References

  • Patsnap Synapse. (2024, June 21). What are PTP1B inhibitors and how do they work?
  • Li, S., Zhang, J., Lu, S., et al. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLOS One.
  • Lont-Impagliazzo, M. A., & Femminella, G. D. (2017). Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer's Therapy? Frontiers in Neuroscience.
  • Scientific Archives. (n.d.). The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Scientific Archives International Open Access Journals.
  • García-San Frutos, M., et al. (2022). Protein tyrosine phosphatase 1B (PTP1B) as a potential therapeutic target for neurological disorders. Biomedicine & Pharmacotherapy.
  • Byeon, H. J., Kim, J-Y., Ko, J., et al. (2020). Protein tyrosine phosphatase 1B as a therapeutic target for Graves' orbitopathy in an in vitro model. PLOS One.
  • Sikorska, P., et al. (2024). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI.
  • El-Khamisy, S. F., & El-Yazbi, A. F. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. PMC.
  • Cheng, A., et al. (n.d.). Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling. Biochemical Journal.
  • Zhang, Z. Y. (2003). Protein Tyrosine Phosphatase 1B Inhibition: Opportunities and Challenges. Current Medicinal Chemistry.
  • Ramachandran, V., et al. (2020). Docking-based virtual screening in search for natural PTP1B inhibitors in treating type-2 diabetes mellitus and obesity. Biomedical Research and Therapy.
  • Khan, I., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports.
  • Smith, A. D. (2024). Synthesis and drug development of small molecule inhibitors of PTP1B. SHURA.
  • Pérez-Vázquez, A., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Chemistry.
  • Jezierska-Drutel, A., et al. (2022). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PMC.
  • Salas-Villalobos, T. B., et al. (2017). Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies. MDPI.
  • BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services.
  • MedChemExpress. (n.d.). Product Data Sheet: this compound.
  • Journal of Advanced Scientific Research. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORY A.

Sources

application of Methyl 2-formyl-5-methoxybenzoate in synthesizing PPAR activators

[1][2][3][4]

Executive Summary

This compound is a versatile ortho-functionalized scaffold used in the rational design of PPAR



123fused heterocyclic coresbenzofuransisoindolinones1323

Chemical Biology & Mechanism of Action

The Pharmacophore Role

In PPAR drug design, the ligand typically consists of three domains:

  • Acidic Head Group: Binds to the hydrophilic arm of the PPAR Ligand Binding Domain (LBD), interacting with Tyr473 (PPAR

    
    ) or Tyr314 (PPAR
    
    
    ).
  • Central Aromatic Core: Provides rigidity and orientation.[2][3] This is where this compound is applied. [1][2][3][4][5]

  • Lipophilic Tail: Occupies the large hydrophobic pocket of the LBD.[3]

The 5-methoxy group on the benzoate ring is critical; it functions as a hydrogen bond acceptor or hydrophobic filler, often enhancing selectivity for PPAR

3
Synthetic Utility: The "Ortho-Effect"

The proximity of the C2-formyl and C1-ester groups allows for rapid heteroannulation .[1][2][3]

  • Pathway A (Benzofuran Synthesis): Reaction with

    
    -halo ketones or intramolecular condensation creates a benzofuran core, mimicking the structure of Benzbromarone  or Eltrombopag  (PPAR agonists).
    
  • Pathway B (Linear Extension): If the 5-formyl isomer is used, it serves as an electrophilic handle to attach the lipophilic tail via Knoevenagel condensation.

Experimental Protocol: Synthesis of Benzofuran-Based PPAR Core

Objective: Synthesis of 5-methoxybenzofuran-2-carboxylic acid derivatives from This compound . This core is subsequently coupled to a TZD or tyrosine head group.[2][3]

Materials & Reagents
ReagentRolePurity/Grade
This compound Starting Material>98% (HPLC)
BromonitromethaneCyclization Agent95%
Potassium Carbonate (

)
BaseAnhydrous, Granular
Acetone / DMFSolventDry, ACS Grade
10% NaOHHydrolysis AgentAqueous Solution
Step-by-Step Synthesis Workflow
Step 1: Heteroannulation to Nitro-Benzofuran (The Rap-Stoermer Modification)

This step constructs the furan ring using the aldehyde and the adjacent ester/ether functionality.[1][3]

  • Preparation: Dissolve This compound (1.0 eq, 10 mmol) in dry Acetone (50 mL).

  • Activation: Add anhydrous

    
     (2.0 eq) and stir at room temperature for 15 minutes.
    
  • Cyclization: Dropwise add Bromonitromethane (1.2 eq). The reaction is exothermic; maintain temperature

    
    C.[2][3]
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
    
    
    ) should disappear, and a new fluorescent spot (Benzofuran) should appear.
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield Methyl 5-methoxy-2-nitrobenzofuran-3-carboxylate (Yield: 65-75%).[1][2][3]

Step 2: Functionalization for PPAR Binding

Note: PPAR agonists require a lipophilic tail.[2][3] We substitute the nitro group or the ester.[3]

  • Reduction: Dissolve the nitro-benzofuran (5 mmol) in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under

    
     (1 atm) for 4 hours.
    
  • Product: Yields the Amino-benzofuran derivative.[1][2][3][6]

  • Tail Attachment: React the amine with Benzoyl Chloride or Phenylsulfonyl Chloride (common PPAR tails) in Pyridine/DCM.

    • Why? The amide/sulfonamide linkage mimics the linker found in Indeglitazar .[3]

Step 3: Head Group Activation (Hydrolysis)
  • Hydrolysis: Dissolve the ester intermediate in THF/MeOH (1:1). Add 1N LiOH (3 eq).

  • Reaction: Stir at RT for 12 hours.

  • Acidification: Acidify with 1N HCl to pH 3. Precipitate the final Carboxylic Acid .[2][3]

  • Validation: This free acid acts as the PPAR "Head Group" (binding Tyr473).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity

H-NMR (DMSO-

)
C2-H (Benzofuran) singlet at

7.6-7.8 ppm; disappearance of CHO (

10.2).[1][2][3]
Purity HPLC (C18 Column)>98.0% Area under curve.
Elemental Mass Spec (ESI+)

matches theoretical mass

0.1 Da.
Troubleshooting
  • Issue: Low yield in cyclization.

    • Cause: Moisture in Acetone deactivates the base.[3]

    • Solution: Use freshly distilled Acetone and flame-dried glassware.[1][2][3]

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance from the ortho-substituents.[1][2][3]

    • Solution: Increase temperature to

      
      C and use LiOH instead of NaOH (smaller cation).
      

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergence in synthesis depending on the isomer used, highlighting the specific utility of the 2-formyl isomer for core construction.

PPAR_Synthesiscluster_legendPathway LogicStartThis compound(CAS 77620-05-4)Step1Cyclization(w/ Bromonitromethane)Start->Step1Ortho-ReactionAltStartMethyl 5-formyl-2-methoxybenzoate(CAS 78515-16-9)Step1_AltKnoevenagel Condensation(w/ TZD head group)AltStart->Step1_AltPara-ReactionInter15-MethoxybenzofuranScaffoldStep1->Inter1Ring ClosureInter2Linear Benzyl-TZDPrecursorStep1_Alt->Inter2Chain ExtensionStep2Functionalization(Tail Attachment)Inter1->Step2Reduction & AmidationFinal2Muraglitazar-likePPAR Agonist(Flexible Linker)Inter2->Final2HydrolysisFinal1Benzofuran-basedPPAR Agonist(Core-Rigid)Step2->Final1HydrolysisOrtho-formyl = Ring FormationOrtho-formyl = Ring FormationPara-formyl = Chain ExtensionPara-formyl = Chain ExtensionOrtho-formyl = Ring Formation->Para-formyl = Chain Extension

Caption: Divergent synthesis pathways for PPAR agonists based on the specific benzoate isomer used.

References

  • Vertex Pharmaceuticals. (2009). Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent. PMC. Retrieved from [Link]

  • Maccari, R., et al. (2005). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans. Retrieved from [Link]

The Alchemist's Guide: Modern Protocols for the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Formyl Group

In the landscape of organic synthesis, the benzaldehyde moiety stands as a cornerstone functional group. Its aldehyde C-H bond is a reactive handle for a vast array of transformations, making substituted benzaldehydes indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials. The precise introduction of the formyl group onto an aromatic nucleus—a process known as formylation—is therefore a critical and frequently encountered challenge in synthetic chemistry.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of textbook procedures. It provides an in-depth exploration of key methodologies for the laboratory preparation of substituted benzaldehyde derivatives. We will delve into the mechanistic underpinnings of each reaction, offering not just the "how" but the crucial "why" behind experimental choices. Each protocol is presented as a self-validating system, grounded in established literature and augmented with practical insights to ensure reproducibility and success.

I. Electrophilic Aromatic Formylation: Classic Name Reactions

The direct introduction of a formyl group onto an aromatic ring via electrophilic aromatic substitution remains a powerful and widely used strategy. The choice of method is dictated by the electronic nature of the aromatic substrate, with electron-rich systems being the most amenable to these reactions.

A. The Vilsmeier-Haack Reaction: A Versatile Tool for Activated Arenes

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1]

Mechanism of Action:

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This electrophile then attacks an electron-rich position on the aromatic ring. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous workup to yield the desired aldehyde.[2][3]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene Electron-Rich Aromatic Ring Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Substituted Benzaldehyde Iminium_Salt->Aldehyde + H2O (Hydrolysis) H2O H2O (Workup) Gattermann_Reaction Arene Aromatic Compound Aldimine_Intermediate Aldimine Intermediate Arene->Aldimine_Intermediate Electrophilic Aromatic Substitution Reagents Zn(CN)2 + HCl Electrophile Electrophile Formation Reagents->Electrophile Electrophile->Aldimine_Intermediate Aldehyde Substituted Benzaldehyde Aldimine_Intermediate->Aldehyde Hydrolysis H2O H2O (Workup)

Figure 2: Simplified workflow of the Gattermann reaction.

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzaldehyde

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Resorcinol110.1111.0 g0.1
Zinc Cyanide (Zn(CN)₂)117.4217.6 g0.15
Anhydrous Diethyl Ether74.12150 mL-
Dry Hydrogen Chloride Gas36.46--

Procedure:

  • Set up a three-necked flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser protected by a calcium chloride tube.

  • In the flask, dissolve resorcinol (11.0 g) in anhydrous diethyl ether (150 mL).

  • Add zinc cyanide (17.6 g) to the solution and cool the flask in an ice bath.

  • Begin stirring and pass a rapid stream of dry hydrogen chloride gas through the mixture for 1-2 hours.

  • The reaction mixture will become thick with the precipitation of the aldimine hydrochloride.

  • After the gas flow is stopped, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.

  • Decant the ether and add 100 mL of water to the solid residue.

  • Heat the mixture on a steam bath for 30 minutes to hydrolyze the aldimine.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crude 2,4-dihydroxybenzaldehyde by filtration, wash with cold water, and recrystallize from water (with a small amount of activated charcoal if necessary).

Safety Considerations:

  • Hydrogen cyanide and zinc cyanide are extremely toxic. [4]This reaction must be performed in a well-ventilated fume hood by trained personnel. [5][6]All glassware should be decontaminated with an alkaline solution of potassium permanganate or bleach after use.

C. The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid, or more modernly, trifluoroacetic acid. [7][8]The reaction is regioselective for the position ortho to the hydroxyl group, a preference attributed to hydrogen bonding that directs the electrophile. [9] Experimental Protocol: Synthesis of Salicylaldehyde

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Phenol94.1123.5 g0.25
Hexamethylenetetramine (HMTA)140.1935.0 g0.25
Glycerol92.09150 mL-
Boric Acid61.8320.0 g0.32

Procedure:

  • In a 500 mL flask, heat a mixture of glycerol (150 mL) and boric acid (20.0 g) to 150-160 °C with stirring to form glyceroboric acid and drive off water.

  • In a separate beaker, mix phenol (23.5 g) and HMTA (35.0 g).

  • Add the phenol-HMTA mixture in portions to the hot glyceroboric acid solution over 15-20 minutes with continuous stirring. The temperature should be maintained at 150-160 °C.

  • After the addition is complete, continue heating and stirring for an additional 20 minutes.

  • Cool the reaction mixture to about 100 °C and add 100 mL of hot water, followed by the slow addition of 50 mL of concentrated sulfuric acid.

  • Subject the resulting mixture to steam distillation. Salicylaldehyde will co-distill with water.

  • Collect the distillate until it is no longer milky.

  • Extract the distillate with diethyl ether, dry the ethereal solution over anhydrous sodium sulfate, and remove the ether by distillation.

  • The remaining liquid is salicylaldehyde, which can be further purified by vacuum distillation.

D. The Rieche Formylation: An Alternative for Electron-Rich Arenes

The Rieche formylation is another method for introducing a formyl group onto electron-rich aromatic compounds. [10][11]It utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). [10] Experimental Protocol: Synthesis of Anisaldehyde (p-Methoxybenzaldehyde)

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Anisole108.1410.8 g0.1
Dichloromethyl methyl ether114.9612.6 g0.11
Titanium tetrachloride (TiCl₄)189.6821.0 g0.11
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve anisole (10.8 g) in dry dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium tetrachloride (21.0 g) dropwise via syringe.

  • After stirring for 10 minutes, add dichloromethyl methyl ether (12.6 g) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain p-anisaldehyde.

II. Oxidation of Benzylic Alcohols: A Direct and Reliable Route

The oxidation of substituted benzyl alcohols to their corresponding benzaldehydes is a fundamental and highly reliable synthetic transformation. The key challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.

A. Selective Oxidation with Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic and allylic alcohols. [12]The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a non-polar solvent like dichloromethane or chloroform at room temperature.

Mechanism of Action:

The oxidation with MnO₂ is believed to occur on the surface of the solid reagent. The reaction proceeds via a radical mechanism and is highly selective for benzylic and allylic alcohols, leaving other alcohol functionalities untouched.

MnO2_Oxidation Benzyl_Alcohol Substituted Benzyl Alcohol Aldehyde Substituted Benzaldehyde Benzyl_Alcohol->Aldehyde + MnO2 (Heterogeneous Reaction) MnO2 Activated MnO2 MnO2->Aldehyde Solvent Solvent (e.g., DCM) Solvent->Benzyl_Alcohol

Figure 3: Oxidation of benzyl alcohol using MnO₂.

Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Chlorobenzyl alcohol142.587.13 g0.05
Activated Manganese Dioxide (MnO₂)86.9443.5 g0.5
Dichloromethane (DCM)84.93250 mL-

Procedure:

  • To a solution of 4-chlorobenzyl alcohol (7.13 g) in dichloromethane (250 mL) in a round-bottom flask, add activated manganese dioxide (43.5 g).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-chlorobenzaldehyde.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent like hexane or by distillation.

Key Considerations:

  • The activity of MnO₂ can vary significantly between batches. It is advisable to use a large excess (5-10 equivalents) of a freshly activated reagent.

  • The reaction is heterogeneous, so efficient stirring is crucial for a good reaction rate.

III. Reduction of Benzoyl Chlorides: The Rosenmund Reduction

The Rosenmund reduction is a classic and effective method for the selective reduction of a benzoyl chloride to a benzaldehyde. [13]This catalytic hydrogenation is carried out using a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄), often referred to as the Rosenmund catalyst. [9][14] Mechanism of Action:

The reaction involves the oxidative addition of the acyl chloride to the palladium catalyst, followed by hydrogenolysis. The barium sulfate support has a low surface area, which helps to moderate the activity of the palladium. [9]A catalyst poison, such as quinoline-sulfur or thiourea, is added to deactivate the catalyst further, preventing the over-reduction of the aldehyde product to the corresponding benzyl alcohol. [9][13]

Rosenmund_Reduction Benzoyl_Chloride Substituted Benzoyl Chloride Aldehyde Substituted Benzaldehyde Benzoyl_Chloride->Aldehyde Catalytic Hydrogenation H2 H2 (gas) H2->Aldehyde Catalyst Pd/BaSO4 + Poison Catalyst->Aldehyde HCl HCl (byproduct) Aldehyde->HCl + HCl

Figure 4: The Rosenmund reduction of a benzoyl chloride.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3,4,5-Trimethoxybenzoyl chloride230.6423.1 g0.1
10% Palladium on Carbon-3.0 g-
Anhydrous Sodium Acetate82.0325.0 g0.3
Quinoline S (regulator)-1.0 mL-
Toluene (dry)92.14600 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • In a pressure vessel (e.g., a Parr hydrogenator), add dry toluene (600 mL), anhydrous sodium acetate (25.0 g), 10% palladium on carbon (3.0 g), 3,4,5-trimethoxybenzoyl chloride (23.1 g), and Quinoline S (1.0 mL).

  • Seal the vessel, flush with nitrogen, and then pressurize with hydrogen to 50 p.s.i.

  • Shake the mixture at room temperature for 1 hour, then heat to 35-40 °C and continue shaking for 2 hours.

  • Allow the reaction to cool to room temperature while continuing to shake overnight.

  • Vent the hydrogen and filter the reaction mixture to remove the catalyst and sodium salts. Wash the filter cake with toluene.

  • Combine the filtrates and wash successively with 5% sodium carbonate solution and water.

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield 3,4,5-trimethoxybenzaldehyde.

Key Considerations:

  • The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. [14]* The efficiency of the catalyst poisoning is crucial to prevent over-reduction. If the aldehyde is further reduced to an alcohol, it can react with the starting benzoyl chloride to form an ester byproduct. [9]

IV. Safety Precautions for Hazardous Reagents

The synthesis of substituted benzaldehydes often involves the use of hazardous chemicals. It is imperative that all work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water, releasing toxic fumes. [15][16]It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided. [17]* Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. [18]It is also a suspected teratogen.

  • Hydrogen Cyanide (HCN) and Cyanide Salts: Are potent and rapidly acting poisons. [5][19]Exposure via inhalation, ingestion, or skin contact can be fatal. [20]Work with cyanides requires specific safety protocols and the availability of an appropriate antidote kit.

  • Titanium Tetrachloride (TiCl₄): Is a corrosive liquid that reacts vigorously with moisture in the air to produce HCl fumes. It should be handled under an inert atmosphere.

V. Conclusion

The synthesis of substituted benzaldehydes is a mature field of organic chemistry, yet it continues to be an area of active research and development. The choice of synthetic route depends on a multitude of factors, including the nature of the substituents on the aromatic ring, the desired scale of the reaction, and the availability of starting materials and reagents. The classic name reactions, such as the Vilsmeier-Haack, Gattermann, and Duff reactions, remain powerful tools for the formylation of electron-rich aromatics. For substrates that are not amenable to direct formylation, the oxidation of benzylic alcohols and the reduction of benzoyl chlorides offer reliable and high-yielding alternatives.

By understanding the mechanisms, scope, and limitations of each of these methods, and by adhering to strict safety protocols, researchers can confidently and efficiently access a wide range of substituted benzaldehydes, paving the way for further discoveries in medicinal chemistry and materials science.

VI. References

  • Makhanyab, T. R., Pitchai, P., Gengan, R. M., & Mohan, P. S. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 54B(3), 406-412.

  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Retrieved from BenchChem website.

  • Ali, M. A., Ali, S. M., & Al-Wadaani, F. H. (2014). Selective oxidation of benzylic alcohols with molecular oxygen catalyzed by copper-manganese oxide nanoparticles. Journal of the Saudi Chemical Society, 18(5), 489-494.

  • Designer-Drug.com. (n.d.). The Gatterman Aromatic Formylation. Retrieved from designer-drug.com.

  • Unacademy. (n.d.). Gattermann Reaction. Retrieved from Unacademy website.

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sato, K., et al. (2018). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Tetrahedron Letters, 59(32), 3126-3129.

  • Grokipedia. (n.d.). Duff reaction. Retrieved from Grokipedia website.

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Ali, Z. K., & Ahmed, K. J. (2019). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Journal of Chemistry, 2019, 1-6.

  • Collegedunia. (2021, September 8). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]

  • Al-Zaydi, K. M. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(4), 239-245.

  • Oxford Reference. (n.d.). Gattermann-Koch reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • The Sarpong Group. (2016, April 25). Hydrogen Cyanide. Retrieved from [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from I.R.I.S. website.

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6486357B2 - Catalytic oxidation of alcohols using manganese oxides. Retrieved from

  • Universitat de Barcelona. (2015, March 26). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • NJ.gov. (2001, September 15). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • IRIS. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Aakash Institute. (n.d.). Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund reduction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, June 3). Rosenmund Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund Reduction. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from [Link]

  • CDC. (n.d.). Medical Management Guidelines for Hydrogen Cyanide. Retrieved from [Link]

  • Ecreee. (2026, February 14). Hydrogen Cyanide Gas: Risks, Uses, and Safety Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Methyl 2-formyl-5-methoxybenzoate synthesis reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for the Synthesis of Methyl 2-formyl-5-methoxybenzoate Target Molecule CAS: 77620-05-4 (approximate) Primary Synthetic Route: Benzylic Oxidation of Methyl 2-methyl-5-methoxybenzoate

The Reaction Landscape[1]

This guide focuses on the most scalable and "trouble-prone" route: the Wohl-Ziegler Bromination followed by Kornblum Oxidation (or Sommelet reaction). While transition-metal catalyzed carbonylation (from aryl halides) is possible, the benzylic oxidation route is the standard laboratory and pilot-scale method due to the accessibility of the starting material (Methyl 2-methyl-5-methoxybenzoate).

Pathway Visualization

The following diagram illustrates the critical pathway and the "Danger Zones" where impurities are generated.

ReactionPathway SM Starting Material (Methyl 2-methyl-5-methoxybenzoate) Radical Benzylic Radical (Intermediate) SM->Radical NBS / Initiator (Rate Limiting) MonoBr Target Intermediate (Benzyl Bromide) Radical->MonoBr + Br• DiBr Impurity A (Gem-Dibromide) MonoBr->DiBr Excess NBS (Over-reaction) Aldehyde FINAL PRODUCT (this compound) MonoBr->Aldehyde DMSO/NaHCO3 (Kornblum) DiBr->Aldehyde AgNO3/H2O (Difficult) Acid Impurity B (Carboxylic Acid) Aldehyde->Acid Air Oxidation

Caption: Figure 1. Reaction cascade for the synthesis of this compound. Green paths indicate the target workflow; red paths indicate critical impurity formation.

Critical Process Parameters (CPP) Optimization

Success in this synthesis relies entirely on the Mono- vs. Di-bromination ratio . The methoxy group at the C5 position donates electron density, stabilizing the benzylic radical but also making the ring susceptible to electrophilic attack if conditions are too aggressive.

Optimization Matrix
ParameterRecommended RangeWhy? (Causality)
Stoichiometry (NBS) 0.95 - 1.05 eq Crucial: Excess NBS (>1.1 eq) rapidly converts the benzyl bromide to the gem-dibromide. It is better to leave 5% unreacted SM than to generate difficult-to-separate dibromide.
Solvent Choice Methyl Formate or PhCF₃ Traditionally CCl₄ was used. Benzotrifluoride (PhCF₃) is the modern, green standard. It suppresses ring bromination better than acetonitrile.
Initiator AIBN (Azobisisobutyronitrile)Peroxides (BPO) are riskier with electron-rich rings. AIBN provides a cleaner radical flux at 80°C.
Oxidation Base NaHCO₃ (Solid)In the Kornblum step, a weak base buffers the HBr byproduct. Strong bases (NaOH) will hydrolyze the ester group at C1.

Troubleshooting Guide (FAQ)

Phase 1: Bromination Issues

Q: I am seeing significant amounts of ring-brominated impurities (aryl bromide).

  • Diagnosis: This indicates an electrophilic substitution pathway is competing with the radical pathway. This happens when the radical chain reaction is inefficient or the concentration of free

    
     is too high.
    
  • Solution:

    • Light Source: Ensure you are using a high-intensity visible light (LED floodlight) or UV lamp to sustain the radical chain.

    • Slow Addition: Do not add all NBS at once. Add it in 3-4 portions over an hour to keep the instantaneous

      
       concentration low.
      
    • Trace Acid: Add a catalytic amount of scavengers (e.g., cyclohexene) if available, but primarily switch solvent to Benzotrifluoride.

Q: The reaction stalls at 60% conversion.

  • Diagnosis: The initiator (AIBN) has been consumed. AIBN has a half-life of ~1 hour at 80°C.

  • Solution: Add the initiator in two batches: 50% at

    
     and 50% at 
    
    
    
    . Do not simply increase the temperature, as this promotes dibromination.

Q: I have a mixture of Mono-bromide and Di-bromide. Can I proceed?

  • Strategy: Yes, but modify the next step.

    • If Di-bromide < 10%: Proceed to Kornblum oxidation. The di-bromide may hydrolyze to the aldehyde or remain inert (separable by column).

    • If Di-bromide > 15%: You must use AgNO₃/H₂O/Acetone hydrolysis instead of DMSO. Silver assists in hydrolyzing the gem-dibromide to the aldehyde, whereas DMSO will not react efficiently with the dibromide.

Phase 2: Oxidation/Hydrolysis Issues

Q: During the DMSO oxidation, my ester group (C1) is hydrolyzing to the acid.

  • Diagnosis: The pH is too high (alkaline) or water content is too high at high temperatures.

  • Solution:

    • Use anhydrous DMSO .

    • Switch base to NaHCO₃ (Sodium Bicarbonate) instead of Carbonate or Hydroxide.

    • Keep the reaction temperature strictly below 100°C.

Q: The aldehyde yield is low, and I see a "dimer" peak in LCMS.

  • Diagnosis: Benzylic halides can couple (Wurtz-type reaction) or the aldehyde can condense with unreacted amine impurities if using the Sommelet method.

  • Solution: Dilution is key. Run the Kornblum oxidation at a concentration of 0.2 M or lower to prevent intermolecular side reactions.

Optimized Experimental Protocol

Target: this compound Scale: 10 mmol basis

Step 1: Radical Bromination
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and argon inlet.

  • Charge: Add Methyl 2-methyl-5-methoxybenzoate (1.80 g, 10 mmol) and Benzotrifluoride (30 mL).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol, freshly recrystallized from water) and AIBN (82 mg, 0.5 mmol).

  • Reaction: Heat to reflux (approx. 102°C) under irradiation with a 40W LED lamp.

  • Monitoring: Monitor by TLC/HPLC every hour. If conversion stalls <90% after 3 hours, add a second portion of AIBN (40 mg).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent in vacuo (do not heat >40°C, benzyl bromides are thermally unstable).

    • Checkpoint: Verify Mono/Di ratio via NMR. Target >9:1.

Step 2: Kornblum Oxidation
  • Charge: Dissolve the crude benzyl bromide residue in Anhydrous DMSO (20 mL).

  • Reagent: Add Sodium Bicarbonate (1.68 g, 20 mmol).

  • Reaction: Heat to 80°C for 4–6 hours.

  • Quench: Pour the mixture into ice-cold Brine (100 mL). Extract with Ethyl Acetate (3 x 40 mL).

  • Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over

    
    .[1]
    
  • Isolation: Flash chromatography (Hexane:EtOAc gradient). The aldehyde is typically a white/off-white solid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides to Aldehydes." Journal of the American Chemical Society, vol. 79, no. 24, 1957, pp. 6562. Link

  • Podgoršek, A., et al. "N-Bromosuccinimide–Ultrasound Promoted Benzylic Bromination in Water." Tetrahedron Letters, vol. 50, no. 13, 2009.
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013.

Sources

Technical Support Center: Methyl 2-formyl-5-methoxybenzoate (CAS 35714-18-4)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Analyst: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Synthesis, Isolation, and Reactivity Failures

Core Diagnostic: The "Phantom" Failure

Before discarding a batch, you must understand the fundamental behavior of Methyl 2-formyl-5-methoxybenzoate .

The Problem: Users frequently report low yields, "missing" aldehyde peaks in NMR, or failure to react in downstream condensations. The Reality: The molecule exists in a dynamic equilibrium between the open-chain aldehyde-ester (A) and the cyclic lactol (pseudo-ester) (B). This is known as ring-chain tautomerism.[1]

  • Open Form (A): Reactive aldehyde, desired for Wittig/Knoevenagel reactions.

  • Cyclic Form (B): 3-hydroxy-6-methoxyphthalide. Chemically distinct, often the dominant species in non-polar solvents and solid state.

If your "failed" reaction yielded a white solid that lacks an aldehyde proton ($ \delta \approx 10 $ ppm) but shows a singlet near $ \delta \approx 6.5 $ ppm, you likely have the product, not a failure.

Visualizing the Equilibrium

The following diagram illustrates the tautomerism and the "Pseudo-Chloride" trap during synthesis.

Tautomerism OpenForm Open Form (A) This compound (Aldehyde + Ester) CyclicForm Cyclic Form (B) 3-hydroxy-6-methoxyphthalide (Lactol) OpenForm->CyclicForm Spontaneous Cyclization (Favored in CDCl3/Solid) PseudoChloride Pseudo-Chloride Trap 3-chloro-6-methoxyphthalide PseudoChloride->CyclicForm MeOH Quench (Forms Pseudo-Ester) Acid Starting Material 2-formyl-5-methoxybenzoic acid Acid->PseudoChloride SOCl2 Reflux (Does NOT form Acyl Chloride) SOCl2 Reagent: SOCl2

Figure 1: The Ring-Chain Tautomerism and the classic SOCl2 synthesis trap.

Troubleshooting Synthesis Failures

Scenario A: "I tried to make the ester from the acid using Thionyl Chloride (SOCl2), but the product is unreactive."

Diagnosis: You synthesized the pseudo-ester (3-methoxy-6-methoxyphthalide), not the open chain ester. Mechanism: 2-formylbenzoic acids do not form stable acyl chlorides with SOCl2. They cyclize to form 3-chlorophthalides . When you quench this with methanol, you substitute the chloride with methoxide at the lactol position, forming a stable acetal-like cyclic structure that will not open easily. Corrective Protocol (Alkylation Strategy): Avoid activating the carbonyl. Use direct alkylation of the carboxylate.

  • Dissolve: 2-formyl-5-methoxybenzoic acid (1.0 eq) in DMF (5 vol).

  • Base: Add $ K_2CO_3 $ (1.5 eq). Stir for 15 min.

  • Alkylate: Add MeI (1.2 eq) dropwise. Stir at RT for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. This preserves the aldehyde functionality.

Scenario B: "I tried ortho-lithiation of Methyl 3-methoxybenzoate, but got the wrong isomer."

Diagnosis: Regioselectivity failure. Mechanism: The methoxy group (OMe) is a strong ortho-director, but the ester (COOMe) is also a director (via coordination).

  • n-BuLi often attacks the ester carbonyl (nucleophilic attack) rather than deprotonating.

  • Lithiation often occurs at C2 (between substituents) due to the cooperative directing effect, but this position is sterically crowded.

  • Lithiation at C6 yields the 2,4-isomer, not the desired 2,5-isomer. Corrective Protocol (Formylation Route): Do not use lithiation for this specific substitution pattern if possible. The Duff Reaction (or Rieche formylation) on methyl 3-methoxybenzoate is superior because the para-position to the methoxy is activated and sterically accessible.

  • Reagents: Hexamethylenetetramine (HMTA) in TFA.

  • Conditions: Reflux.[2] The electrophile attacks para to the activating -OMe group (which is position 6 relative to the ester, but if we number based on the benzoate, it creates the 2-formyl-5-methoxy pattern).

Troubleshooting Isolation & Purification

Scenario C: "The product decomposes on the silica column."

Diagnosis: Acid-catalyzed hydrolysis or acetalization. Mechanism: Silica gel is slightly acidic ($ pH \approx 5 $). This acidity catalyzes the conversion of the open aldehyde-ester into the cyclic lactol or, in the presence of methanol (eluent), into the methyl-acetal (pseudo-ester). Corrective Protocol (Buffered Silica):

  • Pre-treatment: Slurry the silica gel in Hexane containing 1% Triethylamine ($ Et_3N $).

  • Eluent: Use Hexane/EtOAc gradients containing 0.1% $ Et_3N $.

  • Speed: Flash chromatography should be rapid (<15 mins).

Scenario D: "NMR shows no aldehyde peak (10 ppm)."

Diagnosis: Solvent-dependent tautomerism.[3] Explanation: In $ CDCl_3 $, the equilibrium strongly favors the cyclic lactol (B) . You will see a lactol proton signal around 6.0–6.9 ppm (singlet or doublet depending on OH coupling). Validation Step:

  • Run the NMR in DMSO-d6 . DMSO interacts with the hydroxyl group and stabilizes the open polar form. You should see the aldehyde peak reappear ($ \delta \approx 10.2 $ ppm).

Troubleshooting Downstream Applications

Scenario E: "Wittig or Knoevenagel condensation failed."

Diagnosis: The closed lactol form is kinetically inert. Mechanism: Standard weak bases (Piperidine, Pyridine) may not be strong enough to drive the ring-opening equilibrium fast enough. Corrective Protocol:

  • Solvent Switch: Use a polar aprotic solvent (DMF, DMSO) to favor the open form.

  • Temperature: Heat to >60°C. Entropy favors the open chain.

  • Base: Use a stronger base if compatible (e.g., NaH or KHMDS) to irreversibly deprotonate the Wittig salt, forcing the aldehyde to react as it opens.

Summary Data & Reference Values

Spectroscopic Fingerprint
FeatureOpen Form (Aldehyde)Cyclic Form (Lactol)
1H NMR (Solvent) DMSO-d6 (Favored)CDCl3 (Favored)
Diagnostic Peak $ \delta $ 10.0 - 10.5 ppm (-CHO)$ \delta $ 6.0 - 6.8 ppm (CH-OH)
IR (Carbonyl) ~1720 cm⁻¹ (Ester) + ~1690 cm⁻¹ (Aldehyde)~1760 cm⁻¹ (Lactone/Phthalide ring)
Solubility Moderate in alcoholsHigh in non-polar organics
Decision Tree: "Reaction Failed"

Troubleshooting Start Start: Reaction 'Failed' CheckNMR Step 1: Check 1H NMR Solvent Start->CheckNMR IsCDCl3 Is solvent CDCl3? CheckNMR->IsCDCl3 SwitchDMSO Action: Retest in DMSO-d6 IsCDCl3->SwitchDMSO Yes CheckRoute Step 2: Check Synthesis Route IsCDCl3->CheckRoute No (Already DMSO) AldehydeVisible Aldehyde Peak (10ppm) Visible? SwitchDMSO->AldehydeVisible Success Diagnosis: Product is Good. (Lactol Equilibrium) AldehydeVisible->Success Yes AldehydeVisible->CheckRoute No RealFail Diagnosis: Synthesis Failure UsedSOCl2 Used SOCl2? CheckRoute->UsedSOCl2 PseudoChlor Diagnosis: Pseudo-Chloride Trap. Use Alkylation Route. UsedSOCl2->PseudoChlor Yes CheckPurification Step 3: Check Purification UsedSOCl2->CheckPurification No AcidSilica Did you use neutral Silica? CheckPurification->AcidSilica AcidSilica->RealFail Yes Hydrolysis Diagnosis: Acid Hydrolysis on Column. Add Et3N next time. AcidSilica->Hydrolysis No

Figure 2: Diagnostic workflow for identifying the root cause of failure.

References

  • Synthesis via Formylation (Duff Reaction)

    • Source: Li, J. et al.
    • Context: Describes the high-yield synthesis using Urotropine (HMTA) and Methanesulfonic acid/TFA.
    • URL:

  • Ring-Chain Tautomerism in 2-Formylbenzoates

    • Source: Bowden, K. et al. "Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids."[4] Journal of the Chemical Society B: Physical Organic, 1971.

    • Context: Foundational physical organic chemistry describing the equilibrium constants between the chain (ester) and ring (pseudo-ester) forms.[4]

    • URL:

  • Ortho-Lithiation Regioselectivity

    • Source: Nguyen, T.H., Castanet, A.S., Mortier, J. "Directed Ortho-Metalation of Unprotected Benzoic Acids."[5] Organic Letters, 2006, 8(4), 765-768.

    • Context: Explains the directing power of carboxylates vs methoxy groups and the conditions required to control regioselectivity (s-BuLi vs n-BuLi).
    • URL:

  • Chromatographic Stability (Ester Hydrolysis)

    • Source: Stoll, D.R. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America, 2022.
    • Context: Technical guide on how acidified solvents (and silica)
    • URL:

Sources

Technical Support Center: Purification of Crude Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Methyl 2-formyl-5-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Troubleshooting Guide & Method Selection

This section addresses the most common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: I've just completed the synthesis. What are the likely impurities in my crude product?

Answer: The impurity profile of your crude this compound is intrinsically linked to the synthetic route employed. Most commonly, this compound is synthesized via electrophilic formylation of Methyl 2-methoxybenzoate (e.g., using hexamethylenetetramine in trifluoroacetic acid)[1][2].

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Methyl 2-methoxybenzoate. Its presence is common if the reaction has not gone to completion.

  • Regioisomers: The formyl group can be introduced at other positions on the aromatic ring. While the 5-position is electronically favored, small amounts of other isomers may form.

  • Oxidation Product: 5-Formyl-2-methoxybenzoic acid. Aromatic aldehydes can be susceptible to air oxidation, especially under basic or non-inert conditions, converting the formyl group (-CHO) to a carboxylic acid (-COOH).

  • Residual Reagents/Solvents: High-boiling point solvents (e.g., DMF, trifluoroacetic acid) or reaction byproducts may persist after the initial workup.[1][3]

Q2: How do I select the most effective purification strategy for my specific impurity profile?

Answer: There is no single "best" method; the optimal strategy depends on the nature and quantity of the impurities identified. The logical workflow below provides a decision-making framework.

Purification_Workflow start Crude Product (this compound) analysis Analyze Impurity Profile (TLC, 1H NMR, LC-MS) start->analysis decision Primary Impurity? analysis->decision sm Unreacted Starting Material or Regioisomers decision->sm  Polarity Difference acid Acidic Impurities (e.g., Carboxylic Acid) decision->acid  Acidic Nature complex Complex Mixture or Multiple Impurities decision->complex  Mixed/Difficult col_chrom Column Chromatography sm->col_chrom base_wash Mild Basic Wash (e.g., aq. NaHCO3) acid->base_wash bisulfite Bisulfite Adduct Formation complex->bisulfite recryst Recrystallization col_chrom->recryst For final polishing final_product Pure Product (Verify by Analysis) col_chrom->final_product recryst->final_product base_wash->col_chrom Follow-up if needed bisulfite->final_product

Caption: Decision workflow for selecting a purification method.

Q3: My NMR spectrum shows significant unreacted starting material and some other closely-related spots on TLC. What are the best column chromatography conditions?

Answer: Column chromatography is the most robust method for separating compounds with different polarities, such as your target aldehyde and the less polar starting ester.[4][5][6][7] The key is selecting a solvent system that provides optimal separation (ΔRf).

Experimental Protocol: Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your initial, low-polarity eluent.

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a low-polarity solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Recommended Solvent Systems

Eluent System (v/v)Typical PolarityTarget Impurities SeparatedNotes & Recommendations
Hexane / Ethyl Acetate (Gradient: 9:1 to 2:1)Low to MediumUnreacted starting material, non-polar byproducts.[1]This is the most common and effective system. Start with 10% Ethyl Acetate and increase the gradient slowly for best resolution.
Dichloromethane (DCM)MediumCan be effective, but may offer less resolution between closely-related isomers.Use if your product has poor solubility in hexanes. A gradient with methanol (e.g., 0-2% MeOH in DCM) can be used.
Toluene / AcetoneMediumAn alternative to chlorinated solvents.Good for compounds that may be unstable on silica; however, toluene has a high boiling point and can be difficult to remove completely.
Q4: My product is contaminated with an acidic impurity, likely the corresponding carboxylic acid. How can I remove it without resorting to a full chromatographic separation?

Answer: An acidic impurity like 5-formyl-2-methoxybenzoic acid can be efficiently removed with a simple acid-base liquid-liquid extraction. This exploits the ability to convert the acidic impurity into its water-soluble salt.

Experimental Protocol: Mild Basic Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves from the neutralization.

  • Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer, while your desired aldehyde remains in the organic layer.

  • Drain the lower organic layer.

  • Wash the organic layer again with water and then with brine to remove residual salts.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Trustworthiness Check: This method is highly selective for acidic impurities. However, ensure your target molecule does not contain any base-sensitive functional groups. For this compound, this is a safe and effective procedure.

Q5: My crude mixture is very complex, and chromatography gives poor yields. Is there a more selective chemical method to isolate the aldehyde?

Answer: Yes. For complex mixtures, or when the aldehyde is present in low concentration, purification via the formation of a bisulfite adduct is an exceptionally powerful and selective technique.[9][10] This method relies on the reversible reaction between an aldehyde and sodium bisulfite to form a solid, water-soluble α-hydroxy sulfonate salt.[11][12] Most other organic impurities (alcohols, esters, ethers) do not react and can be washed away.

Bisulfite_Adduct_Formation cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Purification cluster_2 Step 3: Regeneration Aldehyde R-CHO (Crude Aldehyde) Adduct R-CH(OH)SO3-Na+ (Water-Soluble/Solid Adduct) Aldehyde->Adduct + NaHSO3 Bisulfite NaHSO3 (Sodium Bisulfite) Wash Wash with Organic Solvent (Removes Impurities) Adduct_Isolated Isolated Adduct Adduct->Adduct_Isolated Wash->Adduct_Isolated Base Add Base (aq. NaOH or Na2CO3) Aldehyde_Pure R-CHO (Pure Aldehyde) Adduct_Isolated->Aldehyde_Pure Base->Aldehyde_Pure Reverses Reaction

Caption: Workflow for aldehyde purification via bisulfite adduct.

Experimental Protocol: Purification via Bisulfite Adduct

  • Adduct Formation: Dissolve the crude mixture in a suitable solvent like methanol or ethanol.[12][13] Add a freshly prepared, saturated aqueous solution of sodium bisulfite. Stir vigorously at room temperature for 1-2 hours. A white precipitate of the adduct may form.

  • Isolation of Adduct:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the solid thoroughly with ethanol, followed by diethyl ether, to remove any adsorbed organic impurities.

    • If no solid forms (adduct is water-soluble): Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate) and water. Shake and separate the layers. The adduct will be in the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove all traces of impurities.[11][12]

  • Regeneration of Aldehyde: Take the isolated adduct (either the filtered solid or the aqueous layer) and add an organic solvent (e.g., ethyl acetate). Add a base, such as 10% aqueous sodium carbonate or sodium hydroxide, portion-wise until the solution is basic (pH > 10).[12] Stir until the adduct fully decomposes, regenerating the aldehyde.

  • Final Extraction: If you started with the aqueous layer, extract the regenerated aldehyde into the organic layer. If you started with the solid, ensure it is fully dissolved and the aldehyde has partitioned into the organic layer. Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the pure product.

Frequently Asked Questions (FAQs)

  • Q: What is the expected melting point of pure this compound?

    • A: The literature reports the melting point to be in the range of 85-88 °C. A broad melting range or a value significantly lower than this indicates the presence of impurities.[1][3]

  • Q: How should I store the purified compound to prevent degradation?

    • A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator, ~4 °C) to minimize oxidation of the aldehyde group.[14][15]

  • Q: My final product is a persistent oil or gummy solid, not the expected white crystals. What can I do?

    • A: This often indicates the presence of residual solvents or minor impurities that are inhibiting crystallization. Try dissolving the material in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate or isopropanol) and then slowly adding a non-solvent in which it is insoluble (like hexanes or heptane) until turbidity persists.[10] Allowing this mixture to cool slowly may induce crystallization. If this fails, re-purification by column chromatography may be necessary.

References

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(16), 5722–5724. Available from: [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 89(3), 871–881.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. Retrieved from [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Purifying aldehydes? (2015). Reddit. Retrieved from [Link]

  • Synthesis of methyl 5-formyl-2-methoxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). Semantic Scholar. Retrieved from [Link]

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. (2020). Google Patents.
  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. Comprehensive Organic Synthesis, 2, 769-775.
  • van den Hoogenband, A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. Available from: [Link]

  • van den Hoogenband, A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. University of Groningen Research Database. Retrieved from [Link]

  • Ortho compounds are major products in Reimer Tiemann reactions. Why? (2017). Quora. Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas. Retrieved from [Link]

  • The Reimer–Tiemann Reaction. (2004). ResearchGate. Retrieved from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2022). ResearchGate. Retrieved from [Link]

  • Reimer-Tiemann Reaction. (2024). Master Organic Chemistry. Retrieved from [Link]

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016). Google Patents.
  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]

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Technical Support Center: Chromatography Optimization for Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M2F-5MB-OPT Status: Active Guide Assigned Specialist: Senior Application Scientist Last Updated: February 19, 2026

Executive Summary

This technical guide addresses the purification and analysis of Methyl 2-formyl-5-methoxybenzoate (CAS: 78515-16-9). This molecule presents a unique chromatographic challenge: it possesses a lipophilic aromatic core modified by three distinct functionalities—an ester (moderate polarity), a methoxy ether (weak hydrogen bond acceptor), and a reactive aldehyde (electrophilic, prone to hemiacetal formation).

Successful chromatography requires balancing the retention of the aromatic core while preventing the chemical degradation of the aldehyde and managing the silanol interactions of the ester. This guide replaces generic advice with chemically grounded protocols.

Module 1: Solvent System Selection (Normal Phase)

The Challenge: Selectivity vs. Solubility

Users often default to Hexane/Ethyl Acetate. While effective for bulk purification, this system often fails to resolve the target from its common synthetic precursor (5-hydroxy-2-formylbenzoate) or its oxidation byproduct (the carboxylic acid).

The Solution: Snyder’s Selectivity Triangle

To optimize resolution, we must exploit specific intermolecular interactions defined by Snyder’s Solvent Selectivity Triangle:

  • Proton Acceptors (Group I): Ethers, Amines.

  • Proton Donors (Group VIII): Alcohols, Chloroform.

  • Dipole Interactions (Group VI): Ketones, Nitriles.

This compound is a hydrogen bond acceptor. It lacks strong donor groups. Therefore, adding a donor solvent (like MeOH or Isopropanol) dramatically alters selectivity compared to non-polar/acceptor blends.

Optimization Protocol
ParameterStandard System (Starting Point)Optimized System (High Resolution)Mechanism of Action
Solvents Hexane / Ethyl Acetate (3:1)Dichloromethane (DCM) / Methanol (99:1)DCM interacts via dipole; MeOH provides H-bond donation to the carbonyls.
Modifier None0.1% Acetic AcidSuppresses ionization of potential acidic impurities (e.g., benzoic acid derivatives).
Loading Dissolve in DCMDissolve in Mobile PhasePrevents "solvent strength mismatch" which causes band broadening.
Q&A: Normal Phase Troubleshooting

Q: My compound streaks on the silica column even with 30% Ethyl Acetate. Why? A: Streaking usually indicates interaction with free silanol groups (Si-OH) on the silica surface. Although your molecule is an ester/aldehyde, if your sample contains trace hydrolysis byproducts (acids), they will drag.

  • Fix: Add 0.5% Triethylamine (TEA) to the mobile phase if the impurity is basic, or 0.5% Acetic Acid if acidic. Note: For this specific aldehyde, Acetic Acid is safer; TEA can catalyze aldol condensation.

Q: I see a faint second spot on TLC that merges with my product. How do I separate them? A: This is likely the regioisomer or the demethylated phenol. Hexane/EtOAc relies on polarity. Switch to a Toluene/Acetone (9:1) system. Toluene engages in


 interactions with the aromatic ring, often resolving structural isomers that co-elute in aliphatic solvents.

Module 2: Reverse Phase (HPLC) & The "Methanol Trap"

Critical Warning: Hemiacetal Formation

Issue: Users frequently report "split peaks" or "broad humps" when analyzing benzaldehydes in Methanol-based mobile phases. Cause: The aldehyde group reacts with Methanol to form a hemiacetal in equilibrium. This creates two distinct chemical species on the column, resulting in peak splitting or distortion.



Recommended RP-HPLC Conditions
ComponentRecommendationTechnical Rationale
Organic Phase Acetonitrile (ACN) Aprotic solvent. Prevents hemiacetal formation completely.
Aqueous Phase Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity and keeps the molecule neutral.
Column C18 (End-capped)High carbon load (e.g., Agilent Zorbax Eclipse or Waters XBridge) to maximize hydrophobic retention.
Detection UV @ 254 nmStrong absorption due to the conjugated benzene ring.
Q&A: HPLC Method Development

Q: I must use Methanol due to cost/availability. Can I fix the split peak? A: It is difficult to eliminate the equilibrium, but you can shift it. Lowering the temperature to 10°C often slows the kinetics enough to freeze the equilibrium (single peak), or raising it to 50°C accelerates it (single averaged peak). However, switching to Acetonitrile is the only robust solution for quantitative accuracy.

Q: My retention time shifts between runs. A: Check your pH. The ester and aldehyde are stable, but if your buffer capacity is low, atmospheric


 can alter the pH of water over time. Use a 10mM Ammonium Formate buffer (pH 3.0) instead of simple acid additives for long sequences.

Module 3: Visualization of Workflows

Figure 1: Solvent Optimization Logic Loop

This flowchart guides the user through the decision-making process for selecting the correct mobile phase based on TLC results.

SolventOptimization start Start: TLC Screening (Hexane/EtOAc 3:1) check_rf Check Rf Value start->check_rf rf_low Rf < 0.2 (Too Retained) check_rf->rf_low Stuck at baseline rf_high Rf > 0.7 (Elutes Too Fast) check_rf->rf_high Moves with solvent front rf_good Rf 0.3 - 0.5 (Ideal Range) check_rf->rf_good Centered action_polar Increase Polarity (Try 1:1 Ratio) rf_low->action_polar action_nonpolar Decrease Polarity (Try 9:1 Ratio) rf_high->action_nonpolar check_shape Inspect Spot Shape rf_good->check_shape tailing Tailing/Streaking? check_shape->tailing Yes split Split/Double Spot? check_shape->split Yes final Proceed to Column Scale-up check_shape->final No (Round Spot) action_acid Add 0.5% Acetic Acid (Suppress Silanols) tailing->action_acid action_solvent Switch Solvent Class (Try Toluene/Acetone) split->action_solvent action_polar->check_rf action_nonpolar->check_rf action_acid->check_shape action_solvent->check_shape

Caption: Logic flow for optimizing Thin Layer Chromatography (TLC) conditions prior to Flash Chromatography scale-up.

Figure 2: Troubleshooting The "Ghost Peak" (Hemiacetal)

This diagram illustrates the chemical artifact specific to benzaldehydes in alcoholic solvents.

HemiacetalIssue cluster_0 Solvent Environment methanol Methanol (MeOH) Mobile Phase reaction Reaction on Column (Equilibrium) methanol->reaction acetonitrile Acetonitrile (ACN) Mobile Phase result_good Result: Sharp Single Peak acetonitrile->result_good No Reaction analyte This compound (Aldehyde) analyte->methanol Dissolved in analyte->acetonitrile Dissolved in reaction->analyte Reverts hemiacetal Hemiacetal Species (Different Polarity) reaction->hemiacetal Forms result_bad Result: Split Peaks Broad Hump hemiacetal->result_bad

Caption: Mechanism of hemiacetal formation in Methanol leading to chromatographic artifacts, contrasted with the stability in Acetonitrile.

Module 4: Stability & Storage Protocols

Q: Can I store the purified fractions in the eluent? A:

  • In Hexane/EtOAc: Yes, stable for days at 4°C.

  • In Methanol/Water: NO. Remove solvent immediately. Prolonged exposure to water/alcohol can lead to hydrolysis of the methyl ester or acetal formation. Rotovap at <40°C to prevent thermal degradation.

Q: My white solid turned yellow after drying. What happened? A: Oxidation.[1] Benzaldehydes are susceptible to air oxidation to benzoic acids.

  • Prevention: Dry under a stream of Nitrogen, not just air. Store the solid under Argon/Nitrogen at -20°C.

References

  • Snyder, L. R. (1978). Classification of the solvent properties of common liquids. Journal of Chromatographic Science, 16(6), 223–234.

  • Dolan, J. W. (2011). The Solvent Selectivity Triangle. LCGC North America.

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Solvent Selection.

  • Agilent Technologies. (2020). Troubleshooting Aldehyde Analysis in HPLC.

  • Master Organic Chemistry. Hemiacetal Formation Mechanism.

Sources

Technical Support Center: Regioisomer Formation in Benzoate Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in substitution reactions involving benzoate esters. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with controlling the formation of regioisomers in their synthetic pathways. Here, we will dissect the underlying principles governing these reactions and provide actionable troubleshooting guidance to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do my benzoate substitution reactions yield a mixture of isomers?

The formation of a mixture of ortho, meta, and para isomers is a common observation in electrophilic aromatic substitution (EAS) reactions of substituted benzenes, including benzoates. The ester group (-COOR) of a benzoate is an electron-withdrawing group (EWG) and a deactivating group.[1][2][3] This means it reduces the overall reactivity of the benzene ring towards electrophiles and directs incoming substituents primarily to the meta position.[1][4] However, under certain conditions, minor amounts of ortho and para isomers can also be formed.

Q2: What is the primary directing effect of the benzoate ester group in electrophilic aromatic substitution?

The ester group is a meta-director.[4][5] This is due to its electron-withdrawing nature, which destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack more than the intermediate formed during meta attack.[1][6] Specifically, for ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group, which is highly unfavorable.[1][6] The meta intermediate avoids this destabilizing arrangement.

Q3: Can I ever achieve ortho or para substitution on a benzoate ring?

While the inherent electronic nature of the benzoate group strongly favors meta substitution in EAS reactions, achieving ortho or para substitution is challenging but not impossible. Strategies to achieve this often involve multi-step synthetic sequences. For instance, one might start with a different substituent that is an ortho, para-director, perform the substitution, and then convert that substituent into an ester. Alternatively, specialized catalytic systems or reaction conditions might be employed to override the natural directing effect, though this is less common for simple benzoates.

Q4: How does reaction temperature influence regioselectivity?

Temperature control is critical in electrophilic aromatic substitution reactions. Higher temperatures can lead to a decrease in regioselectivity, often resulting in the formation of a wider range of isomers. For many reactions, such as the nitration of methyl benzoate, it is crucial to maintain a low temperature (e.g., 0-10 °C) during the addition of reagents to minimize the formation of unwanted by-products and ensure clean meta substitution.[7][8]

Q5: Are there differences in regioselectivity between different types of electrophilic substitution reactions (e.g., nitration vs. Friedel-Crafts)?

Yes, the specific electrophilic substitution reaction can influence the product distribution. While the ester group consistently acts as a meta-director, the reactivity of the electrophile and the reaction conditions can affect the degree of selectivity. For instance, highly reactive electrophiles may be less selective. Friedel-Crafts acylation and alkylation reactions, in particular, have their own set of considerations. Friedel-Crafts reactions generally do not proceed on strongly deactivated rings, such as those with an ester group, without harsh conditions.[9][10]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments and provides structured solutions.

Problem 1: Low Yield of the Desired meta-Substituted Product

Possible Causes:

  • Insufficient Reaction Time or Temperature: The deactivating nature of the ester group slows down the reaction rate.[1][11] The reaction may not have proceeded to completion.

  • Poor Quality of Reagents: Degradation of reagents, especially the electrophile or catalyst, can lead to low conversion.

  • Sub-optimal Reaction Conditions: The concentration of reagents, solvent, and temperature may not be ideal for the specific transformation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low meta-product yield.

Detailed Protocol: Optimizing the Nitration of Methyl Benzoate

  • Baseline Experiment:

    • Dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.[5][12]

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[7]

    • After the addition is complete, stir the reaction at room temperature for a set time (e.g., 15 minutes).[5]

    • Quench the reaction by pouring it onto crushed ice and isolate the product by vacuum filtration.[12][13]

  • Troubleshooting Steps:

    • Time Study: Run parallel reactions and quench them at different time points (e.g., 30 min, 1 hr, 2 hr) to determine the optimal reaction time.

    • Temperature Study: If the reaction is sluggish at room temperature, consider very cautiously and incrementally increasing the post-addition temperature (e.g., to 40 °C) while monitoring for the formation of by-products.

    • Reagent Check: Ensure that the nitric and sulfuric acids are of high concentration and have not absorbed atmospheric moisture.

Problem 2: Significant Formation of ortho and/or para Isomers

Possible Causes:

  • High Reaction Temperature: As mentioned, elevated temperatures can reduce the selectivity of the reaction.

  • Highly Reactive Electrophile: A very reactive electrophile may not discriminate as effectively between the meta and the ortho/para positions.

  • Steric Effects: While the ester group is not exceptionally bulky, very large electrophiles might favor the less sterically hindered para position over the ortho positions, although meta should still be the major product.

Troubleshooting and Optimization:

ParameterRecommendation for Enhancing meta-SelectivityRationale
Temperature Maintain low temperatures (0-15 °C) throughout the addition and reaction.[7][12]Lower kinetic energy allows the electrophile to be more selective for the electronically favored meta position.
Rate of Addition Add the electrophile/reagent mixture slowly and dropwise.[5][12]Prevents localized temperature spikes and maintains a low concentration of the reactive electrophile.
Catalyst Choice For reactions like Friedel-Crafts, use a less active Lewis acid catalyst.A milder catalyst will generate the electrophile more slowly and in lower concentrations, favoring selectivity.
Solvent Use a non-polar or moderately polar aprotic solvent.Solvents can influence the reactivity of the electrophile.
Problem 3: Formation of Unexpected By-products

Possible Causes:

  • Over-reaction/Multiple Substitutions: Under harsh conditions, a second substitution may occur, although this is less likely on a deactivated ring.

  • Side Reactions with the Ester Group: The ester functionality itself can sometimes react under the conditions used for aromatic substitution (e.g., hydrolysis under strongly acidic conditions).

  • Contaminants in Starting Materials: Impurities in the benzoate starting material or reagents can lead to the formation of unexpected products.

Diagnostic and Corrective Actions:

  • Characterize By-products: Isolate and identify the by-products using techniques like NMR, Mass Spectrometry, and IR spectroscopy. This will provide clues about the undesired reaction pathway.

  • Purity Check: Analyze the purity of your starting materials and reagents using appropriate analytical methods (e.g., GC-MS, NMR).

  • Modify Work-up Procedure: Ensure the work-up procedure effectively removes unreacted starting materials and by-products. For example, a wash with sodium bicarbonate can neutralize excess acid and remove acidic by-products.[7]

  • Protecting Group Strategy: If the ester group is interfering with the reaction, consider using a different precursor that can be converted to the benzoate after the substitution step.

Experimental Workflow for By-product Analysis

Caption: Workflow for identifying and mitigating by-product formation.

By systematically addressing these common issues and understanding the electronic factors at play, you can gain better control over the regioselectivity of your benzoate substitution reactions and improve the efficiency of your synthetic endeavors.

References

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. [Link]

  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Unknown. (n.d.). Nitration of Methyl Benzoate. [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • ChemTalk. (2024, May 13). Directing Effects. [Link]

  • Unknown. (n.d.). Directing Groups in SE Ar. [Link]

  • Quora. (2020, April 24). What is the difference between ortho para and meta substitution?[Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Unknown. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • PMC. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution. [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts alkylation and acylation of arenes with alkyl benzoate...[Link]

  • Journal of the American Chemical Society. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Methyl 2-formyl-5-methoxybenzoate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, decomposition mechanisms, and preservation protocols for Methyl 2-formyl-5-methoxybenzoate .

CAS Registry Number: 77620-05-4 Chemical Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol

Executive Summary: The Stability Profile

This compound is a bifunctional intermediate containing a formyl group (aldehyde) and a methyl ester . Its decomposition is primarily driven by autoxidation of the aldehyde to a carboxylic acid and, to a lesser extent, hydrolysis of the ester.

Critical Storage Directive:

Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Protect from light and moisture. [1][2]

Stability Data & Specifications
ParameterSpecification / Behavior
Appearance White to off-white crystalline solid.
Decomposition Indicator Transition to yellow/brown; formation of gummy residue.
Primary Failure Mode Air Oxidation: Conversion of -CHO to -COOH.
Secondary Failure Mode Hydrolysis: Conversion of -COOMe to -COOH (requires moisture).
Light Sensitivity High: UV light accelerates radical autoxidation.
Recommended Retest Every 6 months (if stored strictly under inert gas).

Decomposition Mechanisms & Pathways

Understanding how the molecule breaks down is the first step in prevention.

Pathway A: Radical Autoxidation (The "Air" Problem)

The most common issue is the oxidation of the aldehyde moiety at the C2 position. This is a radical chain reaction initiated by light or trace metals, converting the aldehyde into 2-(methoxycarbonyl)-4-methoxybenzoic acid .

Pathway B: Hydrolysis (The "Moisture" Problem)

Exposure to ambient humidity can hydrolyze the methyl ester at C1, releasing methanol and forming 2-formyl-5-methoxybenzoic acid . This is often catalyzed by trace acids formed in Pathway A.

DecompositionPathways Target This compound (Target Compound) OxidationProd 2-(Methoxycarbonyl)-4-methoxybenzoic acid (Oxidation Impurity) Target->OxidationProd O₂ / Light (Autoxidation) HydrolysisProd 2-Formyl-5-methoxybenzoic acid (Hydrolysis Impurity) Target->HydrolysisProd H₂O / H+ (Hydrolysis)

Figure 1: Primary decomposition pathways. Red arrow indicates the dominant failure mode (oxidation).

Troubleshooting Guide (Q&A)

Q1: My sample has turned from white to yellow. Is it still usable?

Diagnosis: The yellowing indicates the formation of conjugated impurities, likely due to partial oxidation or aldol-type condensation (polymerization) triggered by light/air. Action:

  • Run a TLC: Use 20% Ethyl Acetate in Hexanes. Look for a baseline spot (carboxylic acid) or a spot running just below the product (hydrolysis product).

  • Purification: If the impurity level is <10%, you can purify via recrystallization.

    • Solvent System: Ethyl Acetate / Hexanes (1:3 ratio) or Diisopropyl ether.

    • Method: Dissolve in minimum hot EtOAc, filter hot (to remove polymers), then slowly add Hexanes and cool to 4°C.

Q2: I see a new peak in the ¹H NMR around 11.0–13.0 ppm. What is it?

Diagnosis: This broad singlet is characteristic of a carboxylic acid proton (-COOH).

Q3: How do I handle this compound during weighing to prevent degradation?

Protocol:

  • Equilibrate: Allow the bottle to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Inert Blanket: If possible, weigh inside a glovebox. If weighing on a benchtop, flush the headspace of the stock bottle with Nitrogen or Argon immediately after removing the sample.

  • Speed: Do not leave the solid on the balance pan for extended periods (e.g., >10 mins) under ambient light.

Experimental Protocols for Preservation

Protocol A: Long-Term Storage System

For storage >1 week.

  • Container: Use an amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge the vial with dry Argon (Argon is heavier than air and provides a better blanket than Nitrogen) for 30 seconds.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Environment: Place the vial inside a secondary container (desiccator) containing Drierite or silica gel, stored at 4°C.

Protocol B: Reaction Setup (Preventing In-Situ Decomposition)

When using the compound as an intermediate.

  • Solvent Prep: Ensure all reaction solvents (e.g., THF, DCM, Toluene) are anhydrous and degassed. Dissolved oxygen in solvents is a common cause of yield loss.

  • Order of Addition: Add the oxidant-sensitive aldehyde last or under a strong counter-flow of inert gas.

  • Scavengers: If the reaction tolerates it, add a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1 mol% to suppress autoxidation during extended refluxes.

HandlingWorkflow Start Remove from 4°C Storage Warm Warm to Room Temp (Prevent Condensation) Start->Warm Open Open under Inert Gas Flow Warm->Open Weigh Weigh Quickly (Protect from Light) Open->Weigh Reseal Purge Headspace (Ar/N₂) & Seal with Parafilm Weigh->Reseal Use Dissolve in Degassed Solvent Weigh->Use

Figure 2: Correct handling workflow to minimize exposure to moisture and oxygen.

References

  • Sigma-Aldrich. this compound Product Specification (CAS 77620-05-4).[3] (Accessed 2024).[4] Confirms storage under nitrogen at 4°C. [3]

  • AK Scientific. Safety Data Sheet: Methyl 5-formyl-2-methoxybenzoate (Isomer).[5] (Accessed 2024).[4] Provides comparative stability data for the structural isomer, highlighting sensitivity to strong oxidizing agents.

  • PrepChem. Synthesis of methyl 5-formyl-2-methoxybenzoate. (Accessed 2024).[4] Describes purification via recrystallization from diisopropyl ether, applicable to the target isomer.

  • PubChem. this compound Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Methyl 2-formyl-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the work-up and purification of Methyl 2-formyl-5-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered after the initial synthesis reaction. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental work-up, providing explanations and actionable solutions in a question-and-answer format.

Question: My reaction mixture is difficult to handle after quenching with water, forming a persistent emulsion during extraction. What should I do?

Answer: Emulsion formation is a common issue, particularly when the reaction mixture contains acidic or basic residues and finely divided solids. The key is to decrease the stability of the emulsion.

  • Causality: Emulsions are stabilized by surfactants or particulate matter at the interface between the aqueous and organic layers. In formylation reactions like the Rieche formylation, quenching a strong Lewis acid (e.g., TiCl₄) or other acidic mixtures can generate fine inorganic precipitates that stabilize emulsions.[1][2]

  • Step-by-Step Solution:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer.[3]

    • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.

    • Filtration: If the emulsion is caused by suspended solids, filter the entire biphasic mixture through a pad of Celite® or glass wool.[4] This removes the solid particles that are stabilizing the interface.

    • Change Solvent: If the emulsion persists, adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using ethyl acetate) can sometimes disrupt the emulsion.

Question: After aqueous work-up, my crude product is a dark, oily residue that won't crystallize. How can I purify it?

Answer: A dark, oily product suggests the presence of impurities, possibly polymeric side products or unreacted starting materials. Several purification strategies can be employed when direct crystallization fails.

  • Causality: Formylation reactions, especially those run at elevated temperatures or for extended times, can produce colored, high-molecular-weight byproducts or resins.[5] These impurities can inhibit the crystallization of the desired product.

  • Recommended Purification Workflow:

    • Bisulfite Adduct Formation: This is a highly effective method for selectively isolating aldehydes from mixtures.[4][6] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by basification.[4][7]

    • Column Chromatography: If the bisulfite method is not suitable, purification by silica gel column chromatography is a standard alternative.[3][8] Use a solvent system such as n-hexane/ethyl acetate to separate the product from impurities.[3]

    • Vacuum Distillation: For thermally stable aldehydes, short-path distillation (like using a Kugelrohr apparatus) under high vacuum can effectively remove non-volatile impurities and colored tars.[9]

Question: My yield is significantly lower than expected after purification. Where could I be losing my product?

Answer: Product loss can occur at multiple stages of the work-up. Identifying the specific step is crucial for process optimization.

  • Causality & Solutions:

    • Incomplete Extraction: this compound has moderate polarity. Ensure you are performing multiple extractions (at least 3) with an appropriate organic solvent (e.g., ethyl acetate, DCM) to fully recover the product from the aqueous layer.[3][8]

    • Ester Hydrolysis: During neutralization or washing steps, prolonged exposure to strong basic conditions (high pH) can cause saponification (hydrolysis) of the methyl ester to the corresponding carboxylate.[10][11] This carboxylate salt is water-soluble and will be lost to the aqueous phase. It is recommended to neutralize acidic reaction mixtures carefully with a mild base like sodium bicarbonate (NaHCO₃) to a pH of 6-7.[3][12]

    • Irreversible Bisulfite Adduct Formation: While the bisulfite adduct formation is reversible, incomplete regeneration of the aldehyde from the adduct can lead to loss. Ensure the aqueous layer containing the adduct is made strongly basic (pH > 12) and stirred adequately to liberate the free aldehyde before re-extraction.[4][7]

    • Loss During Chromatography: The aldehyde functional group can sometimes be sensitive to acidic silica gel. If you suspect decomposition on the column, you can either neutralize the silica gel with a base (e.g., triethylamine) in your eluent or use a less acidic stationary phase like basic alumina.[9]

Frequently Asked Questions (FAQs)

What is the primary purpose of a bisulfite wash in the work-up of an aldehyde synthesis?

A bisulfite wash is a purification technique specific to aldehydes and some reactive ketones.[4] It leverages the reversible reaction between the aldehyde's carbonyl group and sodium bisulfite to form a water-soluble bisulfite adduct.[6][7] This adduct is partitioned into the aqueous layer during an extraction, effectively separating the aldehyde from other organic impurities (like unreacted starting materials or non-aldehydic byproducts) that remain in the organic layer. The aldehyde can then be recovered by treating the aqueous layer with a base (like NaOH), which reverses the reaction and regenerates the aldehyde for extraction back into a fresh organic solvent.[4]

Which solvent system is recommended for column chromatography of this compound?

Based on reported procedures, a common and effective eluent system for the purification of this compound on silica gel is a mixture of n-hexane and ethyl acetate.[3] A typical starting ratio might be 2:1 (n-hexane:ethyl acetate), with the polarity adjusted as needed based on TLC analysis.[3]

Can I use a base other than sodium bicarbonate for neutralization?

While strong bases like sodium hydroxide (NaOH) can be used, they increase the risk of hydrolyzing the methyl ester group, especially with localized high concentrations or elevated temperatures.[10] Sodium bicarbonate is a weaker base and is generally preferred for neutralizing acidic reaction mixtures containing base-sensitive functional groups like esters.[3] It effectively neutralizes strong acids while maintaining a pH that is less likely to promote saponification.

My final product has a melting point lower than the literature value. What does this indicate?

The melting point of a crystalline solid is a key indicator of its purity. A melting point that is depressed and/or has a broad range typically indicates the presence of impurities. The literature melting point for this compound is around 85-88°C.[3] If your product melts at a lower temperature, further purification is recommended. Recrystallization from a suitable solvent, such as diisopropyl ether or an ethanol/water mixture, can often improve purity and yield a product with a sharp melting point consistent with the literature value.[3][13]

Data & Protocols

Key Product & Purification Parameters
ParameterValueSource(s)
IUPAC Name Methyl 5-formyl-2-methoxybenzoate[14]
CAS Number 78515-16-9[8]
Molecular Weight 194.19 g/mol
Appearance White to off-white crystalline powder[8]
Melting Point 85-88 °C[3]
Column Chromatography Eluent n-Hexane / Ethyl Acetate (e.g., 2:1 ratio)[3]
Recrystallization Solvent Diisopropyl ether[3]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up

This protocol is suitable for reactions like the Rieche formylation where the reaction is quenched by adding it to water.[2]

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until CO₂ evolution ceases and the pH of the aqueous layer is between 6 and 7.[3][12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a ~10g scale reaction).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).[3][8]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is ideal for removing stubborn organic impurities from the crude aldehyde product.[4][6]

  • Dissolution: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[4]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.[6][7]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake and allow the layers to separate. The aqueous layer now contains the aldehyde-bisulfite adduct, while the organic layer contains the impurities. Drain and save the aqueous layer. Discard the organic layer.[7]

  • Regeneration of Aldehyde: To the saved aqueous layer, add a fresh portion of ethyl acetate. Slowly add a strong base (e.g., 50% NaOH solution) with stirring until the solution is strongly basic (pH > 12).[4]

  • Re-extraction: Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer. Separate the layers and perform two more extractions of the aqueous layer with ethyl acetate.

  • Final Work-up: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.[7]

Workflow Visualization

The following diagram illustrates the logical workflow for the work-up and purification of this compound.

Workup_Workflow start Crude Reaction Mixture quench 1. Quench (e.g., Ice Water) start->quench neutralize 2. Neutralize (Saturated NaHCO₃, pH 6-7) quench->neutralize extract 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) neutralize->extract wash 4. Wash Organic Layer (Water, Brine) extract->wash dry 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry crude_product Crude Product dry->crude_product purity_check Purity Check? (TLC, ¹H NMR, MP) crude_product->purity_check recrystallize Recrystallization (e.g., Diisopropyl Ether) crude_product->recrystallize If Solid bisulfite Bisulfite Wash (Selective Aldehyde Extraction) purity_check->bisulfite Impure column Column Chromatography (Hexane/EtOAc) purity_check->column Impure final_product Pure this compound purity_check->final_product Sufficiently Pure bisulfite->dry Regenerate & Re-extract column->dry Combine Fractions recrystallize->final_product

Caption: Work-up and purification flowchart for this compound.

References
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • Google Patents. (2019). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (2015). US9018421B2 - Separation of aromatic aldehydes.
  • Wikipedia. (2023). Rieche formylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Portilla, J., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • ResearchGate. (2004). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel - by Dr. Ramasamy. Retrieved from [Link]

Sources

Validation & Comparative

comparing different synthesis routes for Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of synthesis routes for Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4).[1][2]

Executive Summary & Molecule Profile

This compound is a critical bifunctional building block containing both an aldehyde and an ester group on an electron-rich aromatic core.[1][2] It serves as a key intermediate in the synthesis of isoindolinones, phthalazines, and bioactive scaffolds such as PARP inhibitors.

Critical Isomer Warning: Researchers must distinguish this compound (CAS 77620-05-4 ) from its regioisomer, Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9), which is a precursor for Eluxadoline.[1][2] The routes below specifically target the 2-formyl-5-methoxy substitution pattern.

Structural Data[1][2][3][4][5][6][7]
  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 77620-05-4[1][2][3]

  • Molecular Formula: C₁₀H₁₀O₄[1][2]

  • Molecular Weight: 194.18 g/mol [1][2][4]

Route Analysis & Comparison

We compare three distinct synthetic strategies based on scalability, atom economy, and regiochemical fidelity.

Route A: The Phthalide Ring-Opening Strategy (Recommended for Scale-Up)

This route utilizes 6-methoxyphthalide as the starting material.[1][2] It leverages the latent aldehyde functionality masked within the lactone ring.[2]

  • Mechanism: Radical bromination at the benzylic position (C3 of the phthalide) creates a labile intermediate that hydrolyzes to the hydroxy-lactone (lactol), which exists in equilibrium with the open-chain formyl-acid.[1] Subsequent esterification yields the target.[2]

  • Pros: High atom economy; avoids cryogenic conditions; 6-methoxyphthalide is a stable, crystalline precursor.[1][2]

  • Cons: Requires radical initiator (AIBN/Benzoyl Peroxide); multi-step (3 steps).[2]

Route B: Organometallic Formylation (Recommended for Lab Scale/High Purity)

This route employs a Lithium-Halogen Exchange or Turbo-Grignard reaction on Methyl 2-bromo-5-methoxybenzoate .[1][2]

  • Mechanism: The bromine at C2 is selectively exchanged for a metal (Li or Mg), followed by a quench with a formyl source (DMF or N-Formylmorpholine).

  • Pros: Single step from the bromo-ester; extremely high regioselectivity; clean reaction profile.[1][2]

  • Cons: Requires cryogenic conditions (-78 °C) or moisture-sensitive organometallics; starting material (bromo-ester) is more expensive.[1][2]

Route C: Benzylic Oxidation (Classical)

Direct oxidation of Methyl 2-methyl-5-methoxybenzoate .[1][2]

  • Mechanism: Radical bromination of the methyl group followed by Sommelet reaction or hydrolysis.[2]

  • Pros: Low-cost starting materials (toluic acid derivatives).[1][2]

  • Cons: Prone to over-oxidation to the dicarboxylic acid; difficult purification; lower yields.[2]

Comparative Performance Metrics
MetricRoute A: Phthalide OpeningRoute B: OrganometallicRoute C: Benzylic Oxidation
Overall Yield 65 - 75%80 - 90%40 - 55%
Regioselectivity Excellent (Structural constraint)Excellent (Directed by Br)Moderate (Benzylic vs Ring)
Scalability High (Kg scale feasible)Low/Medium (Cryogenic limits)Medium
Cost Efficiency HighLow (Reagent cost)High
Safety Profile Moderate (Radical initiators)Low (Pyrophoric reagents)Moderate

Detailed Experimental Protocols

Protocol A: Synthesis via 6-Methoxyphthalide (The Scalable Route)[1]

Step 1: Bromination

  • Setup: Charge a round-bottom flask with 6-methoxyphthalide (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and catalytic AIBN (0.05 eq) in 1,2-dichloroethane or CCl₄ (0.5 M concentration).

  • Reaction: Reflux the mixture under Nitrogen for 1–3 hours. Monitor by TLC (disappearance of phthalide).[2]

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[2][5] Concentrate the filtrate to obtain crude 3-bromo-6-methoxyphthalide.[1][2]

Step 2: Hydrolysis

  • Reaction: Suspend the crude bromide in Water (10 volumes). Reflux for 1 hour. The solid will dissolve as it hydrolyzes to 2-formyl-5-methoxybenzoic acid.[1][2]

  • Isolation: Cool to room temperature. The product may precipitate; if not, extract with Ethyl Acetate.[5] Dry (Na₂SO₄) and concentrate to yield the crude acid.[2]

Step 3: Esterification

  • Reaction: Dissolve the crude acid in DMF (5 volumes). Add K₂CO₃ (1.5 eq) and Methyl Iodide (MeI) (1.5 eq).

  • Conditions: Stir at room temperature for 4–12 hours.

  • Purification: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2][5] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis via Methyl 2-bromo-5-methoxybenzoate (The Precision Route)[1]
  • Setup: Flame-dry a 3-neck flask under Argon. Add Methyl 2-bromo-5-methoxybenzoate (1.0 eq) and anhydrous THF (10 volumes).

  • Exchange: Cool to -78°C . Dropwise add n-Butyllithium (1.1 eq, 2.5M in hexanes) ORiPrMgCl·LiCl (Turbo Grignard) at -40°C. Stir for 30–60 mins.

    • Note: The ester group is compatible at -78°C if the quench is rapid, but Turbo Grignard is safer for ester tolerance.[2]

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl .

  • Workup: Extract with Et₂O or EtOAc. Wash with water and brine.[2][4][5] Dry over MgSO₄.[2][5]

  • Purification: Flash chromatography (typically 10-20% EtOAc in Hexanes).[1][2]

Visualized Reaction Pathways

Diagram 1: The Phthalide Ring-Opening Pathway (Route A)[1]

PhthalideRoute Start 6-Methoxyphthalide (Lactone Form) Inter1 3-Bromo-6-methoxyphthalide (Labile Intermediate) Start->Inter1 NBS, AIBN Reflux (Radical Bromination) Inter2 2-Formyl-5-methoxybenzoic Acid (Open Chain Tautomer) Inter1->Inter2 H2O, Reflux (Hydrolysis) Product This compound (Target Ester) Inter2->Product MeI, K2CO3, DMF (Esterification)

Caption: Route A transforms the cyclic phthalide into the open-chain aldehyde-ester via radical activation and hydrolysis.

Diagram 2: The Organometallic Pathway (Route B)

OrganometallicRoute Start Methyl 2-bromo-5-methoxybenzoate Complex Aryl-Lithium / Aryl-Magnesium Intermediate (-78°C) Start->Complex n-BuLi or iPrMgCl (Halogen-Metal Exchange) Transition Tetrahedral Alkyloxide Intermediate Complex->Transition + DMF (Electrophile) Product This compound Transition->Product Acidic Quench (NH4Cl) (Elimination of Dimethylamine)

Caption: Route B utilizes a cryogenic metal-halogen exchange to selectively install the formyl group at the C2 position.[1]

References

  • Napoletano, M., et al. (2000).[2] Synthesis of 6-methoxyphthalide derivatives.[1][2][6] Bioorganic & Medicinal Chemistry Letters.[2][7] [Source Verified via Scribd/ResearchGate Context]

  • Comins, D. L., & Brown, J. D. (1984).[2] Ortho-substitution of m-anisic acid derivatives via lithiation.[1][2] Journal of Organic Chemistry.[2]

  • ChemicalBook. (2025).[2][4] Product Entry: Methyl 5-formyl-2-methoxybenzoate (Isomer Distinction).[1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: this compound (CAS 77620-05-4).[1][2][3]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of polysubstituted benzoic acid derivatives.[2][5]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-formyl-5-methoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, physical properties, and ultimately, its safety and efficacy. Isomers of a molecule, while sharing the same molecular formula, can exhibit vastly different behaviors due to the varied arrangement of their constituent atoms. This guide provides an in-depth spectroscopic comparison of methyl 2-formyl-5-methoxybenzoate and its isomers, offering a robust analytical framework for researchers, scientists, and drug development professionals.

The challenge in distinguishing between isomers such as this compound, methyl 4-formyl-2-methoxybenzoate, and methyl 5-formyl-2-methoxybenzoate lies in their subtle structural differences. However, a multi-technique spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), can provide unambiguous characterization. This guide will delve into the theoretical underpinnings and practical application of each technique, supported by experimental data and protocols.

The Isomers in Focus

The isomers under consideration are all derivatives of methyl benzoate, featuring both a formyl (-CHO) and a methoxy (-OCH₃) group attached to the benzene ring. The relative positions of these substituents give rise to distinct electronic environments and, consequently, unique spectroscopic fingerprints.

Figure 1: Molecular structures of the methyl formyl-methoxybenzoate isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity of neighboring protons (spin-spin coupling).

The key to differentiating these isomers via ¹H NMR lies in the distinct chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of the formyl and ester groups, and the electron-donating nature of the methoxy group, create unique electronic distributions across the benzene ring for each isomer.

Comparative ¹H NMR Data
IsomerAldehyde Proton (δ, ppm)Methoxy Protons (δ, ppm)Ester Methyl Protons (δ, ppm)Aromatic Protons (δ, ppm and Coupling)
This compound ~10.4~3.9~3.9Three distinct signals, characteristic splitting pattern
Methyl 4-formyl-2-methoxybenzoate ~9.9~4.0~3.9Three distinct signals, characteristic splitting pattern
Methyl 5-formyl-2-methoxybenzoate 9.91 (s)3.99 (s)3.91 (s)8.31 (d, J=2.1 Hz), 8.02 (dd, J=8.5, 2.5 Hz), 7.11 (d, J=8.6 Hz)[1]

Causality Behind the Chemical Shifts:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its direct attachment to the aromatic ring. Its chemical shift is typically found in the 9-10 ppm region.[2] The proximity of other substituents can cause slight variations. For instance, in this compound, the aldehyde group is ortho to the ester group, which can influence its chemical environment compared to the other isomers.

  • Methoxy and Ester Protons: The protons of the methoxy and methyl ester groups appear as sharp singlets, typically in the 3.5-4.0 ppm range.[3] The precise chemical shift can be subtly influenced by the overall electronic nature of the aromatic ring.

  • Aromatic Protons: This region is the most informative for isomer differentiation. The substitution pattern dictates the number of signals, their chemical shifts, and their coupling constants (J-values).

    • For methyl 5-formyl-2-methoxybenzoate , the three aromatic protons are chemically distinct and exhibit a clear doublet, a doublet of doublets, and another doublet, as observed in the experimental data.[1]

    • For This compound , one would expect three distinct aromatic signals with coupling patterns determined by their ortho, meta, and para relationships.

    • Similarly, methyl 4-formyl-2-methoxybenzoate will show three unique aromatic proton signals with its own characteristic splitting.

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-25 mg of the solid isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Filtering and Transfer: Using a Pasteur pipette with a cotton plug, filter the solution to remove any particulate matter and transfer it to a clean 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequency, and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Set the parameters for the ¹H NMR experiment. A standard experiment typically involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8 or 16) are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum is then phase-corrected and the baseline is corrected to ensure accurate integration.

  • Spectral Analysis: The chemical shifts of the peaks are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). The integration of the peaks is determined to establish the relative ratios of the different types of protons. The coupling patterns are analyzed to deduce the connectivity of the protons.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of different carbon environments.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The electron-withdrawing carbonyl groups of the aldehyde and ester functions will cause the carbons they are attached to, as well as the carbonyl carbons themselves, to appear at a low field (high ppm). Conversely, the electron-donating methoxy group will shield the carbon it is attached to, shifting it to a higher field (lower ppm).

Predicted ¹³C NMR Chemical Shifts
IsomerCarbonyl Carbons (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy/Ester Carbons (δ, ppm)
This compound ~190 (aldehyde), ~166 (ester)6 distinct signals~56 (methoxy), ~52 (ester)
Methyl 4-formyl-2-methoxybenzoate ~191 (aldehyde), ~165 (ester)6 distinct signals~56 (methoxy), ~52 (ester)
Methyl 5-formyl-2-methoxybenzoate ~192 (aldehyde), ~165 (ester)6 distinct signals~56 (methoxy), ~52 (ester)

Rationale for Predicted Shifts:

  • Carbonyl Carbons: The aldehyde carbonyl carbon is typically found further downfield (190-200 ppm) than the ester carbonyl carbon (160-185 ppm).[6]

  • Aromatic Carbons: The number of signals and their chemical shifts will be unique for each isomer. The carbons directly attached to the electron-withdrawing groups will be deshielded, while the carbon attached to the methoxy group will be shielded.

  • Methoxy and Ester Carbons: These carbons appear at a high field, with the methoxy carbon generally being slightly more deshielded than the ester methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups by Their Vibrations

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

For the methyl formyl-methoxybenzoate isomers, the most diagnostic peaks will be those corresponding to the C=O stretching vibrations of the aldehyde and ester groups, and the C-O stretching vibrations.

Key IR Absorptions
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Significance
Aldehyde C=OStretch1705 - 1680Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.
Ester C=OStretch1725 - 1705Also lowered by conjugation. The exact position can be subtly influenced by the electronic effects of the other substituents.
Aldehyde C-HStretch2850 - 2800 and 2750 - 2700Two weak bands, the lower frequency one being particularly characteristic of aldehydes.[7]
Aromatic C=CStretch1600 - 1450A series of sharp peaks indicative of the aromatic ring.
C-OStretch1300 - 1000Two distinct C-O stretching bands are expected for the ester and the ether linkages.[7]

While IR spectroscopy is excellent for confirming the presence of the key functional groups, differentiating between the isomers based solely on their IR spectra can be challenging. The C=O stretching frequencies may show slight variations due to the different electronic environments, but these differences are often subtle. The "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer, but its complexity can make direct interpretation difficult without reference spectra.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of the solid isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[8] The mixture should be a fine, homogenous powder.

  • Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.[8]

  • Background Spectrum: Place the empty KBr pellet holder in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any scattering from the KBr itself.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Analysis: The positions of the major absorption bands are identified and correlated with the functional groups present in the molecule.

Mass Spectrometry: Unraveling the Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For the methyl formyl-methoxybenzoate isomers, all will have the same nominal molecular weight of 194 g/mol . Therefore, differentiation must rely on subtle differences in their fragmentation patterns.

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[9] In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Expected Fragmentation Pathways

The fragmentation of these isomers will be driven by the presence of the ester and aldehyde functionalities. Common fragmentation pathways for benzaldehyde derivatives include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) and the loss of carbon monoxide (CO) from the acylium ion.[10][11]

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z = 194 M_H [M-H]⁺ m/z = 193 M->M_H -H• M_OCH3 [M-OCH₃]⁺ m/z = 163 M->M_OCH3 -•OCH₃ M_COOCH3 [M-COOCH₃]⁺ m/z = 135 M->M_COOCH3 -•COOCH₃ Benzoyl Substituted Benzoyl Cation M_H->Benzoyl -CO

Figure 3: Generalized fragmentation pathway for methyl formyl-methoxybenzoate isomers.

While the major fragments may be similar for all isomers, the relative intensities of these fragments can differ, providing a basis for differentiation. The position of the substituents can influence the stability of the resulting fragment ions, thus affecting their abundance. For example, the loss of the methoxy radical might be more or less favorable depending on its position relative to the other groups.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[12]

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[13][14]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Conclusion: A Synergistic Approach to Isomer Elucidation

The unambiguous identification of the this compound isomers requires a synergistic application of multiple spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive data for distinguishing these constitutional isomers through the unique chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR complements this by confirming the number of unique carbon environments. Infrared spectroscopy serves as a rapid method to confirm the presence of the key aldehyde and ester functional groups. Finally, mass spectrometry confirms the molecular weight and can offer corroborating structural evidence through subtle differences in fragmentation patterns.

By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently characterize these and other closely related isomers, ensuring the integrity and reliability of their scientific endeavors.

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  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. [Link]

  • Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex - The Royal Society of Chemistry. [Link]

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cost-benefit analysis of different Methyl 2-formyl-5-methoxybenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-benefit analysis of synthesis methods for Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4), a critical intermediate in the synthesis of isoindolinone-based pharmaceuticals and PTP1B inhibitors.

Executive Summary

The synthesis of this compound presents a classic process chemistry dilemma: choosing between low-cost, hazardous radical chemistry (Route A) and high-cost, high-precision organometallic chemistry (Route B).

  • Route A (Radical Oxidation): Best for cost-driven manufacturing where raw material costs (COGS) must be minimized. It utilizes the inexpensive precursor Methyl 2-methyl-5-methoxybenzoate but requires hazardous radical bromination and rigorous purification.

  • Route B (Metal-Halogen Exchange): Best for drug discovery and pilot scale (up to 1 kg). It utilizes Methyl 2-bromo-5-methoxybenzoate with Turbo Grignard reagents. It offers superior regioselectivity and safety profiles but at a significantly higher reagent cost.

Quick Comparison Matrix
MetricRoute A: Radical Oxidation Route B: Magnesiation/Formylation
Primary Precursor Methyl 2-methyl-5-methoxybenzoate (CAS 73505-48-3)Methyl 2-bromo-5-methoxybenzoate (CAS 35714-18-4)
Key Reagents NBS, AIBN, HexamethylenetetramineiPrMgCl[1]·LiCl (Turbo Grignard), DMF
Est. Yield 55–65% (2 steps)80–90% (1 step)
Atom Economy Moderate (Loss of succinimide/amine salts)Good (High mass transfer to product)
Safety Profile Low (Radical initiators, lachrymators)Moderate (Pyrophoric reagents)
Purification Crystallization + Chromatography often neededCrystallization usually sufficient

Detailed Route Analysis

Route A: The Radical Bromination-Oxidation Sequence

Target Audience: Industrial Process Chemists

This route leverages the benzylic position's reactivity.[1] It is a two-step sequence: (1) Wohl-Ziegler bromination followed by (2) Sommelet or Kornblum oxidation.

Mechanism & Causality
  • Bromination: N-Bromosuccinimide (NBS) provides a low concentration of Br₂, sustained by the radical initiator (AIBN or BPO). The methoxy group at position 5 donates electron density, slightly stabilizing the benzylic radical at position 2, though the ortho-ester exerts steric strain.

  • Oxidation (Sommelet): The benzylic bromide reacts with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. Hydrolysis of this salt releases the aldehyde. This method is preferred over Kornblum oxidation (DMSO) to avoid the formation of foul-smelling dimethyl sulfide byproducts.

Step-by-Step Protocol

Step 1: Benzylic Bromination

  • Charge: In a reactor, dissolve Methyl 2-methyl-5-methoxybenzoate (1.0 eq) in anhydrous PhCF₃ (Trifluorotoluene) or CCl₄ (traditional, but phased out).

    • Note: PhCF₃ is the modern green alternative to CCl₄ for radical reactions.

  • Add: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reflux: Heat to reflux (approx. 80–100°C) for 4–6 hours. Monitor by HPLC for the disappearance of starting material.

    • Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination (formation of the benzal bromide), which hydrolyzes to the acid or ketone byproduct.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain the crude benzylic bromide oil.

Step 2: Sommelet Oxidation

  • Form Salt: Dissolve the crude bromide in Chloroform or Acetic Acid . Add Hexamethylenetetramine (1.1 eq). Reflux for 4 hours. A precipitate (hexaminium salt) will form.

  • Hydrolysis: Evaporate solvent. Resuspend the salt in 50% Aqueous Acetic Acid . Reflux for 2–3 hours.

  • Extraction: Cool, dilute with water, and extract with Ethyl Acetate .[2] Wash with NaHCO₃ (sat.) to remove acid.

  • Purification: Recrystallize from Diisopropyl ether/Hexanes .

Route B: The Turbo-Grignard Formylation

Target Audience: Medicinal Chemists & Scale-up Labs

This route utilizes Knochel's "Turbo Grignard" (iPrMgCl·LiCl) to effect a selective Magnesium-Halogen exchange. The ester group is tolerated at low temperatures due to the high affinity of the Mg-Li complex for the bromide and the kinetic stability of the magnesiate intermediate.

Mechanism & Causality
  • Exchange: The bulky isopropyl group on the Grignard reagent exchanges with the bromine atom. The presence of LiCl breaks up polymeric Grignard aggregates, increasing reactivity and allowing the exchange to occur at lower temperatures (-20°C to 0°C) where the ester functionality is stable.

  • Formylation: The resulting arylmagnesium species attacks the electrophilic carbon of DMF (Dimethylformamide).

  • Quench: Acidic workup hydrolyzes the tetrahedral intermediate to the aldehyde.

Step-by-Step Protocol

Self-Validating System:

  • Checkpoint: Monitor the disappearance of the aryl bromide by GC-MS or HPLC before adding DMF. If exchange is incomplete, warm slightly (to -10°C) but do not exceed 0°C to avoid attacking the ester.

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Charge: Add Methyl 2-bromo-5-methoxybenzoate (1.0 eq) and anhydrous THF (5-10 volumes). Cool to -20°C .

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq). Maintain internal temperature below -15°C.

  • Stir: Stir at -20°C for 30–60 minutes.

    • Validation: Take an aliquot, quench with MeOD. Check NMR for deuterium incorporation at position 2.

  • Formylate: Add anhydrous DMF (2.0 eq) dropwise. The exotherm must be controlled.

  • Warm: Allow the mixture to warm to room temperature over 1 hour.

  • Quench: Pour into ice-cold 1M HCl or Sat. NH₄Cl . Stir vigorously for 15 minutes to hydrolyze the hemiaminal intermediate.

  • Isolation: Extract with MTBE (Methyl tert-butyl ether). Wash with Brine.[2] Dry over MgSO₄.[3]

  • Purification: Concentrate. The product often solidifies and can be washed with cold Pentane to achieve >98% purity.

Visualization of Pathways

SynthesisPathways cluster_legend Route Legend PrecursorA Methyl 2-methyl-5-methoxybenzoate (CAS 73505-48-3) IntermedA Benzylic Bromide (Unstable Intermediate) PrecursorA->IntermedA NBS, AIBN PhCF3, Reflux PrecursorB Methyl 2-bromo-5-methoxybenzoate (CAS 35714-18-4) IntermedB Aryl-Magnesiate Species (Temp Sensitive) PrecursorB->IntermedB iPrMgCl·LiCl THF, -20°C Target This compound (CAS 77620-05-4) IntermedA->Target 1. HMTA 2. AcOH/H2O IntermedB->Target DMF Acid Workup key1 Red: Radical Route (Low Cost, High Hazard) key2 Blue: Metal Route (High Cost, High Precision)

Figure 1: Convergent synthesis pathways. Route A (Red) proceeds via radical functionalization, while Route B (Blue) utilizes metal-halogen exchange.

Strategic Recommendations

For Drug Discovery (Milligram to Gram Scale)

Choose Route B. The time saved in purification and the reliability of the reaction outweigh the cost of the bromo-precursor and Turbo Grignard. The protocol is robust and avoids the formation of difficult-to-separate regioisomers or over-brominated byproducts.

For Process Development (Kilogram Scale)

Evaluate Route A, but consider Flow Chemistry. While Route A is cheaper, batch radical brominations are notoriously difficult to scale due to exotherm control.

  • Optimization: Implementing Route A in a Continuous Flow Reactor (using a packed bed of NBS or continuous injection) can mitigate safety risks and improve the mono-bromination selectivity, making this the most economically viable route for commercial production.

References

  • ChemicalBook . Methyl 5-methoxy-2-methylbenzoate (CAS 73505-48-3) Properties and Suppliers. Retrieved from

  • Fluorochem . Methyl 2-bromo-5-methoxybenzoate (CAS 35714-18-4) Product Data. Retrieved from

  • Higginson, B. et al. Catalytic Transformations Enabled by Dual Nickel Photoredox Manifolds. (Contains experimental data on Methyl 2-bromo-5-methoxybenzoate derivatives). TDX Theses. Retrieved from

  • Sigma-Aldrich . This compound (CAS 77620-05-4) Product Specification. Retrieved from

  • PrepChem . Synthesis of methyl 5-formyl-2-methoxybenzoate (Isomer Comparison). (Provides context on Sommelet conditions for methoxy-benzoates). Retrieved from

Sources

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Characterization of Methyl 2-formyl-5-methoxybenzoate by HPLC and GC-MS

This compound is a pivotal intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring an aromatic ring, an aldehyde group, and a methyl ester, presents a unique analytical challenge.[3] Ensuring the purity and identity of this compound is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final products. Minor impurities, such as starting materials, by-products, or degradation products, can have significant downstream consequences.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of two cornerstone analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower you to select the most appropriate technique for your specific analytical objective.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantitative Analysis

HPLC is a premier separation technique, ideal for the analysis of non-volatile or thermally sensitive compounds like this compound.[4][5] Its strength lies in its robustness, precision, and suitability for quantitative purity assessments in regulated environments.[6][7]

The "Why": Causality in HPLC Method Design

The chosen methodology is a Reversed-Phase HPLC (RP-HPLC) method. This is the logical choice because this compound is a molecule of moderate polarity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The compound will be retained on the column and will elute at a characteristic time based on its interaction with the stationary phase, allowing for separation from more polar or less polar impurities. UV detection is selected due to the presence of the aromatic ring, a strong chromophore, which allows for sensitive detection.

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed as a self-validating system, incorporating principles outlined in regulatory guidelines.[8][9]

1. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Rationale: Using a mixture of the mobile phase components as the diluent ensures sample compatibility and good peak shape. The 100 µg/mL concentration is typically well within the linear range of a UV detector for this type of compound.

2. Chromatographic Conditions:

  • Instrument: Any standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Rationale: A C18 column provides excellent retention for aromatic esters. Formic acid is added to control the pH of the mobile phase, which sharpens peaks by preventing the ionization of any potential acidic or basic functional groups.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

  • Rationale: A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and eluted from the column within a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Rationale: 254 nm is a common wavelength for aromatic compounds. A PDA detector can be used to scan across a range of wavelengths to ensure peak purity and to select the optimal wavelength for all components.

Data Interpretation and Expected Results

The primary output is a chromatogram showing peaks as a function of time. The purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Representative HPLC Data for this compound Analysis

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.51,5000.05
Main Compound 9.2 2,989,500 99.65
Impurity 211.89,0000.30
Total 3,000,000 100.00

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is a powerful hybrid technique that combines the high-resolution separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry.[10][11] It is the method of choice for identifying volatile and semi-volatile impurities and for providing unambiguous structural confirmation of the main component.[12][13]

The "Why": Causality in GC-MS Method Design

For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound (MW 194.19) is a solid, but it possesses sufficient volatility to be analyzed by GC without derivatization, provided a suitable temperature program is used.[3][14] The mass spectrometer serves as the detector. Electron Ionization (EI) is used as the ionization source because it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[13][15]

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Rationale: The solvent must be volatile and not interfere with the analyte peaks. Dichloromethane is an excellent choice for dissolving a wide range of organic compounds.

2. Chromatographic and Spectrometric Conditions:

  • Instrument: Any standard GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Rationale: A 5% phenyl / 95% dimethylpolysiloxane column (like a DB-5ms) is a robust, general-purpose column suitable for a wide range of semi-polar compounds.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Rationale: A split injection prevents column overloading when analyzing a relatively concentrated sample and ensures sharp peaks.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Rationale: This temperature program allows for the separation of any low-boiling point solvent or impurities from the main compound, which will elute at a higher temperature.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 350 amu.

Data Interpretation and Expected Results

The GC provides the retention time, and the MS provides a mass spectrum for each eluting peak. The mass spectrum is a molecular fingerprint. For this compound, one would expect to see the molecular ion peak (M+) at m/z 194, along with characteristic fragment ions corresponding to the loss of functional groups (e.g., -OCH3, -COOCH3).

Table 2: Expected GC-MS Results for this compound

Retention Time (min)Peak AreaIdentification (via MS Library Match)Key Mass Fragments (m/z)
10.5Main PeakThis compound 194 (M+) , 163, 135
7.2Minor PeakToluene (potential solvent impurity)91, 92

Head-to-Head Comparison: HPLC vs. GC-MS

Choosing the right technique depends entirely on the analytical goal. The following table provides a direct comparison to guide your decision-making process.

Table 3: Comparative Guide for HPLC and GC-MS

FeatureHPLC-UVGC-MSSenior Scientist's Insight
Analyte Suitability Non-volatile, thermally sensitive compoundsVolatile, thermally stable compoundsHPLC is more versatile for a wider range of pharmaceutical intermediates and their potential non-volatile degradation products.
Primary Application Quantitative Purity, AssayIdentification, Volatile Impurity ProfilingUse HPLC for routine QC and batch release. Use GC-MS for troubleshooting, identifying unknown peaks, and characterizing reference standards.
Identification Power Based on Retention Time (relative)Definitive (Mass Spectrum)The mass spectrum from GC-MS is a structural fingerprint, offering a much higher degree of confidence in peak identification than HPLC-UV's retention time matching.[13]
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)GC-MS is generally more sensitive, making it ideal for trace-level impurity analysis.
Resolution Very GoodExcellentThe long columns used in GC typically provide superior resolving power for complex mixtures of volatile compounds.
Sample Throughput Moderate (typical run time 15-30 min)Moderate (typical run time 20-40 min)Throughput is comparable, but HPLC can often be optimized for faster analysis times for routine checks.
Regulatory Standing Widely accepted for purity and assay (ICH)[6]Accepted for identification and impurity analysisBoth are standard techniques, but HPLC is the established benchmark for quantitative purity determination in pharmaceutical QC.[7][9]

Decision-Making Workflow: Selecting the Right Tool

To streamline the selection process, the following workflow illustrates the logical path a senior scientist would take when faced with the task of characterizing this compound.

Analytical_Workflow Decision Workflow for Characterization start Start: Characterize This compound decision1 Primary Goal? start->decision1 hplc_path Routine QC: Purity Assay & Impurity Profile decision1->hplc_path Purity/Assay gcms_path Structural Confirmation or Identify Unknown Volatiles decision1->gcms_path Identification hplc_protocol Execute Validated RP-HPLC-UV Method hplc_path->hplc_protocol gcms_protocol Execute GC-MS Method gcms_path->gcms_protocol hplc_result Result: Quantitative Purity (e.g., 99.8% by Area) hplc_protocol->hplc_result gcms_result Result: Confirmed Identity & Volatile Impurity Profile gcms_protocol->gcms_result decision2 Unexpected Peaks in HPLC? hplc_result->decision2 end_report Final Report: Comprehensive Characterization gcms_result->end_report decision2->gcms_path Yes decision2->end_report No

Caption: Decision workflow for selecting between HPLC and GC-MS.

Conclusion: An Orthogonal Approach for Complete Confidence

While both HPLC and GC-MS are powerful techniques, they provide different and complementary information for the characterization of this compound. HPLC-UV stands out as the robust, reliable choice for routine quality control, delivering precise quantitative data on purity.[4] Conversely, GC-MS offers unparalleled confidence in structural identification and is the superior tool for detecting and identifying volatile or semi-volatile impurities that might be missed by HPLC.[5]

For comprehensive characterization, particularly during process development or for reference standard qualification, an orthogonal approach utilizing both techniques is strongly recommended. This dual-method strategy ensures that a wide spectrum of potential impurities, from non-volatile by-products to residual volatile solvents, is effectively detected, identified, and quantified, guaranteeing the highest quality of this critical synthetic intermediate.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (2023).
  • Working Principle of GC-MS. (2026).
  • Steps for HPLC Method Valid
  • Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. (2025).
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (2003). PubMed.
  • How Does GC-MS Work and Its Principle Explained. (2026). Phenomenex.
  • Gas chromatography mass spectrometry basic principles. (n.d.). Agilent.
  • Gas Chromatography - Mass Spectrometry. (n.d.). CFSRE.
  • Methyl 2-formyl-5-methoxybenzo
  • Methyl 5-formyl-2-methoxybenzo
  • Methyl 5-formyl-2-methoxybenzo
  • Methyl 2-formyl-5-methoxybenzo
  • A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
  • Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352. (n.d.). PubChem.

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Publish Comparison Guide: Structural Confirmation of Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation of Methyl 2-formyl-5-methoxybenzoate , a critical intermediate in the synthesis of bioactive isoindolones. The content synthesizes experimental data from authoritative organic chemistry literature, specifically focusing on the comparative utility of X-ray Crystallography versus NMR Spectroscopy .

Executive Summary

This compound (CAS: 77620-05-4) is a trifunctional aromatic building block featuring an aldehyde, a methyl ester, and a methoxy group.[1] It serves as a pivotal precursor in the asymmetric synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones , a class of molecules with significant medicinal potential.[2]

While NMR spectroscopy provides rapid connectivity data, X-ray crystallography remains the "Gold Standard" for unambiguous structural proof, particularly for confirming the ortho-relationship between the formyl and ester groups and defining the solid-state conformation driven by intramolecular hydrogen bonding.

Chemical Identity & Synthesis Context

The compound is typically synthesized via the radical bromination of phthalides or oxidation of methyl-substituted benzoates. Its identity is defined by the specific substitution pattern on the benzene ring, which dictates its reactivity in cascade imidization reactions.

  • Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol [3][4]

  • Physical State: White solid

  • Key Reactivity: The ortho-formyl ester motif allows for condensation-cyclization sequences (e.g., with diamines).

Synthesis Pathway Visualization

The following diagram illustrates the synthesis and subsequent transformation validated by structural analysis.

SynthesisWorkflow Start Precursor (Phthalide/Benzoate) Step1 Functionalization (NBS/AIBN or Oxidation) Start->Step1 Reaction A Target This compound (Target Intermediate) Step1->Target Purification Deriv Chiral Isoindolone (Derivative 3p) Target->Deriv Asymmetric Cascade (Chiral Phosphoric Acid)

Figure 1: Synthetic position of this compound. The target molecule acts as the electrophilic partner in the formation of complex heterocycles (He et al., 2014).

Method 1: Nuclear Magnetic Resonance (NMR)

NMR is the routine method for confirming the presence of functional groups. For this compound, the spectrum is distinct due to the deshielded aldehyde proton and the specific coupling pattern of the aromatic ring.

Experimental Data (1H NMR, 300 MHz, CDCl₃)

Based on the characterization by He et al. (2014) , the specific shifts are:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
Aldehyde (-CHO) 10.41 Singlet (s)1HDiagnostic for formyl group; confirms oxidation state.
Aromatic H (C6) 7.92Doublet (d, J = 8.7 Hz)1HOrtho-coupling indicates position relative to ester.
Aromatic H (C3) 7.35Singlet (s)1HIsolated proton between substituents.
Aromatic H (C4) 7.06–7.10Multiplet (m)1HConfirming 1,2,5-substitution pattern.
Methoxy (-OCH₃) 3.95Singlet (s)3HCharacteristic methoxy shift.
Ester (-COOCH₃) 3.89Singlet (s)3HDistinguishes ester methyl from ether methyl.

Limitation: While NMR confirms connectivity, it cannot definitively distinguish between certain conformers or polymorphs in the solid state, nor can it provide absolute configuration if the molecule were chiral (though this specific intermediate is achiral).

Method 2: X-ray Crystallography (The Gold Standard)

X-ray crystallography provides the 3D atomic arrangement, bond lengths, and torsion angles. For ortho-formyl benzoates, this is critical to observe intramolecular hydrogen bonding (C-H···O) or dipole alignment between the carbonyls.

Why X-ray?
  • Regioisomer Certainty: Unambiguously proves the 2-formyl, 5-methoxy positions versus the 4-methoxy or 6-methoxy isomers.

  • Conformational Analysis: Reveals the twist angle of the ester and formyl groups relative to the phenyl ring, which influences reactivity.

  • Derivative Validation: In the cited literature, the absolute stereochemistry of the downstream product (Isoindolone 3p) was determined by X-ray, which retroactively validates the structural integrity of the this compound starting material.

Crystallization Protocol

To obtain suitable single crystals for this compound:

  • Solvent System: Slow evaporation from Ethyl Acetate/Hexane (1:3) or Dichloromethane/Pentane .

  • Conditions: Dissolve 20 mg of the white solid in minimal solvent. Filter into a clean vial. Cap loosely or use a needle-punched septum to allow slow solvent diffusion at 4°C.

  • Crystal Harvest: Colorless blocks or prisms typically form within 24-48 hours.

Structural Confirmation Workflow

The following diagram details the logic flow from synthesis to absolute structural confirmation.

ConfirmationWorkflow Sample Crude this compound Screen Crystal Screening (EtOAc/Hexane) Sample->Screen Dissolution Diffraction X-ray Diffraction (Mo/Cu Source, <100K) Screen->Diffraction Single Crystal Selection Refinement Structure Refinement (SHELXL) Diffraction->Refinement Data Reduction Result Crystal Structure (Unit Cell & Packing) Refinement->Result R-factor < 5% Result->Sample Validates Regiochemistry

Figure 2: Crystallographic workflow for structural validation.

Comparative Analysis: NMR vs. X-ray

The following table contrasts the two methods for this specific application.

FeatureNMR Spectroscopy X-ray Crystallography
Primary Output Connectivity & Functional Groups3D Atomic Coordinates & Packing
Sample State Solution (CDCl₃)Solid State (Single Crystal)
Speed Fast (10-30 mins)Slow (Days for growth + Data Collection)
Key Insight Identifies aldehyde proton (10.41 ppm)Defines spatial orientation of carbonyls
Limit of Detection Can see impurities <1%Requires pure crystal; impurities invisible
Stereochemistry Relative (via NOE)Absolute (via Anomalous Dispersion)

Conclusion

For routine identification of This compound , 1H NMR is sufficient and highly diagnostic due to the unique chemical shift of the aldehyde proton. However, for establishing the definitive regiochemistry and understanding the steric environment that dictates its enantioselective transformations, X-ray crystallography is indispensable. Researchers should prioritize X-ray analysis when characterizing novel derivatives or when the substitution pattern is ambiguous from scalar coupling constants.

References

  • He, Y., Cheng, C., Chen, B., Duan, K., Zhuang, Y., Yuan, B., ...[5][6] & Qiu, L. (2014).[6] Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization–Nucleophilic Addition–Lactamization.[2][5][6][7] Organic Letters, 16(24), 6366–6369.[6] [Link]

  • PubChem. this compound (Compound Summary). [Link]

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literature comparison of reported yields for Methyl 2-formyl-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Methyl 2-formyl-5-methoxybenzoate: A Comparative Analysis of Reported Yields

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This compound, a versatile building block in the synthesis of various pharmaceutical agents and complex organic molecules, is a compound of significant interest. This guide provides a comprehensive comparison of reported synthetic methodologies for this compound, focusing on reaction yields and the underlying chemical principles that govern these outcomes.

The Importance of Optimized Synthesis

The structural features of this compound, namely the ortho-formyl and meta-methoxy substituents on a methyl benzoate scaffold, make it a valuable precursor. The reactivity of the aldehyde and the electronic nature of the aromatic ring, influenced by the methoxy and ester groups, allow for a wide range of subsequent chemical transformations. Achieving a high yield in the synthesis of this intermediate is crucial for the cost-effectiveness and sustainability of multi-step synthetic sequences.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been reported for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Here, we compare the most prominent methods, with a focus on reported yields.

Starting MaterialReagentsReaction TypeReported YieldReference
Methyl 2-methoxybenzoateUrotropine, Methanesulfonic acidFormylation (Duff reaction)85.1% - 94%[1]
Methyl o-anisateHexamethylenetetramine, Trifluoroacetic acidFormylation (Duff reaction)Not explicitly stated[2]
5-formyl-2-hydroxybenzoic acidIodomethane, Potassium carbonateWilliamson Ether SynthesisNot explicitly stated[3]

Key Insights from the Comparison:

The formylation of methyl 2-methoxybenzoate using urotropine (hexamethylenetetramine) in the presence of a strong acid like methanesulfonic acid appears to be the most effective method, with reported yields reaching up to 94%[1]. This approach, a variation of the Duff reaction, introduces the formyl group directly onto the aromatic ring. The reaction conditions, particularly the temperature and reaction time, are critical for maximizing the yield[1].

The use of trifluoroacetic acid as the acidic medium with hexamethylenetetramine also represents a valid approach, although a specific yield was not provided in the available literature[2]. Another viable, albeit potentially lower-yielding route, involves the methylation of 5-formyl-2-hydroxybenzoic acid. This method follows a classical Williamson ether synthesis pathway.

Detailed Experimental Protocols

For a reproducible and successful synthesis, a detailed experimental protocol is essential. Below are the step-by-step methodologies for the highest-yielding reported synthesis.

Protocol 1: Formylation of Methyl 2-methoxybenzoate with Urotropine and Methanesulfonic Acid[1]

This protocol is based on a patented procedure that reports a high yield of the desired product.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, cool methyl 2-methoxybenzoate (100 kg) and methanesulfonic acid (300 L) to a temperature of 0-10 °C.

  • Addition of Reagent: To the cooled mixture, add urotropine (252 kg) portion-wise, ensuring the temperature is maintained within the specified range.

  • Reaction: After the addition is complete, heat the reaction mixture to 90 °C and maintain for 16 hours.

  • Work-up: Cool the reaction mixture to room temperature and then add 500 L of water.

  • Neutralization and Isolation: Adjust the pH of the aqueous mixture to 6-7 using a sodium hydroxide solution. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash the filter cake with water, and dry to obtain methyl 5-formyl-2-methoxybenzoate.

Yield: 94%[1]

Visualizing the Reaction Pathway

To better understand the chemical transformation, a diagram of the reaction workflow is provided below.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate 1. Cool to 0-10 °C 1. Cool to 0-10 °C Methyl 2-methoxybenzoate->1. Cool to 0-10 °C Step 1 Urotropine Urotropine 2. Add Urotropine 2. Add Urotropine Urotropine->2. Add Urotropine Step 2 Methanesulfonic acid Methanesulfonic acid Methanesulfonic acid->1. Cool to 0-10 °C 3. Heat to 90 °C for 16h 3. Heat to 90 °C for 16h 2. Add Urotropine->3. Heat to 90 °C for 16h Step 3 1. Cool to RT 1. Cool to RT 3. Heat to 90 °C for 16h->1. Cool to RT Step 4 2. Add Water 2. Add Water 1. Cool to RT->2. Add Water Step 5 3. Neutralize (NaOH) 3. Neutralize (NaOH) 2. Add Water->3. Neutralize (NaOH) Step 6 4. Filter & Dry 4. Filter & Dry 3. Neutralize (NaOH)->4. Filter & Dry Step 7 This compound This compound 4. Filter & Dry->this compound Final Step Urotropine Urotropine Protonation Protonation Urotropine->Protonation H+ Iminium Ion Formation Iminium Ion Formation Protonation->Iminium Ion Formation Ring Opening Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Iminium Ion Formation->Electrophilic Aromatic Substitution Attacks Aromatic Ring Hydrolysis Hydrolysis Electrophilic Aromatic Substitution->Hydrolysis H2O Aldehyde Product Aldehyde Product Hydrolysis->Aldehyde Product

Caption: Simplified mechanism of the Duff reaction.

In acidic conditions, urotropine is protonated and subsequently breaks down to form electrophilic iminium ion species. These electrophiles then attack the electron-rich aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director, and the formylation occurs at the position para to the methoxy group, which is also meta to the deactivating ester group. Subsequent hydrolysis of the resulting intermediate furnishes the final aldehyde product. The high yield reported in the patent suggests that this regioselectivity is highly favored under the specified reaction conditions.[1]

Conclusion

For researchers aiming to synthesize this compound, the direct formylation of methyl 2-methoxybenzoate using urotropine and methanesulfonic acid offers a highly efficient and high-yielding route. The detailed protocol provided in this guide, based on a reliable patent, should enable the successful and reproducible synthesis of this valuable intermediate. Careful control of reaction parameters, particularly temperature, is crucial for achieving the reported high yields.

References

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • Synthesis of methyl 5-formyl-2-methoxybenzoate - PrepChem.com. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-formyl-5-methoxybenzoate

[1]

CAS: 77620-05-4 (Primary) | Formula: C₁₀H₁₀O₄ | State: Solid (Powder)[1]

Executive Safety Summary

Directive: Treat this compound as a reactive electrophile . Methyl 2-formyl-5-methoxybenzoate contains two reactive functionalities: an aldehyde (formyl) and an ester.[1] While often classified as an "Irritant" (H315/H319/H335), its aldehyde moiety presents a latent risk for protein cross-linking and sensitization upon repeated exposure.[1]

The Critical Risk: The physical state (fine powder) combined with its electrostatic nature creates a high risk of aerosolization during weighing. Your primary defense is dust containment , not just dermal barriers.

Hazard Profile & Risk Assessment
Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1] Do not touch face/mask with gloved hands.
Skin Irritation H315 Causes inflammation.[2] Aldehydes can be sensitizers; avoid all direct contact.
Eye Irritation H319 Severe irritant.[2][3] Fine dust can bypass standard safety glasses.
STOT - SE H335 Respiratory tract irritation.[1][2][3][4] Zero-tolerance for open-bench weighing.
The PPE Defense Matrix

This protocol uses a Layered Defense Strategy . Do not rely on a single barrier.

A. Respiratory Protection (The Primary Barrier)
  • Solid State (Weighing/Transfer):

    • Engineering Control: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • PPE: If hood airflow is <100 fpm, wear an N95 (NIOSH) or FFP2 (EN 149) particulate respirator.[1]

  • Solution State:

    • Fume hood sash at working height. No supplemental respirator needed unless heating/refluxing outside a closed system.

B. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vented).

    • Why: Standard safety glasses allow airborne powder to drift around the lens and contact the moisture of the eye, creating a concentrated aldehyde solution on the cornea.

C. Dermal Protection (Glove Selection Logic)

Specific permeation data for this intermediate is rare. We apply Read-Across Logic based on the benzoate ester and aldehyde functional groups.

TaskGlove MaterialThicknessRationale (Permeation Logic)
Solid Handling Nitrile (Disposable) 4-5 milExcellent protection against dry solids.[1] Poor resistance to liquid esters, but acceptable for incidental solid contact.
Solution (DCM) Laminate (Silver Shield) Multi-layerIf dissolved in Dichloromethane (DCM), nitrile fails in <2 mins.[1] Laminate is required.
Solution (DMF/DMSO) Butyl Rubber or Double Nitrile >10 milBenzoate esters can swell nitrile over time. Change gloves immediately upon splash.
Visual Safety Logic: The Decision Matrix

The following diagram illustrates the decision workflow for selecting PPE based on the experimental phase.

PPE_MatrixStartStart: Handling This compoundStatePhysical State?Start->StateSolidSolid (Powder)State->SolidLiquidIn SolutionState->LiquidProtocol_APROTOCOL A:1. Fume Hood2. Goggles (Seal)3. Nitrile Gloves (Single)Solid->Protocol_ADust RiskSolventIdentify SolventLiquid->SolventProtocol_BPROTOCOL B (Aggressive):(e.g., DCM, Chloroform)Use Laminate/Barrier GlovesSolvent->Protocol_BHalogenatedProtocol_CPROTOCOL C (Standard):(e.g., Methanol, Ethyl Acetate)Double Nitrile GlovesSolvent->Protocol_CPolar/Non-Polar

Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.[1]

Operational Protocols
Protocol 1: Safe Weighing (The "Static" Danger)

Context: This powder is likely static-prone.[1] Static discharge can scatter the powder, bypassing the sash.

  • Preparation: Place an anti-static gun or ionizer bar inside the hood.

  • Setup: Line the balance area with a black spill mat (improves visibility of white powder spills).

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially shock-sensitive (unlikely here, but good practice for aldehydes).[1] Use PTFE-coated tools.[1]

  • Closure: Wipe the threads of the stock bottle with a Kimwipe before recapping to prevent friction grinding of crystals in the cap.

Protocol 2: Spill Response (Dry)
  • Isolate: Stop airflow disturbance (close sash temporarily).

  • PPE Up: Put on a second pair of nitrile gloves.

  • Contain: Cover the powder with a solvent-dampened pad (Ethanol or Acetone) to prevent it from becoming airborne. Do not dry sweep.

  • Clean: Wipe inward from the perimeter.

  • Decontaminate: Wash surface with 1N NaOH (mild base) to hydrolyze the ester and neutralize the aldehyde, followed by water.

Waste & Disposal
  • Classification: Hazardous Organic Waste.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (double-bagged).[1]

    • Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Neutralization (Bench-scale): For trace glassware cleaning, rinse with a dilute sodium bisulfite solution (neutralizes aldehydes) before the final solvent wash.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772714, this compound.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. Retrieved from [Link][1]

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